Product packaging for Citronellyl hexanoate(Cat. No.:CAS No. 10580-25-3)

Citronellyl hexanoate

Cat. No.: B080941
CAS No.: 10580-25-3
M. Wt: 254.41 g/mol
InChI Key: KNYRCCKTQMBSFP-UHFFFAOYSA-N
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Description

Citronellyl hexanoate is a naturally occurring ester that serves as a critical compound in multiple research domains, particularly in the study of insect behavior, chemical ecology, and the development of flavor and fragrance profiles. Its primary research value lies in its role as a semiochemical; it acts as a powerful attractant for numerous insect species, including pollinators and pests. This makes it an invaluable tool in entomological studies for monitoring pest populations, understanding pollinator-plant interactions, and developing sustainable integrated pest management (IPM) strategies. The compound's mechanism of action is mediated through the insect olfactory system, where it binds to specific odorant receptors, triggering innate behavioral responses such as attraction or repellency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B080941 Citronellyl hexanoate CAS No. 10580-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enyl hexanoate
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InChI

InChI=1S/C16H30O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,15H,5-8,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYRCCKTQMBSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
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DSSTOX Substance ID

DTXSID10864291
Record name Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Molecular Weight

254.41 g/mol
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Boiling Point

240.00 °C. @ 760.00 mm Hg
Record name Citronellyl hexanoate
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CAS No.

10580-25-3
Record name Citronellyl hexanoate
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Record name Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Record name Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Analysis of Citronellyl Hexanoate in Plant Volatiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl hexanoate, a monoterpenoid ester, contributes to the characteristic floral and fruity aroma of various plants. Its discovery and ongoing research are of significant interest to the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the presence of this compound in plant volatiles, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathways.

Occurrence and Quantitative Analysis of this compound in Plant Volatiles

This compound has been identified as a volatile component in several plant species, most notably in the essential oils of Pelargonium graveolens (rose geranium) and certain Passiflora species. While the initial discovery of this compound in plants is not definitively documented in a single, seminal publication, its presence has been consistently reported in analytical studies of plant essential oils.

The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical origin, and extraction method. The following tables summarize the quantitative data available from studies that have identified this compound.

Table 1: Quantitative Analysis of this compound in Pelargonium graveolens Volatiles

Plant PartExtraction MethodRelative Percentage of Total Volatile Oil (%)Reference
Aerial PartsNot Specified1.2

Table 2: Mention of Related Esters in Passiflora edulis Volatiles

While this compound was not explicitly quantified in the available research for Passiflora edulis, the presence of other hexanoate and citronellyl esters suggests the potential for its occurrence. Studies have identified significant amounts of ethyl hexanoate and hexyl butanoate.[1][2] Further targeted analysis would be required to quantify this compound in this species.

Experimental Protocols

The identification and quantification of this compound in plant volatiles are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation method that is solvent-free, sensitive, and requires minimal sample preparation.[3][4][5][6]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Plant Volatiles

This protocol provides a general framework for the analysis of volatile compounds like this compound from plant material. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for specific applications.

1. Sample Preparation:

  • Fresh plant material (e.g., leaves, flowers) is collected and, if necessary, gently crushed or powdered to increase the surface area for volatile release.

  • A known weight of the prepared plant material is placed in a headspace vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The headspace vial is sealed with a septum.

  • The vial is then incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes). The fiber adsorbs the volatile compounds.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Following extraction, the SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph.

  • The adsorbed volatile compounds are thermally desorbed from the fiber onto the GC column.

  • The GC column (e.g., a non-polar or medium-polar capillary column) separates the individual volatile compounds based on their boiling points and interactions with the stationary phase.

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with mass spectral libraries (e.g., NIST, Wiley).

4. Quantification:

  • Quantification can be performed using the peak area of the compound in the chromatogram.

  • For relative quantification, the peak area of this compound is expressed as a percentage of the total peak area of all identified volatile compounds.

  • For absolute quantification, an internal or external standard calibration curve is required.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process involving the convergence of terpenoid and fatty acid metabolic pathways. The final step is the esterification of citronellol with hexanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).[7][8] These AATs belong to the large and diverse BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.[9]

The proposed biosynthetic pathway can be summarized as follows:

  • Citronellol Biosynthesis: Citronellol, a monoterpene alcohol, is synthesized via the methylerythritol phosphate (MEP) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Hexanoyl-CoA Biosynthesis: Hexanoyl-CoA is a short-chain acyl-CoA that can be derived from fatty acid metabolism.

  • Esterification: An alcohol acyltransferase (AAT) catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to the hydroxyl group of citronellol, forming this compound.

Visualizations

Logical Flow of Plant Volatile Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme Headspace Solid-Phase Microextraction (HS-SPME) cluster_gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_data_analysis Data Analysis plant_material Plant Material (Leaves, Flowers) weighing Weighing plant_material->weighing vial Placement in Headspace Vial weighing->vial equilibration Equilibration in Headspace vial->equilibration extraction SPME Fiber Extraction equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectra Library) detection->identification quantification Quantification (Peak Area) detection->quantification

Caption: A generalized workflow for the analysis of plant volatiles using HS-SPME/GC-MS.

Proposed Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_terpenoid Terpenoid Biosynthesis (MEP Pathway) cluster_fatty_acid Fatty Acid Metabolism cluster_esterification Esterification ipp_dmapp IPP & DMAPP gpp Geranyl Diphosphate (GPP) ipp_dmapp->gpp citronellol Citronellol gpp->citronellol aat Alcohol Acyltransferase (AAT) (BAHD Family) citronellol->aat fatty_acids Fatty Acids hexanoyl_coa Hexanoyl-CoA fatty_acids->hexanoyl_coa hexanoyl_coa->aat citronellyl_hexanoate This compound aat->citronellyl_hexanoate

Caption: A simplified diagram of the proposed biosynthetic pathway for this compound in plants.

References

An In-depth Technical Guide on the Natural Occurrence of Citronellyl Esters in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence of citronellyl esters in various essential oils. It includes quantitative data on their presence, detailed experimental protocols for their analysis, and visualizations of their biosynthetic pathways and analytical workflows.

Introduction

Citronellyl esters are a group of naturally occurring monoterpenoid esters that contribute significantly to the characteristic aroma and potential biological activities of many essential oils. These esters are formed from the alcohol citronellol and various carboxylic acids. Their presence and concentration can vary widely depending on the plant species, geographical origin, and extraction method. This guide serves as a technical resource for professionals interested in the analysis, application, and biosynthesis of these valuable natural compounds.

Quantitative Occurrence of Citronellyl Esters in Essential Oils

The concentration of citronellyl esters in essential oils is highly variable. The following table summarizes quantitative data from various studies, providing a comparative overview of the levels of different citronellyl esters in several commercially important essential oils.

Essential OilBotanical NameCitronellyl EsterConcentration Range (%)Reference
Geranium OilPelargonium graveolensCitronellyl formate4.4 - 15.63[1][2][3]
Citronellyl acetate0.1 - 13.1[4]
Citronellyl butyrate0.53 - 5.31[5]
Citronellyl tiglatePresent (unquantified)[2][6]
Citronellyl propionatePresent (unquantified)[2]
Citronellyl valeratePresent (unquantified)[2]
Citronellyl isovaleratePresent (unquantified)[2]
Rose OilRosa damascenaCitronellyl formate0.04 - 0.55[7]
Citronellyl acetate0.12 - 0.57[8][9][10]
Citronella OilCymbopogon winterianusCitronellyl acetatePresent (unquantified)

Note: The concentration of citronellyl esters can be influenced by factors such as the cultivar, harvest time, and drying method of the plant material[11].

Biosynthesis of Citronellyl Esters

The formation of citronellyl esters in plants is an enzymatic process that occurs as part of the secondary metabolism. The biosynthesis begins with the precursor citronellol, which is derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, leading to the formation of geranyl pyrophosphate (GPP). Geraniol, formed from GPP, can then be reduced to citronellol[12][13]. The final step is the esterification of citronellol with an acyl-CoA molecule, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

Citronellyl Ester Biosynthesis GPP Geranyl Pyrophosphate (GPP) Enzyme1 Geraniol Synthase GPP->Enzyme1 Geraniol Geraniol Enzyme2 Geraniol Reductase Geraniol->Enzyme2 Citronellol Citronellol Enzyme3 Alcohol Acyltransferase (AAT) Citronellol->Enzyme3 Acyl_CoA Acyl-CoA (e.g., Acetyl-CoA, Formyl-CoA, Butyryl-CoA) Acyl_CoA->Enzyme3 Citronellyl_Ester Citronellyl Ester (e.g., Citronellyl Acetate) Enzyme1->Geraniol Enzyme2->Citronellol Enzyme3->Citronellyl_Ester

Biosynthesis of Citronellyl Esters

Experimental Protocols

The analysis of citronellyl esters in essential oils is predominantly carried out using Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The following is a generalized protocol synthesized from common practices in the field.

1. Sample Preparation

  • Dilute the essential oil sample in a suitable organic solvent (e.g., methanol, acetone, or hexane) to a concentration of approximately 1% (v/v)[14][15].

  • If necessary, perform a filtration step to remove any particulate matter.

  • For quantitative analysis, an internal standard can be added to the diluted sample.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used.

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed[15].

  • Carrier Gas: Helium is the most frequently used carrier gas at a constant flow rate[7][15]. Hydrogen can also be used as an alternative[16].

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC system, typically in split mode to avoid column overloading[15].

  • Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-275°C) at a controlled rate (e.g., 2.5-5°C/min)[7][15].

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded over a specific mass range (e.g., m/z 40-500).

  • Compound Identification: The identification of citronellyl esters and other components is achieved by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

3. Data Analysis

  • The relative percentage of each component is calculated from the peak area in the total ion chromatogram (TIC).

  • For quantitative analysis, a calibration curve is generated using standard solutions of the citronellyl esters of interest.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of citronellyl esters in essential oils.

Experimental Workflow Start Start: Essential Oil Sample Extraction Essential Oil Extraction (e.g., Hydrodistillation) Start->Extraction Sample_Prep Sample Preparation (Dilution, Filtration) Extraction->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatograms, Mass Spectra) GCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Library Search) Data_Acquisition->Data_Processing Quantification Quantification (Relative Percentage, Calibration Curve) Data_Processing->Quantification End End: Report of Citronellyl Ester Content Quantification->End

Workflow for Citronellyl Ester Analysis

Conclusion

This technical guide provides a foundational understanding of the natural occurrence of citronellyl esters in essential oils. The provided data and protocols are intended to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their work with these important bioactive compounds. The variability in the chemical composition of essential oils underscores the importance of rigorous analytical methods for quality control and the exploration of new sources for these valuable esters.

References

The Aromatic Symphony: A Technical Guide to the Biosynthesis of Terpene Esters in Fruits and Flowers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The alluring fragrances of fruits and flowers are intricate chemical compositions, with terpene esters playing a pivotal role in their characteristic aromas. These volatile compounds not only contribute to the sensory appeal of plants but are also of significant interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the biosynthesis of terpene esters, focusing on the core biochemical pathways, enzymatic players, and regulatory networks. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and metabolic engineering.

The Core Biosynthetic Pathway: From Simple Sugars to Aromatic Esters

The journey from primary metabolites to complex terpene esters is a multi-step process involving two key stages: the formation of terpene alcohols and their subsequent esterification.

1.1. The Genesis of Terpene Alcohols: The Mevalonate and Methylerythritol Phosphate Pathways

All terpenes are derived from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to synthesize these precursors in different cellular compartments:

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway primarily utilizes acetyl-CoA to produce IPP and DMAPP, which are the precursors for sesquiterpenes (C15) and triterpenes (C30).

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate to generate IPP and DMAPP, which serve as the precursors for monoterpenes (C10), diterpenes (C20), and other plastid-derived isoprenoids.

While spatially separate, there is evidence of metabolic crosstalk between the MVA and MEP pathways, allowing for the exchange of isoprenoid intermediates.[1]

1.2. The Architects of Terpene Skeletons: Terpene Synthases (TPS)

The vast diversity of terpene structures is primarily generated by the action of terpene synthases (TPS) . These enzymes catalyze the conversion of the acyclic prenyl diphosphate precursors (geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20)) into a multitude of linear and cyclic terpene hydrocarbons and alcohols.[2] TPS enzymes are known for their catalytic promiscuity, often producing multiple products from a single substrate.[3]

1.3. The Final Flourish: Esterification by Alcohol Acyltransferases (AAT)

The final step in the biosynthesis of terpene esters is the esterification of a terpene alcohol with an acyl-CoA moiety. This reaction is catalyzed by alcohol acyltransferases (AATs) , a diverse group of enzymes belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily.[4][5] These enzymes are responsible for the formation of a wide array of volatile esters that contribute significantly to the aroma profiles of fruits and flowers.[6][7] For instance, the characteristic scent of lavender is largely due to linalyl acetate, formed by the acetylation of linalool.[8] Similarly, geranyl acetate is a key contributor to the rosy scent of geraniums and roses.[9][10]

Signaling Pathways and Regulatory Networks

The biosynthesis of terpene esters is a tightly regulated process, influenced by developmental cues, environmental stimuli, and a complex network of signaling molecules and transcription factors.

2.1. Transcriptional Regulation

The expression of genes encoding key enzymes in the terpene ester biosynthetic pathway, such as TPS and AAT, is controlled by various families of transcription factors, including MYB, bHLH, AP2/ERF, and WRKY.[11] These transcription factors can act as activators or repressors, fine-tuning the production of specific volatile compounds in different tissues and at different developmental stages.

2.2. Gene Co-expression Networks

Weighted gene co-expression network analysis (WGCNA) has emerged as a powerful tool to identify modules of co-expressed genes involved in specific metabolic pathways.[8][12] By analyzing transcriptome data from different floral stages or tissues, researchers can identify hub genes that play a central role in regulating the biosynthesis of floral scent compounds, including terpene esters.[6]

Terpene_Ester_Biosynthesis_Pathway cluster_MEP Plastid (MEP Pathway) cluster_MVA Cytosol (MVA Pathway) cluster_Esterification Ester Formation Pyruvate Pyruvate MEP MEP Pathway (Multiple Steps) Pyruvate->MEP G3P Glyceraldehyde-3-P G3P->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP MEP->DMAPP_MEP GPP Geranyl Pyrophosphate (GPP) IPP_MEP->GPP IPP_MVA IPP IPP_MEP->IPP_MVA Crosstalk DMAPP_MEP->GPP Monoterpene_Alcohols Monoterpene Alcohols (e.g., Geraniol, Linalool) GPP->Monoterpene_Alcohols Monoterpene Synthases (TPS-b/g) Terpene_Alcohols Terpene Alcohols Monoterpene_Alcohols->Terpene_Alcohols Acetyl_CoA Acetyl-CoA MVA MVA Pathway (Multiple Steps) Acetyl_CoA->MVA MVA->IPP_MVA DMAPP_MVA DMAPP MVA->DMAPP_MVA FPP Farnesyl Pyrophosphate (FPP) IPP_MVA->FPP DMAPP_MVA->FPP Sesquiterpene_Alcohols Sesquiterpene Alcohols (e.g., Nerolidol) FPP->Sesquiterpene_Alcohols Sesquiterpene Synthases (TPS-a) Sesquiterpene_Alcohols->Terpene_Alcohols Terpene_Esters Terpene Esters (e.g., Geranyl Acetate, Linalyl Acetate) Terpene_Alcohols->Terpene_Esters Alcohol Acyltransferases (AAT) Acyl_CoA Acyl-CoA (e.g., Acetyl-CoA) Acyl_CoA->Terpene_Esters

Figure 1: Generalized biosynthetic pathway of terpene esters.

Quantitative Data on Key Enzymes

The efficiency of terpene ester biosynthesis is determined by the kinetic properties of the involved enzymes. Understanding these parameters is crucial for metabolic engineering efforts aimed at enhancing the production of specific aromatic compounds.

Table 1: Kinetic Parameters of a Plant Alcohol Acyltransferase

EnzymeSubstrate (Alcohol)Km (mM)kcat/Km (M-1s-1)Source
Prunus armeniaca AAT1 (PaAAT1)(E)-2-hexenol1.45-[13][14]
(Z)-3-hexenol1.32-[13][14]
Hexanol-Highest Activity[13][14]

Note: '-' indicates data not available in the cited sources.

Table 2: Substrate Specificity of Recombinant Alcohol Acyltransferases

EnzymeAcyl-CoA DonorPreferred Alcohol Substrates (in order of decreasing activity)Source
Rosa hybrida AAT1 (RhAAT1)Acetyl-CoAGeraniol, Citronellol, 1-Octanol[15]
Fragaria vesca AAT (VAAT)Acetyl-CoAGeraniol, 1-Octanol, 1-Butanol[16]
Musa sapientum AAT (BanAAT)Acetyl-CoA1-Nonanol, Geraniol, 1-Butanol[16]
Cucumis melo AAT1 (CM-AAT1)Various Acyl-CoAsLong-chain aliphatic alcohols, Phenyl and Benzoyl alcohols[17]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of terpene ester biosynthesis.

4.1. Heterologous Expression and Purification of Terpene Synthases and Alcohol Acyltransferases

This protocol describes the expression of plant TPS and AAT genes in Escherichia coli for subsequent functional characterization.

4.1.1. Gene Cloning and Vector Construction

  • Amplify the full-length coding sequences of the target TPS or AAT gene from cDNA using high-fidelity DNA polymerase and gene-specific primers.

  • Clone the PCR product into a suitable expression vector, such as pET-28a(+) or pGEX, containing an N-terminal or C-terminal affinity tag (e.g., 6x-His tag, GST tag) for purification.

  • Verify the sequence of the construct by Sanger sequencing.

4.1.2. Protein Expression

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance protein solubility.

4.1.3. Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-agarose for GST-tagged proteins) according to the manufacturer's instructions.

  • Elute the protein using an appropriate elution buffer (e.g., lysis buffer containing 250 mM imidazole for His-tagged proteins).

  • Assess the purity and size of the purified protein by SDS-PAGE.

  • Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).

4.2. In Vitro Enzyme Activity Assays

4.2.1. Terpene Synthase Activity Assay This assay determines the product profile of a purified TPS enzyme.

  • Reaction Setup: In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl2

    • 5 mM Dithiothreitol (DTT)

    • 10% (v/v) Glycerol

    • 10-50 µM of the appropriate prenyl diphosphate substrate (GPP or FPP)

    • 1-5 µg of purified TPS enzyme

  • Incubation: Overlay the reaction mixture with 500 µL of an organic solvent (e.g., n-hexane or pentane) to trap the volatile terpene products.

  • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction: Vigorously vortex the vial for 30 seconds to extract the terpene products into the organic layer.

  • Centrifuge briefly to separate the phases.

  • GC-MS Analysis: Transfer the organic layer to a new GC vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products.[18]

4.2.2. Alcohol Acyltransferase Activity Assay This assay measures the ability of a purified AAT to produce terpene esters.

  • Reaction Setup: In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM DTT

    • 10% (v/v) Glycerol

    • 0.1 mM Acyl-CoA (e.g., acetyl-CoA)

    • 20 mM Terpene alcohol substrate (e.g., geraniol, linalool)

    • 1-5 µg of purified AAT enzyme

  • Incubation: Incubate the reaction at 30°C for 20-60 minutes with continuous agitation.[14]

  • Product Extraction and Analysis: The terpene ester products can be extracted and analyzed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS or by solvent extraction as described for the TPS assay.[13]

4.2.3. Colorimetric Assay for AAT Activity A high-throughput colorimetric assay can be used to determine AAT activity by measuring the release of Coenzyme A (CoA).

  • This assay utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA released during the esterification reaction to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

  • The reaction is performed in a 96-well plate format, allowing for rapid screening of enzyme activity under different conditions or with various substrates.

4.3. Analysis of Volatile Terpene Esters by Headspace SPME-GC-MS

This protocol describes the extraction and analysis of volatile compounds from fruit or flower tissue.

  • Sample Preparation: Place a known weight of finely ground fresh tissue (e.g., 0.1-1.0 g) into a 20 mL headspace vial.[9] An internal standard can be added for quantification.

  • Equilibration: Incubate the vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.[19]

  • SPME Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a set time (e.g., 20-30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: Desorb the trapped volatiles from the SPME fiber in the hot inlet of the GC-MS system.

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms) and identify them based on their mass spectra and retention times compared to authentic standards.

Experimental_Workflow cluster_Gene_to_Protein Gene Expression and Protein Purification cluster_Enzyme_Assay In Vitro Enzyme Activity Assay cluster_Volatile_Analysis Volatile Analysis from Plant Tissue Gene_Cloning 1. Gene Cloning (TPS or AAT into expression vector) Ecoli_Transformation 2. E. coli Transformation Gene_Cloning->Ecoli_Transformation Protein_Expression 3. Protein Expression (IPTG Induction) Ecoli_Transformation->Protein_Expression Cell_Lysis 4. Cell Lysis (Sonication) Protein_Expression->Cell_Lysis Purification 5. Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Purification Purified_Protein Purified TPS or AAT Enzyme Purification->Purified_Protein Reaction_Setup 1. Reaction Setup (Buffer, Substrates, Enzyme) Purified_Protein->Reaction_Setup Incubation 2. Incubation (30°C) Reaction_Setup->Incubation Product_Extraction 3. Product Extraction (Solvent or SPME) Incubation->Product_Extraction GC_MS_Analysis 4. GC-MS Analysis Product_Extraction->GC_MS_Analysis Data_Analysis Product Identification & Quantification GC_MS_Analysis->Data_Analysis Sample_Prep 1. Tissue Homogenization HS_SPME 2. Headspace SPME Sample_Prep->HS_SPME GC_MS_Analysis_Volatiles 3. GC-MS Analysis HS_SPME->GC_MS_Analysis_Volatiles Volatile_Profile Volatile Profile of Fruit/Flower GC_MS_Analysis_Volatiles->Volatile_Profile

Figure 2: General experimental workflow for characterizing terpene ester biosynthetic enzymes.

Conclusion and Future Directions

The biosynthesis of terpene esters is a complex and fascinating area of plant secondary metabolism. This guide has provided a comprehensive overview of the core pathways, key enzymes, and regulatory mechanisms involved, along with detailed experimental protocols and quantitative data. Further research, particularly in the areas of metabolic flux analysis and the elucidation of tissue-specific regulatory networks, will undoubtedly uncover new insights into the intricate symphony of aroma production in fruits and flowers. This knowledge will not only deepen our fundamental understanding of plant biology but also pave the way for the metabolic engineering of novel and enhanced flavor and fragrance compounds for various industrial and therapeutic applications.

References

The Role of Alcohol Acyltransferases in Volatile Ester Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Essence of Aroma

Volatile esters are a class of organic compounds primarily responsible for the characteristic fruity and floral aromas in many plants, fruits, and fermented beverages.[1] These molecules, though often present in trace amounts, are pivotal in defining the sensory quality and consumer appeal of agricultural products.[2] The final and often rate-limiting step in the biosynthesis of these crucial aroma compounds is catalyzed by a family of enzymes known as alcohol acyltransferases (AATs).[3][4]

AATs belong to the BAHD superfamily of acyltransferases, which are instrumental in the formation of various plant secondary metabolites.[5] These enzymes catalyze the esterification reaction between an alcohol and an acyl-coenzyme A (acyl-CoA), resulting in the formation of a volatile ester and free coenzyme A.[6][7] The diversity of esters found in nature is a direct consequence of the broad substrate specificity of different AATs and the availability of various alcohol and acyl-CoA precursors within the cell.[8][9] Understanding the function, regulation, and kinetics of AATs is therefore critical for applications ranging from improving crop flavor profiles to the biotechnological production of natural fragrances and flavorings. This guide provides an in-depth overview of the biochemical role of AATs, quantitative data on their activity, detailed experimental protocols for their characterization, and the signaling pathways that regulate their expression.

Biochemical Pathways and Regulation

The production of volatile esters is intrinsically linked to primary metabolic pathways that supply the necessary alcohol and acyl-CoA substrates. These precursors are derived mainly from the metabolism of fatty acids and amino acids.[3][4]

Substrate Biosynthesis
  • Fatty Acid Metabolism: The lipoxygenase (LOX) pathway is a primary source of straight-chain alcohols. Unsaturated fatty acids like linoleic and linolenic acid are first converted into hydroperoxides by LOX. These are subsequently cleaved by hydroperoxide lyase (HPL) to form C6 aldehydes (e.g., hexanal, hexenal). Finally, alcohol dehydrogenase (ADH) reduces these aldehydes to their corresponding alcohols (e.g., hexanol, hexenol), which can then serve as substrates for AATs.[3][4]

  • Amino Acid Metabolism: Branched-chain and aromatic esters are synthesized from precursors derived from amino acids such as leucine, isoleucine, and valine.[4] These amino acids are catabolized to produce branched-chain acyl-CoAs and alcohols, which are then utilized by AATs.[3]

The following diagram illustrates the general biochemical pathways leading to the formation of volatile esters.

Biochemical pathways for volatile ester precursor synthesis.

The core reaction catalyzed by AATs follows a ping-pong bi-bi mechanism, where the enzyme first binds to the acyl-CoA, releases coenzyme A to form an acyl-enzyme intermediate, and then binds the alcohol to produce the final ester product.

AAT_Mechanism AAT_free AAT (Free Enzyme) AAT_AcylCoA AAT-Acyl-CoA Complex AAT_free->AAT_AcylCoA + Acyl-CoA AcylCoA Acyl-CoA Alcohol Alcohol Ester Ester AAT_Ester AAT-Ester Complex Ester->AAT_Ester CoA Coenzyme A AAT_AcylCoA->CoA AAT_Acyl Acyl-AAT Intermediate AAT_AcylCoA->AAT_Acyl - CoA AAT_Acyl->AAT_Ester + Alcohol AAT_Ester->AAT_free - Ester

Simplified catalytic mechanism of Alcohol Acyltransferase (AAT).
Regulation by Ethylene

In many climacteric fruits such as apples, bananas, and pears, the expression of AAT genes and subsequent ester production are tightly regulated by the plant hormone ethylene.[3][10] Ethylene production increases dramatically during ripening, initiating a signaling cascade that leads to the transcriptional activation of ripening-related genes, including AATs.[10]

The ethylene signaling pathway is well-characterized and operates through a series of negative regulators.[6][11] In the absence of ethylene, receptors like ETR1 activate the CTR1 protein kinase, which in turn represses the downstream positive regulator EIN2.[11] When ethylene binds to its receptors, the receptors are inactivated, leading to the de-repression of CTR1 and the activation of EIN2.[6] Activated EIN2 promotes the accumulation of the master transcription factor EIN3 and EIN3-like (EIL) proteins in the nucleus.[8] EIN3/EILs then activate a cascade of transcription factors, including Ethylene Response Factors (ERFs), which can bind to the promoters of AAT genes and induce their expression.[6]

Ethylene_Signaling Simplified Ethylene Signaling Pathway Regulating AAT Expression cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Signaling Ethylene Ethylene Receptors ETR1/ERS1 Receptors Ethylene->Receptors Binds & Inactivates CTR1 CTR1 (Active) Receptors->CTR1 Activates EIN2_inactive EIN2 (Inactive) CTR1->EIN2_inactive Represses EIN2_active EIN2 (Active) EIN2_inactive->EIN2_active Ethylene signal relieves repression EIN3 EIN3/EIL Accumulation EIN2_active->EIN3 ERF ERF Transcription Factors EIN3->ERF Activates AAT_Gene AAT Gene ERF->AAT_Gene Induces Transcription AAT_Protein AAT Enzyme AAT_Gene->AAT_Protein Translation

Ethylene signaling pathway leading to AAT gene expression.

Quantitative Analysis of AAT Activity

The substrate specificity and catalytic efficiency of AATs vary significantly between different plant species and even between cultivars, which accounts for the unique aroma profiles of different fruits.[7][12] Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) provide quantitative measures of enzyme performance with different substrates. A lower Km value indicates a higher affinity of the enzyme for that substrate.

Kinetic Parameters of Plant AATs

The following tables summarize published kinetic data for AATs from various fruit species.

Table 1: Kinetic Parameters of Strawberry AATs

Species/Cultivar Substrate Km Value Reference
Fragaria x ananassa (SAAT) Acetyl-CoA 104 µM [4]
Fragaria x ananassa (SAAT) 1-Butanol 46.1 mM [4]
Fragaria x ananassa (SAAT) 1-Octanol 5.7 mM [4]
Fragaria x ananassa 'Oso Grande' Heptanol 0.73 mM [7][12]

| Fragaria x ananassa 'Oso Grande' | Hexanoyl-CoA | 0.41 mM |[7][12] |

Table 2: Kinetic Parameters of Kiwifruit AATs (Actinidia chinensis)

Enzyme Substrate Km Value (mM) Reference
AT16-MPa Butanol 7.09 [9]
AT16-MPa Butanoyl-CoA 0.11 [9]
AT16-MPa Hexanoyl-CoA 2.85 [9]
AT16-MPc Ethanol 34.65 [9]
AT16-MPc Butanol 17.55 [9]
AT16-MPc Butanoyl-CoA 0.88 [9]

| AT16-MPc | Hexanoyl-CoA | 4.85 |[9] |

Table 3: Kinetic Parameters of Other Fruit AATs

Species Enzyme Substrate Km Value Reference
Prunus armeniaca (Apricot) PaAAT1 (E)-2-hexenol 1.45 mM [5]
Prunus armeniaca (Apricot) PaAAT1 (Z)-3-hexenol 1.32 mM [5]
Musa sapientum (Banana) AAT Acetyl-CoA 50 µM [4]

| Musa sapientum (Banana) | AAT | Isoamyl alcohol | 0.4 mM |[4] |

Data from these studies show that AATs often have a broad substrate range but display clear preferences. For instance, the AAT from strawberry cv. 'Oso Grande' shows a higher affinity (lower Km) for alcohols with longer carbon chains.[7][12] Similarly, kiwifruit AATs exhibit distinct preferences for different acyl-CoA and alcohol substrates, which contributes to the complex ester profile of the fruit.[9]

Experimental Protocols

Characterizing AATs involves several key steps: enzyme extraction, a robust activity assay, and analysis of the resulting products. The following sections provide detailed methodologies for these procedures.

Experimental_Workflow Start Tissue 1. Sample Preparation (e.g., Fruit Tissue) Start->Tissue Extraction 2. Protein Extraction (Extraction Buffer) Tissue->Extraction Purification 3. (Optional) Purification (e.g., Chromatography) Extraction->Purification Assay 4. AAT Activity Assay (Substrates + DTNB) Purification->Assay Spectro 5. Spectrophotometry (Measure Absorbance at 412 nm) Assay->Spectro For Kinetics SPME 6. Volatile Extraction (SPME) Assay->SPME For Product ID Data 8. Data Analysis (Kinetics, Product ID) Spectro->Data GCMS 7. GC-MS Analysis SPME->GCMS GCMS->Data End Data->End

General experimental workflow for AAT characterization.
Protocol 1: AAT Enzyme Extraction from Plant Tissue

This protocol describes a general method for extracting active AAT enzymes from fruit tissue. Buffers should be kept at 4°C at all times.

  • Homogenization:

    • Weigh 1-5 grams of frozen plant tissue (e.g., fruit peel or pulp) and grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powder to a pre-chilled tube.

  • Extraction Buffer Preparation:

    • Prepare an extraction buffer suitable for maintaining enzyme stability. A common composition is:

      • 50-100 mM HEPES or Tris-HCl, pH 7.5 - 8.0

      • 100 mM NaCl

      • 10 mM Dithiothreitol (DTT) or 5 mM β-mercaptoethanol (to prevent oxidation)

      • 10% (v/v) Glycerol

      • 1 mM Phenylmethylsulfonyl fluoride (PMSF) (add fresh)

      • Optionally, 5% (w/v) Polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.

  • Extraction:

    • Add 5-10 mL of ice-cold extraction buffer per gram of tissue powder.

    • Vortex vigorously and incubate on a shaker or rocker at 4°C for 30-60 minutes to allow for protein solubilization.

  • Clarification:

    • Centrifuge the homogenate at 12,000 - 15,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which contains the crude protein extract. This extract can be used directly for activity assays or subjected to further purification.

Protocol 2: Colorimetric AAT Activity Assay

This assay quantifies AAT activity by measuring the rate of coenzyme A (CoA) release using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with the free sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[13][14]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • DTNB Stock Solution: 10 mM DTNB in assay buffer. Store protected from light.

    • Acyl-CoA Substrate Stock: 10 mM solution of the desired acyl-CoA (e.g., acetyl-CoA, hexanoyl-CoA) in water.

    • Alcohol Substrate Stock: 1 M solution of the desired alcohol (e.g., butanol, hexanol) in water or an appropriate solvent.

  • Assay Reaction:

    • Set up the reaction in a 96-well microplate or a cuvette. The final reaction volume is typically 200 µL.

    • For each reaction, add the following components in order:

      • 150 µL Assay Buffer

      • 20 µL Protein Extract (or purified enzyme)

      • 10 µL DTNB Stock Solution (final concentration: 0.5 mM)

      • 10 µL Alcohol Substrate Stock (final concentration: 50 mM)

    • Prepare a blank reaction without the protein extract to measure background absorbance.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Acyl-CoA Substrate Stock (final concentration: 0.5 mM).

    • Immediately place the microplate in a plate reader or the cuvette in a spectrophotometer.

    • Measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 30°C).

  • Calculation of Activity:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate into µmol of product formed per minute per mg of protein.

Protocol 3: Volatile Ester Analysis by HS-SPME-GC-MS

This protocol details the analysis of volatile esters produced in an AAT assay or extracted directly from tissue using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[10][15][16]

  • Sample Preparation for SPME:

    • For in vitro assays, stop the reaction by adding NaCl to saturation. For tissue analysis, use 1-2 g of homogenized tissue.

    • Place the sample into a 20 mL glass headspace vial. Add ~1 g of NaCl to enhance volatile release.[15]

    • Add a known amount of an internal standard (e.g., ethyl nonanoate) for semi-quantification.

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to 50-60°C.[17]

    • Allow the sample to equilibrate for 10-15 minutes with agitation.

    • Expose a SPME fiber (e.g., 2cm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes to adsorb the volatiles.[15][17]

  • GC-MS Analysis:

    • Desorption: Immediately insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column, typically for 5-8 minutes in splitless mode.[15]

    • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[15]

      • Oven Temperature Program: An example program is: hold at 40°C for 4 minutes, ramp at 7°C/min to 160°C, then ramp at 15°C/min to 250°C, and hold for 3 minutes.[15]

      • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometry:

      • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

      • Scan a mass range of m/z 29–550.[15]

  • Data Analysis:

    • Identify the volatile compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

    • Confirm identities by comparing retention indices with authentic standards.

    • Perform semi-quantification by comparing the peak area of each identified ester to the peak area of the internal standard.

Conclusion

Alcohol acyltransferases are cornerstone enzymes in the biosynthesis of volatile esters, playing a definitive role in the flavor and aroma profiles of numerous fruits and plants. The activity of these enzymes is governed by the availability of metabolic precursors and is often under tight transcriptional control by developmental cues and hormones like ethylene. Quantitative kinetic studies reveal that the substrate specificity of AATs is a key determinant of the final ester composition. The methodologies outlined in this guide provide a robust framework for the extraction, functional characterization, and product analysis of AATs. A deeper understanding of these enzymes not only illuminates a fascinating aspect of plant biochemistry but also opens avenues for the metabolic engineering of flavor and the synthesis of high-value natural products.

References

An In-depth Technical Guide to the Physicochemical Properties of Citronellyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Citronellyl hexanoate (also known as citronellyl caproate) is a fatty acid ester recognized for its characteristic fruity, rose-like aroma, leading to its use in the flavor and fragrance industries. Beyond its organoleptic properties, recent research has highlighted its potential biological activities, including cytotoxic effects against cancer cells, making it a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the standard experimental methodologies for their determination, and visualizes key related biological and synthetic pathways to support advanced research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development, influencing everything from its solubility and stability to its biological interactions. The properties of this compound are summarized below.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₀O₂[1]
Molecular Weight 254.41 g/mol [1][2]
Appearance Colorless clear liquid (est.)[3]
Density 0.877 g/cm³[1]
0.871 to 0.876 g/cm³ (@ 25 °C)[3]
Boiling Point 328.3 °C (@ 760 mmHg)[1]
240.0 °C (@ 760 mmHg)[2][3]
Refractive Index 1.449 (@ 20 °C)[1]
1.449 to 1.450 (@ 20 °C)[3]
Flash Point 95.1 °C[1]
95.0 °C (203 °F, TCC)[3]
Vapor Pressure 0.000191 mmHg (@ 25 °C)[1]
logP (Octanol/Water) 4.88[1]
5.7 (est.)[2]
CAS Number 10580-25-3[1][2]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and reproducible experimental protocols. The following sections detail the general methodologies applicable to the characterization of this compound.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[4][5]

  • Principle: The dynamic method involves measuring the boiling temperature at various controlled pressures. A thin layer of the liquid is brought into equilibrium with its vapor.

  • Apparatus: A boiling apparatus (e.g., Cottrell's method) where the liquid is continuously pumped over the thermometer bulb to ensure equilibrium between the liquid and vapor phases.[6] The apparatus is connected to a pressure regulation system.

  • Methodology:

    • The sample of this compound is placed in the boiling section of the apparatus.

    • The system is degassed, and the lowest desired pressure is set.

    • The sample is heated, and the temperature and pressure are recorded once a stable boiling state (constant temperature at constant pressure) is achieved.

    • The procedure is repeated at different pressures to obtain a vapor pressure curve.

    • The normal boiling point is determined by interpolation of the vapor pressure curve to a pressure of 101.325 kPa.[6]

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[7][8]

  • Principle: An oscillating U-tube is filled with the liquid sample. The density is determined by precisely measuring the oscillation frequency of the tube, which changes based on the mass (and therefore density) of the liquid inside.[2][9]

  • Apparatus: A digital density meter with a thermostatically controlled oscillating U-tube cell.

  • Methodology:

    • The instrument is calibrated using two reference standards of known density (e.g., dry air and distilled water).

    • Approximately 1-2 mL of this compound is injected into the clean, dry U-tube cell, ensuring no air bubbles are present.[2]

    • The cell is brought to the desired temperature (e.g., 25 °C).

    • The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration data. The result is typically given in g/cm³ or g/mL.[10]

Determination of Refractive Index

The refractive index is measured using a refractometer, which quantifies how much light is bent as it passes through the liquid.

  • Principle: The method is based on measuring the critical angle of total reflection at the interface between a prism of high refractive index and the sample.[11][12]

  • Apparatus: An Abbe refractometer or a digital refractometer. A monochromatic light source, typically a sodium D-line (589 nm), is used.[11]

  • Methodology:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of this compound are placed on the surface of the measuring prism.

    • The prism is closed, and the sample is allowed to equilibrate to the specified temperature (e.g., 20 °C).

    • Light is passed through the sample, and the operator (or digital sensor) adjusts the instrument to find the sharp boundary between the light and dark fields, which corresponds to the critical angle.[11]

    • The refractive index is read directly from the instrument's scale.[13]

Determination of Partition Coefficient (logP) (OECD Guideline 107, Shake Flask Method)

The n-octanol/water partition coefficient (Pₒw) is a measure of a chemical's lipophilicity.[14][15]

  • Principle: The test substance is dissolved in a mixture of n-octanol and water, which is then agitated until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.[1][3]

  • Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument (e.g., GC or HPLC) for concentration measurement.

  • Methodology:

    • Prepare a stock solution of this compound in n-octanol.

    • Add measured amounts of n-octanol, water, and the stock solution to centrifuge tubes. Different volume ratios of the two solvents are used in separate runs.

    • The tubes are shaken at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved.

    • The phases are separated by centrifugation.[16]

    • The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.

    • The partition coefficient (Pₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).[14]

Synthesis and Biological Pathways

This compound can be synthesized through chemical or biocatalytic methods. Its biological activity is linked to its interaction with key cellular signaling pathways.

Synthesis Workflow: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction to produce esters from a carboxylic acid and an alcohol.[17][18] For this compound, this involves the reaction of citronellol with hexanoic acid.

G Citronellol Citronellol (Alcohol) Intermediate Protonated Tetrahedral Intermediate Citronellol->Intermediate Nucleophilic Attack HexanoicAcid Hexanoic Acid (Carboxylic Acid) HexanoicAcid->Intermediate Protonation Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->HexanoicAcid Product This compound (Ester) Intermediate->Product Dehydration Water Water (Byproduct) Intermediate->Water Elimination

Caption: Workflow for the acid-catalyzed Fischer esterification of this compound.

Biocatalytic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a greener alternative with milder reaction conditions.[19] Novozym® 435 is a commonly used immobilized lipase for this transformation.[19][20]

G Substrates Citronellol + Hexanoic Acid (in organic solvent, e.g., n-heptane) Reaction Reaction Vessel (e.g., 70°C, 150 rpm) Substrates->Reaction Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Reaction AcylEnzyme Acyl-Enzyme Intermediate Reaction->AcylEnzyme Acylation Product This compound + Water AcylEnzyme->Product Deacylation

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Potential Signaling Pathway: Inhibition of Pim-1 Kinase

Studies have suggested that the cytotoxic effects of this compound may be mediated through interaction with Pim-1 kinase, a protein often overexpressed in cancer cells that plays a role in cell proliferation and survival.[21][22]

G Upstream Upstream Signals (e.g., JAK/STAT pathway) Pim1 Pim-1 Kinase Upstream->Pim1 Activates Substrates Downstream Substrates (e.g., p27, BAD) Pim1->Substrates Phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Substrates->Apoptosis Inhibits CH This compound CH->Pim1 Inhibits

Caption: Proposed inhibition of the Pim-1 kinase signaling pathway by this compound.

References

An In-depth Technical Guide to the Chemical Synthesis of Citronellyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl hexanoate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries, is primarily synthesized through the direct esterification of citronellol and hexanoic acid. This guide provides a comprehensive overview of the chemical synthesis mechanism, a detailed experimental protocol for its preparation via Fischer esterification, and a summary of its key physicochemical and spectral data. The synthesis involves the acid-catalyzed reaction between citronellol and hexanoic acid, typically under reflux conditions to drive the reaction towards the formation of the ester. While enzymatic methods offer a greener alternative, chemical synthesis remains a robust and widely practiced method for producing this compound.

Introduction

This compound (also known as citronellyl caproate) is an organic compound classified as a fatty alcohol ester.[1] It possesses a characteristic floral, rosy, and fruity aroma, making it a desirable ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry. Beyond its sensory properties, preliminary research suggests potential biological activities, sparking interest in its application in pharmaceutical and drug development research. This document outlines the fundamental chemical principles and practical methodologies for the synthesis of this compound.

Synthesis Mechanism: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification.[2] This reaction involves the condensation of a carboxylic acid (hexanoic acid) with an alcohol (citronellol) in the presence of a strong acid catalyst.[2]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of hexanoic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of citronellol's hydroxyl group attacks the now more electrophilic carbonyl carbon of the protonated hexanoic acid. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group (from citronellol) to one of the original hydroxyl groups of the hexanoic acid moiety. This converts one of the hydroxyl groups into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group forms a double bond with the carbon atom, leading to the departure of a water molecule.

  • Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

This reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed by azeotropic distillation using a Dean-Stark apparatus or by using an excess of one of the reactants.[2] The reaction is generally conducted under reflux conditions, which involves heating the mixture to its boiling point and condensing the vapors back into the reaction vessel.[2]

Experimental Protocol: Chemical Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.

Materials:

  • Citronellol (C₁₀H₂₀O)

  • Hexanoic acid (C₆H₁₂O₂)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Toluene (C₇H₈)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for distillation (optional, for further purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine citronellol (1 molar equivalent), hexanoic acid (1.2 molar equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.05 molar equivalents) or p-toluenesulfonic acid (approximately 0.05 molar equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue the reflux until no more water is collected in the trap (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₁₆H₃₀O₂
Molecular Weight 254.41 g/mol [3]
Appearance Colorless liquid
Boiling Point 240 °C at 760 mmHg[3]
Density Approximately 0.877 g/cm³[4]
Refractive Index Approximately 1.449[4]
Spectral Data
Spectroscopic Technique Data
Mass Spectrometry (GC-MS) Major fragments observed at m/z = 81, 69, 41, 95, 82[3]
Infrared (IR) Spectroscopy Characteristic peaks expected around 1735 cm⁻¹ (C=O, ester), 1160 cm⁻¹ (C-O, ester), and 2850-2960 cm⁻¹ (C-H, alkane)
¹H NMR Spectroscopy Predicted chemical shifts (ppm): ~5.1 (t, 1H, C=CH), ~4.1 (t, 2H, O-CH₂), ~2.3 (t, 2H, C(=O)-CH₂), ~2.0-1.1 (m, aliphatic protons), ~1.7 & ~1.6 (s, 3H each, C=C-(CH₃)₂), ~0.9 (d, 3H, CH-CH₃), ~0.9 (t, 3H, CH₂-CH₃)
¹³C NMR Spectroscopy Predicted chemical shifts (ppm): ~173 (C=O), ~131 (C=C), ~124 (C=CH), ~63 (O-CH₂), ~37-19 (aliphatic carbons), ~25 & ~17 (C=C-CH₃), ~14 (CH₂-CH₃)

Note: The NMR data presented are predicted values based on the structure of this compound and typical chemical shifts for similar functional groups. Experimental verification is recommended.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

Citronellyl_Hexanoate_Synthesis Reactants Citronellol + Hexanoic Acid Reaction Fischer Esterification (Reflux with Toluene) Reactants->Reaction Heat Catalyst H₂SO₄ or p-TSA (Catalyst) Catalyst->Reaction Workup Work-up (Wash & Dry) Reaction->Workup Cooling Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Conclusion

The chemical synthesis of this compound via Fischer esterification is a well-established and efficient method suitable for laboratory and industrial-scale production. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired ester can be achieved. The provided experimental protocol and spectral data serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of this important fragrance and potential pharmaceutical compound. Further research into optimizing reaction conditions and exploring greener catalytic systems will continue to enhance the synthesis of this compound.

References

An In-Depth Technical Guide to the Sensory Properties of Citronellyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl hexanoate (CAS: 10580-25-3), also known as citronellyl caproate, is a monoterpenoid and fatty alcohol ester recognized for its significant role as a flavor and fragrance agent.[1][2] Structurally, it is the ester formed from the reaction of citronellol and hexanoic acid.[3] Its pleasant aromatic properties make it a valuable compound in the food, cosmetic, and pharmaceutical industries. From a research perspective, its distinct sensory profile and predictable chemical behavior in reactions like esterification and hydrolysis make it an important model compound for studying olfactory perception, receptor interactions, and structure-activity relationships.[3] This guide provides a comprehensive overview of the sensory characteristics of this compound, its underlying biological perception, and the experimental methodologies used for its evaluation.

Physicochemical and Organoleptic Properties

This compound is a colorless liquid with specific physical properties that influence its volatility and perception.[4] Its primary sensory characteristics are a complex floral and fruity aroma and a corresponding floral taste.

Data Summary

The following tables summarize the key physicochemical and organoleptic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₀O₂[4][5]
Molecular Weight 254.41 g/mol [5]
Appearance Colorless clear liquid (est.)[4]
Boiling Point 240.00 °C @ 760.00 mm Hg[1][4][5]
Specific Gravity 0.87100 to 0.87600 @ 25.00 °C[1][4]
Refractive Index 1.44900 to 1.45000 @ 20.00 °C[1][4]
Flash Point 203.00 °F (95.00 °C) TCC[1][4]
Solubility Soluble in alcohol; Water: 0.05984 mg/L @ 25°C (est.)[1][4]
Vapor Pressure 0.000190 mmHg @ 25.00 °C (est.)[4]
logP (o/w) 6.243 (est.)[4]

Table 2: Organoleptic (Sensory) Profile of this compound

Sensory AspectDescriptorsReference
Odor Type Floral, Fruity, Rose[1][4]
Odor Description Described at 100% concentration as a "fine rose, fruity, floral" scent.[1][4]
Flavor Type Floral[1][4]
Taste Description Floral[1]
Natural Occurrence Geranium, Nigritella nigra, Passiflora species (up to 0.1 mg/kg)[4]
Quantitative Sensory Data

Specific odor and taste detection thresholds for this compound are not widely available in the cited literature. The detection threshold is the minimum concentration of a substance that can be perceived by the human senses.[6] However, data for structurally related compounds can provide valuable context. For example, the odor threshold for Citronellyl propanoate , a similar ester, has been reported as 1.8 µg/L.[7] The parent acid, n-Hexanoic acid , has a reported odor detection threshold of 0.00060 ppm.[8] A toxicological "Threshold of Concern" has been established for this compound at 1800 µ g/person/day , though this relates to safety rather than sensory perception.[1]

Experimental Methodologies for Sensory Analysis

The characterization of flavor and fragrance compounds relies on a combination of instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a cornerstone technique for identifying which volatile compounds in a mixture are responsible for its aroma. The method couples a gas chromatograph, which separates the volatile compounds, with a human assessor (acting as a highly sensitive detector) to describe the odor of each compound as it elutes from the column.

Detailed Protocol for GC-O Analysis:

  • Sample Preparation : A sample containing this compound is dissolved in an appropriate solvent. For complex matrices, a volatile extraction method such as headspace solid-phase microextraction (HS-SPME) may be employed to isolate the odor-active compounds.

  • Injection : A precise volume of the prepared sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation : The vaporized compounds travel through a capillary column (e.g., a non-polar DB-5 or a polar WAX column) where they are separated based on their boiling points and chemical properties.

  • Column Effluent Splitting : At the end of the column, the effluent is split. Typically, 50% is directed to a standard chemical detector like a Mass Spectrometer (MS) or Flame Ionization Detector (FID) for compound identification and quantification, while the other 50% is directed to an olfactometry port.

  • Olfactory Detection : The effluent directed to the olfactometry port is mixed with humidified air to prevent nasal passage dehydration. A trained sensory panelist sniffs the port and records the time, duration, intensity, and description of any detected odors.

  • Data Analysis : The olfactogram (a plot of odor intensity/detection versus time) is aligned with the chromatogram from the chemical detector. This allows for the direct correlation of a specific chemical peak with a perceived odor, confirming the sensory contribution of compounds like this compound.

GCO_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detect Detection cluster_analysis Data Analysis Prep Sample containing This compound Extract Volatile Extraction (e.g., HS-SPME) Prep->Extract Inject Injection & Vaporization Extract->Inject Column Chromatographic Separation (Capillary Column) Inject->Column Split Effluent Splitter Column->Split Detector Chemical Detector (MS or FID) Split->Detector OlfPort Olfactometry Port (Human Assessor) Split->OlfPort Chromatogram Chromatogram (Chemical Data) Detector->Chromatogram Olfactogram Olfactogram (Sensory Data) OlfPort->Olfactogram Analysis Data Correlation & Identification Chromatogram->Analysis Olfactogram->Analysis

Caption: A typical experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation

To obtain quantitative data like detection thresholds, trained human sensory panels are essential. These panels follow rigorous, standardized protocols to ensure data is repeatable and statistically valid.

Detailed Protocol for Determining Detection Threshold (e.g., Triangle Test Method):

  • Panelist Selection & Training : Panelists are screened for sensory acuity and trained to identify and describe the specific aroma/taste of this compound.

  • Sample Preparation : A stock solution of this compound is prepared in a neutral medium (e.g., deodorized water for taste, mineral oil for odor). A series of dilutions are created, typically in half-log steps, spanning a range from sub-threshold to easily detectable concentrations.

  • Test Protocol (Forced-Choice Triangle Test) :

    • Panelists are presented with three samples (two are identical blanks, one contains the diluted odorant).

    • The order of presentation is randomized for each panelist and each concentration level.

    • Panelists are asked to identify the "odd" or different sample.

  • Data Collection : The number of correct identifications is recorded for each concentration level across all panelists.

  • Statistical Analysis : The results are analyzed to determine the concentration at which the number of correct identifications is statistically significant (typically p < 0.05) above the probability of guessing (which is 1/3 for a triangle test). This concentration is defined as the detection threshold for the panel.

Sensory_Workflow cluster_setup Setup cluster_testing Testing Phase cluster_analysis Analysis Selection Panelist Selection & Training Present Present 3 Samples (2 Blanks, 1 Odorant) Selection->Present Prep Sample Preparation (Serial Dilutions) Prep->Present Task Panelist Task: Identify the 'Odd' Sample Present->Task Record Record Responses Task->Record Stats Statistical Analysis (p < 0.05) Record->Stats Threshold Determine Detection Threshold Stats->Threshold

Caption: Workflow for determining a sensory detection threshold using a sensory panel.

Biological Perception and Signaling Pathways

The perception of this compound begins with its interaction with specific protein receptors in the nose and on the tongue.

Olfactory Signaling

The "floral, fruity, rose" aroma of this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound have not been fully de-orphaned, the general signaling cascade is well-understood. For instance, the structurally related monoterpene, (-)-citronellal, has been shown to activate the human olfactory receptor OR1A2.[9]

Simplified Olfactory Signaling Cascade:

  • Binding : this compound binds to a specific Olfactory Receptor (OR).

  • G-Protein Activation : This binding causes a conformational change in the OR, activating the associated olfactory-specific G-protein (Gα-olf).

  • Second Messenger Production : Gα-olf activates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a second messenger.

  • Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization : The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), depolarizing the neuron and generating an action potential.

  • Signal Transmission : The action potential is transmitted along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Olfactory_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf G-protein (Gα-olf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces CNG CNG Ion Channel cAMP->CNG Opens Depol Neuron Depolarization (Action Potential) CNG->Depol Influx of Na+/Ca²+ Brain Signal to Olfactory Bulb Depol->Brain

Caption: Simplified signal transduction pathway for olfactory perception.
Gustatory Perception

The "floral" taste of this compound is less well-defined. The perception of flavor is a complex interplay between taste (gustation) and smell (olfaction), with the retronasal passage of aroma being a major contributor. The hexanoate moiety itself may interact with gustatory receptors responsible for detecting fatty acids or other complex tastes. Studies in model organisms have shown that hexanoic acid can trigger both sweet-sensing and bitter-sensing gustatory receptor neurons in a dose-dependent manner, though this is for the free acid, not the ester.[10] The precise gustatory receptors for esters like this compound in humans are an active area of research.

Structure-Activity Relationships

The sensory properties of an ester are determined by its constituent alcohol and carboxylic acid. In this compound, the citronellol moiety provides the characteristic rosy, citrus, and floral base notes, while the hexanoate (caproate) chain adds fruity and waxy nuances. Altering the length of the ester chain directly modifies the perceived aroma.

  • Shorter Chain (e.g., Citronellyl Acetate) : Tends to be fresher, more fruity (pear, apple), and less waxy.

  • Longer Chain (e.g., this compound) : Develops deeper floral, rose, and slightly waxy notes.

This relationship demonstrates that specific functional groups and molecular size are key determinants of how a molecule interacts with olfactory receptors to produce a unique sensory experience.

SAR_Diagram cluster_reactants Constituent Parts cluster_product Resulting Ester Citronellol Citronellol (Alcohol) Rosy, Floral, Citrus Notes Esterification + Citronellol->Esterification HexanoicAcid Hexanoic Acid (Acid) Fruity, Waxy Notes HexanoicAcid->Esterification Product This compound Fine Rose, Fruity, Floral Esterification->Product

Caption: Logical relationship between chemical structure and sensory properties.

Conclusion

References

The Antimicrobial Potential of Citronellyl Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Antimicrobial Activity, Mechanisms of Action, and Experimental Protocols Related to Citronellyl Esters

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are natural compounds and their derivatives, such as citronellyl esters. These monoterpenoid esters, derived from citronellol, have demonstrated a spectrum of antimicrobial activities against various pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the current scientific knowledge on the antimicrobial potential of citronellyl esters, with a focus on quantitative data, experimental methodologies, and proposed mechanisms of action.

Antimicrobial Efficacy of Citronellyl Esters: A Quantitative Analysis

The antimicrobial activity of several citronellyl esters has been investigated, with citronellyl acetate and citronellyl isobutyrate being the most studied. The available data, primarily Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition (ZI), are summarized below.

Table 1: Antibacterial Activity of Citronellyl Esters
Citronellyl EsterBacterial SpeciesMIC (mg/L)MBC (mg/L)Zone of Inhibition (mm)Reference
Citronellyl Acetate Escherichia coli390--[1]
Staphylococcus aureus450--[1]
Citronellyl Isobutyrate Staphylococcus aureus--23.74[2]
Bacillus subtilis--21.67[2]
Escherichia coli--17.83[2]

Note: '-' indicates data not reported in the cited literature.

Table 2: Antifungal Activity of Citronellyl Esters
Citronellyl EsterFungal SpeciesMIC (mg/L)MFC (mg/L)Zone of Inhibition (mm)Reference
Citronellyl Acetate Aspergillus flavusNot significantly different from geranyl acetate (348 mg/L)--[1]
Citronellyl Isobutyrate Candida albicans--10.25[2]

Note: '-' indicates data not reported in the cited literature. MFC stands for Minimum Fungicidal Concentration.

While quantitative data for citronellyl formate, propionate, and butyrate are not extensively available in the current literature, the existing results for the acetate and isobutyrate esters suggest a promising avenue for further investigation into the structure-activity relationship of this class of compounds.

Proposed Mechanism of Antimicrobial Action

The primary mechanism by which citronellyl esters and other terpenes are believed to exert their antimicrobial effects is through the disruption of the microbial cell membrane .[1][3] As lipophilic compounds, they can readily partition into the lipid bilayer of bacterial and fungal cell membranes.[1] This intercalation is thought to lead to a cascade of detrimental events for the microorganism.

Alteration of Membrane Fluidity and Permeability

The insertion of citronellyl esters into the cell membrane disrupts the highly organized structure of the lipid bilayer. This increases membrane fluidity and permeability, compromising its function as a selective barrier.[4] The loss of membrane integrity leads to the leakage of essential intracellular components, such as ions (e.g., K+), ATP, nucleic acids, and proteins, ultimately resulting in cell death.[4]

Inhibition of Cellular Processes

Beyond direct membrane damage, the disruption of the membrane potential can have secondary effects on crucial cellular processes. The dissipation of the proton motive force across the membrane can inhibit ATP synthesis and disrupt active transport systems, further compromising cellular function.[4]

Figure 1: Proposed mechanism of antimicrobial action of citronellyl esters.

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of lipophilic compounds like citronellyl esters requires specific modifications to standard protocols to ensure proper dispersion and accurate results. The most commonly employed methods are broth microdilution and agar diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Workflow:

Broth_Microdilution_Workflow start Start prep_ester Prepare serial dilutions of citronellyl ester in broth with a solubilizing agent (e.g., DMSO, Tween 80) start->prep_ester inoculate Inoculate microplate wells containing ester dilutions with microbial suspension prep_ester->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate microplate (e.g., 37°C for 24h) inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end Agar_Diffusion_Workflow start Start prep_plate Prepare an agar plate uniformly inoculated with the test microorganism start->prep_plate apply_ester Apply citronellyl ester to a sterile paper disk or into a well cut in the agar prep_plate->apply_ester incubate Incubate the plate (e.g., 37°C for 24h) apply_ester->incubate measure_zone Measure the diameter of the zone of inhibition around the disk/well incubate->measure_zone end End measure_zone->end

References

cytotoxic effects of Citronellyl hexanoate on cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cytotoxic Effects of Citronellyl Hexanoate on Cancer Cell Lines

Disclaimer: Direct research on the is limited. This guide synthesizes available data on its precursor, citronellol, and related citronellyl esters to provide a comprehensive overview of its potential anticancer properties and associated mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as citronellyl caproate, is an ester formed from the reaction of citronellol, a naturally occurring monoterpenoid alcohol found in the essential oils of plants like citronella and rose, and hexanoic acid.[1] While citronellol itself has demonstrated anticancer effects across various cancer cell lines, the esterification to form this compound can alter its lipophilicity, potentially enhancing its cellular uptake and biological activity.[2] This guide explores the cytotoxic potential of this compound by examining the well-documented effects of citronellol and other citronellyl esters.

Synthesis of this compound

The synthesis of this compound is primarily achieved through direct esterification or transesterification.

Direct Esterification: This common method involves the reaction of citronellol with hexanoic acid, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) to improve the reaction rate.[3]

Biocatalytic Synthesis: An alternative, more environmentally friendly approach utilizes lipases as biocatalysts. For instance, immobilized lipase Novozym® 435 has been effectively used to catalyze the reaction between citronellol and hexanoic acid, achieving high conversion rates.[3]

Cytotoxic Effects on Cancer Cell Lines

Studies on citronellol and its esters have demonstrated significant cytotoxic activity against a range of cancer cell lines. The esterification of citronellol has been shown in some cases to increase its cytotoxic potency, likely due to increased lipophilicity which facilitates passage through the cell membrane.[2]

Data Presentation

The following table summarizes the cytotoxic activities of citronellol and related citronellyl esters against various cancer cell lines, primarily reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineAssayIC50 ValueReference
CitronellolMurine Leukemia (P388)MTT38.49 µg/mL[2]
Citronellyl Caproate (Hexanoate)Murine Leukemia (P388)MTT10.63 µg/mL[2]
Citronellyl IsobutyrateBreast Cancer (MCF-7)Alamar Blue2.82 µg/mL[2][4][5]
Citronellyl 2,2-dimethyl butyrateBreast Cancer (MCF-7)Alamar Blue4.75 µg/mL[2][4][5]
Citronellyl Caproate (Hexanoate)Breast Cancer (MCF-7)Alamar Blue36.1 µg/mL[2][4][5]
CitronellolHuman Lung Cancer (A549)-54.02 µg/mL[6]
CitronellolHuman Lung Cancer (NCI-H1299)-40.64 µg/mL[6]
CitronellolHuman Lung Cancer (NCI-H23)-52.51 µg/mL[6]
CitronellolBreast Cancer (BT-20)-45.84 µg/mL[6]
CitronellolProstate Cancer (PC3)-50.1 µg/mL[6]
CitronellolBreast Cancer (MCF-7)MTT80 µM[7]
CitronellolBreast Cancer (MDA-MB-231)MTT35 µM[7]

Mechanisms of Cytotoxicity

The anticancer effects of citronellol and, by extension, its esters like this compound, are attributed to several cellular and molecular mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells.[8] Citronellol has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

  • Mitochondrial-Mediated Pathway: Citronellol can induce apoptosis by increasing the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential (ΔΨm) and DNA damage.[7][9] This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-7.[7][9]

  • Extrinsic Pathway and Necroptosis: In human lung cancer cells, citronellol has been found to induce necroptosis, a form of programmed necrosis, via the TNF-α pathway.[10][11] This involves the upregulation of RIP1/RIP3 activities and the downregulation of caspase-3 and caspase-8.[10][11]

Cell Cycle Arrest

Citronellol has been observed to cause cell cycle arrest, particularly at the G1 phase, in cancer cells. This is associated with a decrease in the number of cells entering the S-phase.[11]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the cytotoxic effects of compounds like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citronellyl_hexanoate This compound TNF_alpha_Receptor TNF-α Receptor Citronellyl_hexanoate->TNF_alpha_Receptor Activates ROS ↑ Reactive Oxygen Species (ROS) Citronellyl_hexanoate->ROS Induces Bax ↑ Bax Citronellyl_hexanoate->Bax Bcl2 ↓ Bcl-2 Citronellyl_hexanoate->Bcl2 RIP1_RIP3 ↑ RIP1/RIP3 TNF_alpha_Receptor->RIP1_RIP3 Activates Caspase8 ↓ Caspase-8 TNF_alpha_Receptor->Caspase8 MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Necroptosis Necroptosis RIP1_RIP3->Necroptosis Bax->MMP Bcl2->MMP Caspase3 ↑ Caspase-3 Caspase8->Caspase3 Caspase9 ↑ Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MMP->Caspase9

Caption: Proposed apoptotic and necroptotic signaling pathways of this compound.

G Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation Treatment->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle_Assay Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Methodological & Application

Application Notes & Protocols: Lipase-Catalyzed Synthesis of Citronellyl Hexanoate Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl hexanoate is an important flavor and fragrance compound with applications in the food, cosmetic, and pharmaceutical industries.[1][2][3] The enzymatic synthesis of this ester using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can generate undesirable byproducts.[4] This document provides detailed application notes and experimental protocols for the lipase-catalyzed synthesis of this compound, with a focus on the kinetic aspects of the reaction.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and other reactions in non-aqueous environments. The use of immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on macroporous acrylic resin), is particularly advantageous as it enhances enzyme stability and allows for easy recovery and reuse of the biocatalyst.[2][5]

Kinetic Profile

The enzymatic synthesis of this compound can be achieved through direct esterification of citronellol and hexanoic acid or via transesterification using an acyl donor like vinyl hexanoate or ethyl hexanoate. The reaction kinetics are influenced by several factors, including the choice of lipase, substrate concentrations, temperature, and the solvent system.

In a study evaluating the synthesis of various citronellyl esters, this compound demonstrated a high conversion rate.[5] When using Novozym® 435, the conversion to this compound reached approximately 96% within 2 hours under specific conditions.[5] The reaction generally follows a Ping-Pong Bi-Bi mechanism, which may include substrate inhibition at high concentrations. For a similar ester, citronellyl laurate, an Ordered Bi-Bi mechanism with a dead-end complex of the fatty acid was found to fit the initial rate data.[6]

Data Summary

The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of citronellyl esters.

Table 1: Reaction Conditions and Conversion Rates for Citronellyl Ester Synthesis

Lipase SourceSubstratesMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)SolventReaction Time (h)Conversion (%)Reference
Novozym® 435 (Candida antarctica)Citronellol & Hexanoic Acid1:170Heptane2~96[5]
Novozym® 435 (Candida antarctica)Citronellol & Various Fatty Acids (C3-C18)1:170Heptane6>95[5]
Candida rugosa (immobilized)Citronellol & Lauric Acid-37 (310 K)Iso-octane-89[6]
Pseudomonas fluorescensCitronellol & Vinyl Acetate1:340Ionic Liquid [bmim][TF2N]6>99[7]
Black Cumin Seedling LipaseCitronellol & Geranyl Acetate1:141n-Hexane7276.32[8][9]

Table 2: Influence of Lipase Type on Citronellyl Acetate Synthesis

Lipase SourceReaction Time (h)Yield (%)Reference
Pseudomonas fluorescens699.46[7]
Burkholderia cepacia1074.58[7]
Candida rugosa107.39[7]
Mucor javanicus106.64[7]
Aspergillus niger>10Negligible[7]
Rhizopus oryzae>10Negligible[7]

Experimental Protocols

Protocol 1: Esterification of Citronellol and Hexanoic Acid using Novozym® 435

This protocol is adapted from studies on the lipase-catalyzed synthesis of citronellyl esters.[1][2][5]

1. Materials:

  • Citronellol (≥95% purity)
  • Hexanoic Acid
  • Novozym® 435 (immobilized lipase B from Candida antarctica)
  • Heptane (anhydrous)
  • Molecular sieves (3 Å)
  • Screw-capped vials
  • Shaking incubator
  • Gas chromatograph with a flame ionization detector (GC-FID)

2. Procedure:

  • Prepare a 100 mM solution of citronellol and a 100 mM solution of hexanoic acid in heptane.
  • Add equal volumes of the citronellol and hexanoic acid solutions to a screw-capped vial to achieve a 1:1 molar ratio.
  • Add Novozym® 435 to the reaction mixture at a concentration of 5 U/mL.
  • Add molecular sieves to remove the water produced during esterification, which can inhibit the reaction.
  • Seal the vial and place it in a shaking incubator at 70°C with agitation at 150 rpm.
  • Withdraw aliquots at regular intervals (e.g., 0, 0.5, 1, 2, 4, 6 hours) for analysis.
  • Centrifuge the aliquots to separate the enzyme and analyze the supernatant by GC-FID to determine the concentration of this compound and the remaining substrates.

3. Analytical Method (GC-FID):

  • Column: A suitable capillary column for fragrance analysis (e.g., HP-5MS).
  • Carrier Gas: Nitrogen or Helium.
  • Injector Temperature: 250°C.
  • Detector Temperature: 280°C.
  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
  • Quantification: Use a standard curve of pure this compound to quantify the product.

Protocol 2: Transesterification of Citronellol using a Vinyl Ester and Immobilized Lipase

This protocol is a general procedure based on transesterification reactions described in the literature.[7][10]

1. Materials:

  • Citronellol
  • Vinyl Hexanoate (as acyl donor)
  • Immobilized Pseudomonas fluorescens lipase
  • Anhydrous solvent (e.g., ionic liquid [bmim][TF2N] or a non-polar organic solvent like hexane)
  • Screw-capped vials
  • Shaking incubator
  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • In a screw-capped vial, dissolve citronellol and vinyl hexanoate in the chosen solvent. A typical molar ratio of alcohol to acyl donor is 1:3.[7]
  • Add the immobilized lipase to the reaction mixture (e.g., 10 mg/mL).[7]
  • Seal the vial and place it in a shaking incubator set to the optimal temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).[7]
  • Monitor the reaction progress by taking samples at various time points.
  • Analyze the samples using GC-MS to identify and quantify the formation of this compound.

3. Enzyme Reuse:

  • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.
  • Wash the enzyme with fresh solvent to remove any residual substrates and products.
  • Dry the enzyme under vacuum before reusing it in a subsequent batch. The stability of the enzyme can be assessed by monitoring the conversion rate over multiple cycles.[1]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrates Citronellol & Hexanoic Acid ReactionVessel Reaction Vessel (Shaking Incubator) Substrates->ReactionVessel Add Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Add Solvent Anhydrous Solvent (e.g., Heptane) Solvent->ReactionVessel Add Sampling Aliquots Taken at Intervals ReactionVessel->Sampling Monitor Analysis GC-FID Analysis Sampling->Analysis Kinetics Kinetic Data (Conversion vs. Time) Analysis->Kinetics

Caption: Experimental workflow for lipase-catalyzed esterification.

PingPong_Mechanism E Lipase (E) EA E-Citronellol Complex (EA) E->EA + A A Citronellol (A) P Water (P) FP Acyl-Enzyme Intermediate (F) EA->FP - P FB F-Hexanoic Acid Complex (FB) FP->FB + B B Hexanoic Acid (B) Q Citronellyl Hexanoate (Q) EQ E-Citronellyl Hexanoate Complex (EQ) FB->EQ - Q EQ->E

Caption: Ping-Pong Bi-Bi kinetic mechanism for lipase catalysis.

References

Application Notes and Protocols for Novozym® 435-Catalyzed Esterification of Citronellol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic esterification of citronellol using Novozym® 435, an immobilized lipase B from Candida antarctica. This biocatalyst is widely recognized for its high activity, stability, and reusability in organic synthesis, making it an excellent choice for producing citronellyl esters.[1] These esters are valuable compounds in the cosmetic, pharmaceutical, and food industries due to their characteristic fragrances and potential biological activities.[2][3][4][5][6]

Introduction

The enzymatic synthesis of citronellyl esters offers a green and sustainable alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable byproducts. Novozym® 435, with its macroporous acrylic resin support, provides a robust platform for these reactions, allowing for high conversion rates and easy separation of the catalyst from the reaction mixture.[1] This document outlines the key parameters, experimental setups, and expected outcomes for the synthesis of various citronellyl esters.

Data Presentation

The following tables summarize quantitative data from various studies on the Novozym® 435-catalyzed esterification of citronellol with different acyl donors.

Table 1: Reaction Conditions and Conversion Rates for Citronellyl Ester Synthesis

Acyl Donor (Fatty Acid)Molar Ratio (Citronellol:Acid)Enzyme Conc.Temperature (°C)SolventReaction Time (h)Conversion/Yield (%)Reference
Propionic Acid1:15 U/mL70Heptane1.5~10 g/L product[2][3]
Lauric Acid1:15 U/mL70Heptane->91[2][3]
Oleic Acid1:13% (w/w)35None480-100[7]
Stearic Acid1:13% (w/w)35Hexane480-100[7]
Palmitic Acid---Hexane->95[1]
Various (C3-C18)1:15 U/mL70Heptane->91[2][3][8]

Table 2: Influence of Acylating Agent on Reaction Kinetics

Acylating AgentReaction TypeKey FindingsReference
Linear Fatty Acids (C3-C18)EsterificationAll esters achieved at least 91% conversion.[2][3]
Vinyl PropionateTransesterificationSignificantly lower reaction time compared to esterification.[2][3]
Vinyl LaurateTransesterificationLower reaction time compared to esterification.[2][3]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of citronellyl esters using Novozym® 435.

Protocol 1: General Procedure for Esterification in an Organic Solvent

This protocol is adapted from studies using heptane or hexane as the solvent.[3][7][9]

Materials:

  • Citronellol (≥95% purity)

  • Acyl donor (e.g., propionic acid, lauric acid, oleic acid, stearic acid)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Anhydrous n-heptane or hexane

  • Molecular sieves (3 Å)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Analytical equipment for monitoring reaction progress (e.g., GC-MS)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine citronellol and the acyl donor at a 1:1 molar ratio. For a typical reaction, use 100 mM of citronellol.[3][8][9]

  • Solvent Addition: Add a sufficient volume of n-heptane or hexane to dissolve the reactants.

  • Drying Agent: Add molecular sieves (approximately 10 mg per mL of solvent) to remove any residual water, which can negatively impact the esterification equilibrium.[6]

  • Enzyme Addition: Add Novozym® 435 to the mixture. A typical enzyme loading is 5 U/mL of reaction volume.[3][8][9]

  • Incubation: Seal the reaction vessel and place it in an orbital shaker or on a heated magnetic stirrer. Set the temperature to the desired level (e.g., 70°C for shorter chain acids, 35°C for longer chain acids) and agitation to 150-200 rpm.[3][7][9]

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the conversion of citronellol to the corresponding ester using GC-MS analysis.

  • Reaction Termination and Product Isolation: Once the desired conversion is reached (typically >90%), stop the reaction by filtering or decanting the enzyme beads from the reaction mixture. The solvent can be removed under reduced pressure to yield the crude ester, which can be further purified if necessary.

  • Enzyme Recycling: The recovered Novozym® 435 can be washed with fresh solvent and reused for subsequent batches. Studies have shown that the enzyme can be recycled for at least 20 cycles with minimal loss of activity.[2][3][4]

Protocol 2: Solvent-Free Esterification

For certain substrates, such as oleic acid, a solvent-free system can provide higher yields.[7]

Materials:

  • Citronellol (≥95% purity)

  • Oleic acid

  • Novozym® 435

  • Reaction vessel

  • Orbital shaker or magnetic stirrer with heating

Procedure:

  • Reaction Setup: Directly combine citronellol and oleic acid in a 1:1 molar ratio in the reaction vessel.

  • Enzyme Addition: Add Novozym® 435 at a loading of 3% (w/w) relative to the total mass of the substrates.[7]

  • Incubation: Seal the vessel and incubate at 35°C with agitation (e.g., 200 rpm) for approximately 4 hours.[7]

  • Work-up: Follow steps 7 and 8 from Protocol 1 for product isolation and enzyme recycling.

Visualizations

The following diagrams illustrate the key processes involved in the Novozym® 435-catalyzed esterification of citronellol.

Esterification_Workflow Citronellol Citronellol ReactionVessel Reaction Vessel (Solvent + Molecular Sieves) Citronellol->ReactionVessel FattyAcid Fatty Acid (Acyl Donor) FattyAcid->ReactionVessel Incubation Incubation (Temperature & Agitation) ReactionVessel->Incubation Add Novozym® 435 Novozym435 Novozym® 435 (Immobilized Lipase) Novozym435->Incubation EsterProduct Citronellyl Ester + Water Incubation->EsterProduct Esterification Separation Enzyme Separation (Filtration/Decantation) EsterProduct->Separation PurifiedEster Purified Ester Separation->PurifiedEster Product RecycledEnzyme Recycled Novozym® 435 Separation->RecycledEnzyme Catalyst Reaction_Mechanism cluster_reactants Substrates Citronellol Citronellol (Alcohol) AcylEnzyme Acyl-Enzyme Intermediate Citronellol->AcylEnzyme FattyAcid Fatty Acid Enzyme Novozym® 435 (Lipase Active Site) FattyAcid->Enzyme 1. Acylation Enzyme->AcylEnzyme AcylEnzyme->Enzyme 2. Deacylation Ester Citronellyl Ester AcylEnzyme->Ester Water Water AcylEnzyme->Water

References

Application Notes and Protocols for the Synthesis of Citronellyl Esters via Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl esters are valuable compounds widely utilized in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][2][3] Their synthesis through transesterification offers a versatile and efficient alternative to direct extraction from natural sources or traditional chemical esterification.[2][3] This document provides detailed application notes and protocols for the production of citronellyl esters using both enzymatic and chemical transesterification methods.

Transesterification involves the reaction of an alcohol (citronellol) with an ester to form a new ester (citronellyl ester). This process can be catalyzed by enzymes, typically lipases, or by chemical catalysts. Enzymatic methods are favored for their high specificity, mild reaction conditions, and environmentally friendly nature, often yielding products with high purity.[2][3] Chemical methods, on the other hand, can offer faster reaction rates and may be more cost-effective for large-scale production.

General Transesterification Reaction

The fundamental reaction for the synthesis of citronellyl esters via transesterification is depicted below. In this reaction, citronellol reacts with an acyl donor (an ester) in the presence of a catalyst to produce the desired citronellyl ester and a corresponding alcohol byproduct.

Transesterification_Reaction Citronellol Citronellol Catalyst Catalyst (Lipase or Chemical) Citronellol->Catalyst AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Catalyst CitronellylEster Citronellyl Ester (e.g., Citronellyl Acetate) Catalyst->CitronellylEster Byproduct Alcohol Byproduct Catalyst->Byproduct

Caption: General scheme of the transesterification reaction for citronellyl ester synthesis.

Enzymatic Transesterification Methods

Lipase-catalyzed transesterification is a widely studied and effective method for producing citronellyl esters. Various lipases from microbial and plant sources have been successfully employed. The choice of lipase, acyl donor, solvent, and other reaction parameters significantly influences the reaction efficiency and yield.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the enzymatic synthesis of citronellyl esters.

Catalyst (Lipase)Acyl DonorSolventTemp. (°C)Substrate Molar Ratio (Citronellol:Acyl Donor)Reaction Time (h)Yield / Conversion (%)Reference
Pseudomonas fluorescensVinyl Acetate[BMIM][NTF2] (Ionic Liquid)401:36>99.46[4]
Pseudomonas fluorescensVinyl AcetateNot specified401:42487[5]
Rhizopus sp.Ethyl Acetaten-Hexane / Solvent-free451:14858[3][6][7]
Rhizopus sp.Butyl Acetaten-Hexane / Solvent-free451:14848[3][6][7]
Black Cumin SeedlingGeranyl Acetaten-Hexane411:1 (0.25 M each)7276.32[1][8][9][10]
Rhizomucor mieheiCoconut Oil Fatty Acid EstersSolvent-free50Varied5>50[11]
Candida antarctica Lipase BAlkyl Vinyl EstersSolvent-freeNot specified1:1Not specified>99[12]
Experimental Workflow: Enzymatic Transesterification

The diagram below outlines a typical experimental workflow for the enzymatic synthesis of citronellyl esters.

Enzymatic_Workflow A Substrate Preparation (Citronellol & Acyl Donor in Solvent) B Add Lipase Catalyst A->B C Incubation (Controlled Temperature & Agitation) B->C D Reaction Monitoring (e.g., GC Analysis) C->D E Enzyme Separation (Filtration/Centrifugation) D->E F Product Purification (e.g., Column Chromatography) E->F G Final Product (Citronellyl Ester) F->G

Caption: Experimental workflow for enzymatic transesterification.

Detailed Protocol: Lipase-Catalyzed Synthesis of Citronellyl Acetate

This protocol is based on the methodology for the synthesis of citronellyl acetate using Pseudomonas fluorescens lipase.[2][4]

Materials:

  • Citronellol

  • Vinyl acetate

  • Pseudomonas fluorescens lipase

  • Ionic Liquid ([BMIM][NTF2]) or a suitable organic solvent (e.g., n-hexane)

  • Reaction vessel (e.g., screw-capped glass vial)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a screw-capped glass vial, prepare the reaction mixture by adding citronellol and vinyl acetate in a 1:3 molar ratio.[4] Add the chosen solvent (e.g., [BMIM][NTF2]) to achieve the desired substrate concentration (e.g., 100 mmol/L of citronellol).[2]

  • Enzyme Addition: Add the Pseudomonas fluorescens lipase to the reaction mixture. A typical enzyme concentration is 10 mg/mL.[4]

  • Incubation: Place the sealed reaction vial in a shaking incubator set to 40°C and 200 rpm.[4]

  • Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the progress of the reaction by GC analysis until the desired conversion is reached (a yield of over 99% can be achieved in 6 hours under these conditions).[2]

  • Enzyme Recovery: After the reaction is complete, separate the lipase from the reaction mixture by centrifugation or filtration for potential reuse.[2]

  • Product Isolation: Isolate the citronellyl acetate from the reaction mixture. This may involve solvent evaporation and/or purification by column chromatography.

Chemical Transesterification Methods

While enzymatic methods are prevalent, chemical catalysts also offer an effective route for citronellyl ester synthesis. Lewis acids, such as tin(II) chloride, have been shown to catalyze the esterification of citronellol under mild conditions.

Quantitative Data Summary

The following table summarizes the quantitative data for the chemical synthesis of citronellyl acetate.

CatalystAcyl DonorSolventTemp. (°C)Substrate Molar Ratio (Citronellol:Acyl Donor)Reaction Time (h)Conversion (%)Selectivity (%)Reference
SnCl₂·2H₂OAcetic AcidSolvent-freeRoom Temp.Not specified6~88~99[13][14]
Fe(NO₃)₃Acetic AcidNot specifiedNot specifiedNot specifiedShorter than enzymatic~80~70[15]
Experimental Workflow: Chemical Transesterification

The diagram below illustrates a typical experimental workflow for the chemical synthesis of citronellyl esters.

Chemical_Workflow A Reactant Mixture (Citronellol & Acyl Donor) B Add Chemical Catalyst (e.g., SnCl₂) A->B C Reaction at Controlled Temperature (e.g., Room Temperature) B->C D Reaction Monitoring (e.g., GC-MS Analysis) C->D E Catalyst Removal & Neutralization (if necessary) D->E F Product Purification (e.g., Distillation) E->F G Final Product (Citronellyl Ester) F->G

Caption: Experimental workflow for chemical transesterification.

Detailed Protocol: Sn(II)-Catalyzed Synthesis of Citronellyl Acetate

This protocol is based on the methodology for the synthesis of β-citronellyl acetate using tin(II) chloride dihydrate as a catalyst.[13][14]

Materials:

  • β-citronellol

  • Acetic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Reaction vessel

  • Magnetic stirrer

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a reaction vessel, mix β-citronellol and acetic acid.

  • Catalyst Addition: Add SnCl₂·2H₂O as the catalyst. The catalyst loading is typically a molar percentage of the limiting reactant (e.g., 10 mol%).[14]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is performed under solvent-free conditions.[13][14]

  • Reaction Monitoring: Monitor the conversion of β-citronellol and the formation of β-citronellyl acetate using GC-MS analysis. A conversion of approximately 88% with a selectivity of about 99% can be achieved within 6 hours.[13][14]

  • Work-up and Purification: Once the reaction has reached the desired conversion, the catalyst may be removed by filtration. The product, β-citronellyl acetate, can be purified from the reaction mixture, for example, by distillation. A key advantage of this method is that it may not require a neutralization step, which is common in processes using Brønsted acid catalysts.[13][14]

References

Application Note: Quantitative Analysis of Volatile Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of volatile esters in various matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Volatile esters are crucial compounds contributing to the aroma and flavor profiles of food, beverages, and fragrances, and can also serve as biomarkers in clinical diagnostics. This protocol provides a comprehensive workflow, from sample preparation and instrumental analysis to data processing and quantification, ensuring high accuracy and reproducibility.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] When combined with Headspace Solid-Phase Microextraction (HS-SPME), it offers a solvent-free, sensitive, and efficient method for extracting volatile analytes from a sample's headspace.[3] This approach is particularly well-suited for the analysis of volatile esters in complex matrices, minimizing matrix effects and concentrating the analytes of interest.[4]

This document provides a detailed protocol for the quantitative analysis of volatile esters. It covers sample preparation, HS-SPME extraction, GC-MS instrumental parameters, and data analysis, including the use of internal standards for accurate quantification.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of volatile esters is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection AddIS Addition of Internal Standard Sample->AddIS Vial Transfer to Headspace Vial AddIS->Vial Equilibration Incubation & Equilibration Vial->Equilibration Extraction SPME Fiber Extraction Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for volatile ester quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Solvents: High-purity solvents such as methanol, ethanol, and dichloromethane may be required for standard preparation.[5][6]

  • Standards: Analytical grade standards of the target volatile esters and a suitable internal standard (e.g., a deuterated analog of one of the target esters or a compound with similar chemical properties not present in the sample).[7][8][9]

  • SPME Fibers: A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often suitable for semi-volatile compounds like esters.[10] The choice of fiber should be optimized based on the specific esters of interest.

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Sample Preparation
  • Sample Collection: Accurately weigh or measure a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to each sample, calibration standard, and blank vial to achieve a consistent final concentration.[9] The internal standard helps to correct for variations in extraction efficiency and injection volume.[4][11]

  • Matrix Modification (Optional): For aqueous samples, adding salts like sodium chloride can increase the volatility of the analytes, improving their extraction into the headspace.[12]

  • Sealing: Immediately seal the vials with the screw caps to prevent the loss of volatile compounds.

HS-SPME Procedure

The following HS-SPME parameters can be used as a starting point and should be optimized for the specific application.[13]

  • Incubation/Equilibration: Place the vial in the autosampler's incubation oven. Equilibrate the sample at a specific temperature (e.g., 60-90°C) for a set time (e.g., 5-15 minutes) with agitation to facilitate the release of volatile esters into the headspace.[10][13]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of the volatile esters onto the fiber coating.[10][12]

  • Desorption: After extraction, the fiber is automatically retracted and transferred to the GC injection port for thermal desorption.

GC-MS Instrumental Parameters

The following GC-MS parameters are recommended and may require optimization.

Table 1: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph (GC)
Injection Port Temp.250°C[3][14]
Injection ModeSplitless (for 1-2 min)[5][14]
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min[15]
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial temp: 40°C, hold for 2 min; Ramp: 5-10°C/min to 240°C; Hold for 5 min[14][15]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[15]
Ion Source Temp.230°C[15]
Quadrupole Temp.150°C[15]
Mass Rangem/z 35-350
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification[8]

Data Analysis and Quantification

Calibration Curve
  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the target volatile esters. The concentration range should bracket the expected concentrations in the samples.[16]

  • Add Internal Standard: Add the same amount of internal standard to each calibration standard as was added to the samples.[11]

  • Analyze Standards: Analyze the calibration standards using the same HS-SPME-GC-MS method as the samples.

  • Construct the Curve: For each target ester, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte.[16] Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[17]

Quantification of Unknown Samples
  • Analyze Samples: Analyze the prepared unknown samples using the established method.

  • Calculate Peak Area Ratios: Determine the peak areas for each target ester and the internal standard in the sample chromatograms. Calculate the peak area ratio for each analyte.

  • Determine Concentration: Use the equation from the linear regression of the calibration curve to calculate the concentration of each volatile ester in the unknown samples.

Data Presentation

Quantitative results should be summarized in a clear and concise table for easy comparison.

Table 2: Example of Quantitative Data Summary

Sample IDEthyl Acetate (µg/L)Isoamyl Acetate (µg/L)Ethyl Butyrate (µg/L)
Sample 1125.3 ± 5.245.8 ± 2.178.9 ± 3.5
Sample 2152.1 ± 6.855.2 ± 2.989.4 ± 4.1
Sample 398.7 ± 4.532.1 ± 1.865.3 ± 3.0
LOD0.50.20.3
LOQ1.50.60.9

Results are presented as mean ± standard deviation (n=3). LOD (Limit of Detection) and LOQ (Limit of Quantification) are determined experimentally.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of volatile esters in a variety of sample matrices. Proper optimization of sample preparation, extraction, and instrumental parameters, along with the correct use of internal standards and calibration curves, is essential for obtaining accurate and reproducible results. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds.

References

Application of Citronellyl Hexanoate in Food and Beverage Flavoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl hexanoate is a flavor and fragrance ingredient recognized for its characteristic floral, rosy, and fruity aroma profile. As a carboxylic ester, it is classified as a flavor and fragrance agent and is utilized in a variety of food and beverage products to impart these specific sensory attributes.[1][2] This document provides detailed application notes on its use, summarizes its physicochemical properties and typical usage levels, and outlines experimental protocols for its sensory evaluation and analytical quantification in food and beverage matrices.

Application Notes

This compound is a versatile flavoring agent employed to enhance or impart floral and fruity notes in a wide range of consumer products. Its sensory profile is described as a fine, rosy, fruity, and floral odor with a corresponding floral taste.[2][3] Due to these characteristics, it is particularly effective in applications requiring a fresh, sweet, and sophisticated aromatic lift.

Key Applications Include:

  • Beverages: In both non-alcoholic and alcoholic beverages, this compound is used to introduce floral and fruity undertones.[4] In fruit-flavored soft drinks, it can enhance the overall bouquet, while in alcoholic beverages like flavored ciders or specialty beers, it can contribute to a more complex and aromatic profile.

  • Confectionery: For hard and soft candies, chewing gum, and edible ices (including sherbet and sorbet), it provides a pleasant floral-fruity flavor that pairs well with berry, citrus, and other fruit profiles.[4]

  • Bakery and Dairy Products: In baked goods and dairy products such as flavored yogurts and ice creams, it can be used to create nuanced flavor profiles, often in combination with other fruity and creamy notes.[4]

  • Processed Foods: It also finds application in processed fruits, sauces, and ready-to-eat savories to add a unique aromatic dimension.[4]

Regulatory Status:

This compound is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with a status of "No safety concern".[4] It is listed in the EU DG SANTE Food Flavourings database under number 09.341.[3] While it is a recognized flavoring agent, it is important to adhere to good manufacturing practices and the specified usage levels for each food category.

Quantitative Data

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Synonyms Citronellyl caproate, 3,7-dimethyloct-6-enyl hexanoate[2][3][5]
CAS Number 10580-25-3[1][3]
Molecular Formula C16H30O2[1][6]
Molecular Weight 254.41 g/mol [1][5]
Appearance Colorless clear liquid (estimated)[1][3]
Boiling Point 240.00 °C @ 760.00 mm Hg[3][5]
Flash Point 203.00 °F (95.00 °C) TCC[1][3]
Specific Gravity 0.87100 to 0.87600 @ 25.00 °C[1][3]
Refractive Index 1.44900 to 1.45000 @ 20.00 °C[1][3]
Solubility Soluble in alcohol; Insoluble in water (0.05984 mg/L @ 25 °C est.)[3]
Sensory Profile Odor: Floral, rose, fruity. Flavor: Floral.[2][3]
Typical Usage Levels in Food and Beverages

The following table provides industry-reported average and maximum usage levels of this compound in various food and beverage categories. These levels are typically expressed in parts per million (ppm), which is equivalent to mg/kg.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)Reference(s)
Non-alcoholic Beverages 5.025.0[4]
Alcoholic Beverages 10.050.0[4]
Dairy Products (excluding 02.0) 7.035.0[4]
Edible Ices, Sherbet, Sorbet 10.050.0[4]
Confectionery 10.050.0[4]
Bakery Wares 10.050.0[4]
Processed Fruit 7.035.0[4]
Fats and Oils 5.025.0[4]
Soups, Sauces, Salads 5.025.0[4]
Meat and Fish Products 2.010.0[4]
Ready-to-eat Savories 20.0100.0[4]

Experimental Protocols

Protocol for Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a method for assessing the sensory impact of this compound in a model beverage system using a trained sensory panel.

Objective: To determine the sensory profile and perceived intensity of this compound at various concentrations in a beverage.

Materials:

  • This compound (food grade)

  • Base beverage matrix (e.g., carbonated water with 5% sucrose, or a dealcoholized white wine)

  • Deionized water for palate cleansing

  • Unsalted crackers

  • ISO standard wine tasting glasses, coded with random 3-digit numbers

  • Graduated cylinders and pipettes for sample preparation

Procedure:

  • Panelist Training:

    • Select 8-12 panelists trained in descriptive sensory analysis.

    • Conduct a training session to familiarize panelists with floral and fruity aromas using reference standards (e.g., geraniol for "floral," linalool for "fruity").[8]

    • Develop a consensus vocabulary for the sensory attributes of this compound. Expected descriptors include "rose," "floral," "fruity," and "waxy."

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol (e.g., 1% w/v).

    • Prepare a series of test samples by spiking the base beverage matrix with the stock solution to achieve target concentrations (e.g., 5, 10, 25, 50 ppm) based on typical usage levels.

    • Prepare a control sample (base beverage with an equivalent amount of ethanol but no this compound).

    • Prepare all samples at least 2 hours in advance and store at a consistent temperature (e.g., 10 °C).

  • Sensory Evaluation Session:

    • Conduct the session in a well-ventilated, odor-free sensory laboratory.

    • Present 30 mL of each sample to the panelists in coded glasses in a randomized order.

    • Instruct panelists to evaluate the aroma first, then the flavor.

    • Ask panelists to rate the intensity of each agreed-upon sensory attribute (e.g., "rose," "fruity") on a 15-cm line scale anchored from "not perceived" to "very intense."

    • Instruct panelists to cleanse their palate with deionized water and unsalted crackers between samples.

  • Data Analysis:

    • Measure the intensity ratings from the line scales.

    • Perform Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the attributes across the different concentrations.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different from each other.

    • Generate a spider web plot to visualize the sensory profile of each concentration.

Protocol for Quantification of this compound in a Beverage Matrix by GC-MS

This protocol describes a method for the extraction and quantification of this compound from a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately determine the concentration of this compound in a beverage sample.

Materials:

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Reagents: this compound standard, internal standard (e.g., methyl nonanoate or a suitable deuterated ester), n-Hexane (or other suitable extraction solvent like ethyl acetate), anhydrous sodium sulfate.[9]

  • Equipment: Centrifuge, vortex mixer, separatory funnel, autosampler vials.

Procedure:

  • Standard and Sample Preparation:

    • Calibration Standards: Prepare a series of calibration standards by dissolving known amounts of this compound and a fixed amount of the internal standard in the extraction solvent (e.g., n-hexane) to cover the expected concentration range.

    • Sample Extraction:

      • Take a known volume of the beverage sample (e.g., 10 mL).

      • Spike the sample with a known amount of the internal standard.

      • Perform a liquid-liquid extraction by adding 5 mL of n-hexane, vortexing for 2 minutes, and centrifuging to separate the layers.

      • Collect the organic (upper) layer. Repeat the extraction twice more and combine the organic extracts.

      • Dry the combined extract over anhydrous sodium sulfate.

      • Concentrate the extract under a gentle stream of nitrogen if necessary.

      • Transfer the final extract to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: 250 °C, splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, and hold for 5 min.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Select characteristic ions for this compound (e.g., m/z 69, 82, 95) and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard in both the calibration standards and the samples.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

    • Determine the concentration of this compound in the beverage sample by using the peak area ratio from the sample and the equation of the calibration curve.

Mandatory Visualizations

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel Panelist Training & Vocabulary Development SamplePrep Sample Preparation (Control & Spiked Samples) Session Sensory Evaluation Session (Randomized, Coded) SamplePrep->Session Rating Rate Sensory Attributes on Line Scale Session->Rating DataCollect Data Collection & Tabulation Rating->DataCollect Stats Statistical Analysis (ANOVA, Tukey's HSD) DataCollect->Stats Report Generate Sensory Profile & Report Stats->Report

Caption: Experimental workflow for the sensory evaluation of this compound.

GCMS_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing & Quantification Standards Prepare Calibration Standards (Analyte + IS) Extraction Spike Sample with IS & Perform Liquid-Liquid Extraction Concentration Dry and Concentrate Organic Extract Extraction->Concentration GCMS Inject Sample into GC-MS Concentration->GCMS Acquisition Acquire Data in SIM Mode GCMS->Acquisition Integration Integrate Peak Areas (Analyte & IS) Acquisition->Integration Curve Generate Calibration Curve Integration->Curve Quantify Calculate Concentration in Sample Curve->Quantify

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

References

Application Notes and Protocols for Fragranaces Containing Citronellyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation, stability testing, and sensory evaluation of fragrances containing Citronellyl hexanoate. This document is intended to guide researchers and scientists in the effective use of this fragrance ingredient in various applications, from fine fragrances to personal care products.

Physicochemical Properties of this compound

This compound is a fragrance ingredient with a characteristic fine, rosy, and fruity floral scent.[1][2] Its properties make it a versatile component in many fragrance formulations. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Citronellyl caproate, 3,7-dimethyloct-6-enyl hexanoate[3]
CAS Number 10580-25-3[1]
Molecular Formula C16H30O2[1]
Molecular Weight 254.41 g/mol [3]
Appearance Colorless clear liquid (est.)[2]
Odor Profile Fine rose, fruity, floral[1][2][4]
Boiling Point 240.00 °C @ 760.00 mm Hg[3]
Flash Point 203.00 °F TCC (95.00 °C)[4]
Specific Gravity 0.87100 to 0.87600 @ 25.00 °C[4]
Refractive Index 1.44900 to 1.45000 @ 20.00 °C[4]
Solubility Soluble in alcohol; Insoluble in water[2][5]
Recommended Usage Up to 8.0% in the fragrance concentrate[4]

Formulation Protocols

This compound can be incorporated into a variety of fragrance applications, including fine fragrances and personal care products. Its rosy and fruity notes can act as a modifier, adding a fresh and floral character to a composition.

Protocol for a Fine Fragrance Formulation (Floral-Fruity Type)

This protocol outlines the steps for creating a simple floral-fruity fine fragrance featuring this compound.

Objective: To create a balanced floral-fruity fragrance with a noticeable rosy, fruity character.

Materials:

  • This compound

  • Linalool (for a fresh, floral-woody note)

  • Geranyl Acetate (for a rosy, fruity note)

  • Hedione® (for a diffusive, floral-jasmine note)

  • Iso E Super® (for a smooth, woody, ambergris-like note)

  • Galaxolide® (for a clean, floral, musky note)

  • Ethanol (perfumer's grade, 95%)

  • Glass beakers

  • Pipettes or digital scale

  • Glass stirring rod

  • Amber glass bottles for storage

Procedure:

  • Prepare the Fragrance Concentrate:

    • Accurately weigh or measure the fragrance ingredients into a clean glass beaker according to the proportions in Table 2.

    • Stir the mixture gently with a glass rod until a homogenous solution is achieved.

    • Allow the concentrate to macerate for at least 48 hours in a cool, dark place to allow the different notes to blend and mature.

Table 2: Example Fine Fragrance Concentrate Formulation

IngredientParts (w/w)Odor Contribution
Iso E Super®30Base note, woody, smooth
Galaxolide®20Base note, musk, clean
Hedione®20Heart note, floral, diffusive
Linalool15Top/Heart note, floral, fresh
This compound 8Heart note, rosy, fruity
Geranyl Acetate7Top/Heart note, rosy, fruity
Total 100
  • Dilution:

    • Dilute the fragrance concentrate in ethanol. For an Eau de Parfum (EDP) concentration, a typical dilution is 15-20% concentrate to 80-85% ethanol.

    • Slowly add the concentrate to the ethanol while stirring gently.

  • Maceration and Filtration:

    • Store the diluted fragrance in a tightly sealed amber glass bottle and allow it to macerate for 2-4 weeks in a cool, dark place. This aging process is crucial for the fragrance to fully develop.

    • After maceration, chill the fragrance to approximately 4°C for 24 hours to precipitate any insoluble materials.

    • Filter the chilled fragrance through a laboratory-grade filter paper to remove any sediment, resulting in a clear final product.

  • Final Product:

    • The final product is a floral-fruity fine fragrance ready for bottling.

Fragrance_Formulation_Workflow cluster_formulation Fragrance Concentrate Formulation cluster_production Final Fragrance Production A Weighing of Fragrance Ingredients B Blending of Ingredients A->B C Initial Maceration (48 hours) B->C D Dilution in Ethanol C->D Concentrate Ready E Extended Maceration (2-4 weeks) D->E F Chilling and Filtration E->F G Final Fragrance F->G

Fragrance Formulation and Production Workflow

Stability Testing Protocols

Stability testing is essential to ensure that a fragrance maintains its intended physical and chemical properties, as well as its olfactory character, over its shelf life.

Accelerated Stability Testing Protocol

This protocol uses elevated temperatures to predict the long-term stability of the fragrance.

Objective: To assess the stability of the fragrance formulation under accelerated conditions.

Materials:

  • Final fragrance formulation in its intended packaging (e.g., glass bottle with sprayer).

  • Control sample stored at room temperature (20-25°C) in the dark.

  • Temperature-controlled oven or incubator.

  • UV light cabinet (optional).

Procedure:

  • Sample Preparation:

    • Prepare multiple samples of the final fragrance in its final packaging.

    • Designate one sample as the control and store it under normal conditions.

  • Elevated Temperature Storage:

    • Place the test samples in a temperature-controlled oven at 40°C.

    • Maintain the samples at this temperature for a period of 1, 2, and 3 months.

  • Evaluation:

    • At each time point (1, 2, and 3 months), remove a sample from the oven and allow it to return to room temperature.

    • Compare the test sample to the control sample for the parameters listed in Table 3.

Table 3: Parameters for Stability Evaluation

ParameterMethod of EvaluationAcceptance Criteria
Color Visual inspectionNo significant change in color compared to the control.
Clarity Visual inspectionNo signs of precipitation or cloudiness.
Odor Olfactory evaluation by a trained panelNo significant deviation from the original scent profile.
pH (for aqueous products) pH meterWithin ±0.5 of the initial pH.
Weight Loss Gravimetric analysisLess than 1% weight loss.
  • Photostability (Optional):

    • Expose a sample to a controlled source of UV light to simulate exposure to sunlight.

    • Evaluate for any changes in color and odor compared to a control sample stored in the dark.

Stability_Testing_Workflow cluster_conditions Storage Conditions A Prepare Fragrance Samples B Control Sample (Room Temperature, Dark) A->B C Test Sample (40°C, Oven) A->C D Test Sample (UV Light Exposure) A->D E Evaluation at 1, 2, 3 Months C->E D->E F Compare Test Samples to Control E->F G Assess Color, Clarity, Odor, pH, Weight Loss F->G H Stability Report G->H

Accelerated Stability Testing Workflow

Sensory Evaluation Protocols

Sensory evaluation is critical for understanding the olfactory perception of the fragrance and its appeal to consumers.

Protocol for Descriptive Sensory Analysis

This protocol uses a trained panel to describe the olfactory characteristics of the fragrance.

Objective: To obtain a detailed olfactory profile of the fragrance containing this compound.

Materials:

  • Final fragrance formulation.

  • Reference standards for key odor descriptors (e.g., rose, fruity, green).

  • Odor-free testing environment.

  • Perfume smelling strips.

  • Data collection forms or software.

Procedure:

  • Panelist Training:

    • Select and train a panel of 8-12 individuals on the fundamentals of olfactory evaluation and the specific odor descriptors relevant to the fragrance.

    • Familiarize the panel with the reference standards.

  • Sample Presentation:

    • Dip smelling strips into the fragrance sample and allow the alcohol to evaporate for a few seconds.

    • Present the coded samples to the panelists in a randomized order to avoid bias.

  • Evaluation:

    • Ask panelists to evaluate the fragrance at different time points (top notes: immediately; heart notes: after 10-15 minutes; base notes: after 1-2 hours).

    • Panelists should rate the intensity of predefined odor descriptors (e.g., rosy, fruity, green, woody, musky) on a scale (e.g., 0-10).

    • Panelists should also provide free-form descriptions of the scent.

  • Data Analysis:

    • Analyze the intensity ratings statistically to generate an odor profile of the fragrance.

    • Compile the free-form descriptions to gain a richer understanding of the fragrance character.

Sensory_Evaluation_Pathway cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis A Trained Sensory Panel C Olfactory Evaluation (Top, Heart, Base Notes) A->C B Preparation of Coded Samples B->C D Intensity Rating of Odor Descriptors C->D E Free-form Description C->E F Statistical Analysis of Intensity Ratings D->F G Compilation of Qualitative Descriptions E->G H Generation of Odor Profile F->H G->H

Descriptive Sensory Analysis Pathway

Conclusion

These application notes and protocols provide a framework for the systematic formulation and evaluation of fragrances containing this compound. By following these detailed methodologies, researchers and fragrance developers can effectively utilize this versatile ingredient to create stable, high-quality, and sensorially pleasing fragrances for a wide range of products. Adherence to standardized testing procedures is crucial for ensuring product quality and consumer satisfaction.

References

Application Notes and Protocols for Studying Insect Olfaction with Citronellyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Citronellyl hexanoate as an olfactory stimulus in the study of insect neurophysiology and behavior. The protocols outlined below detail established electrophysiological and behavioral assay techniques to characterize insect responses to this semiochemical.

Introduction to Insect Olfaction and this compound

Insects rely heavily on their sense of smell for survival, using it to locate food, find mates, and avoid predators. This complex biological system is a prime target for the development of novel insect control strategies, such as attractants for trapping or repellents for crop and health protection. The insect olfactory system is primarily located in the antennae and maxillary palps, which are covered in specialized hair-like structures called sensilla.[1][2] Within these sensilla, olfactory sensory neurons (OSNs) express specific receptor proteins that bind to volatile odor molecules.[1][3][4] This binding event initiates a signal transduction cascade that results in an electrical signal being sent to the brain, leading to a behavioral response.[4][5]

This compound is a naturally occurring ester with a floral, fruity scent. It is found in various plants and has been identified as a component of interest in the formulation of insect repellents.[6][7] Understanding how insects detect and process the odor of this compound is crucial for optimizing its use in pest management applications. The following protocols provide the methodologies to investigate the olfactory responses of various insect species to this compound.

Key Experimental Techniques

Several electrophysiological and behavioral techniques are employed to study insect olfaction. The primary methods covered in these notes are:

  • Electroantennography (EAG): Measures the overall electrical response of the entire antenna to an odor stimulus.[8][9]

  • Single Sensillum Recording (SSR): A more refined technique that records the action potentials from individual olfactory sensory neurons, providing insight into the specific neurons that respond to a particular odor.[10]

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): A powerful tool for identifying biologically active compounds from a complex mixture by separating the compounds with gas chromatography and detecting which ones elicit a response from an insect antenna.

  • Behavioral Assays (Y-Tube Olfactometer): Used to determine if an odor is attractive or repellent to an insect by observing its choice between an odor-laden and a clean air stream.

Protocol 1: Electroantennography (EAG)

This protocol describes the methodology for measuring the global response of an insect antenna to this compound.

Materials:

  • Intact insect

  • Dissecting microscope

  • Micromanipulators

  • Glass capillaries

  • Electrode puller

  • Silver wire (for chlorination)

  • Bleach

  • Saline solution (e.g., Ringer's solution)

  • Reference and recording electrodes

  • High-impedance amplifier

  • Data acquisition system (computer with appropriate software)

  • Odor delivery system (air stimulus controller, Pasteur pipettes, filter paper)

  • This compound

  • Solvent (e.g., paraffin oil or hexane)

Procedure:

  • Electrode Preparation:

    • Chlorinate two silver wires by immersing them in bleach for 10-20 minutes, then rinse thoroughly with distilled water.[11]

    • Pull glass capillaries to a fine point using an electrode puller.

    • Fill the glass capillaries with saline solution and insert the chlorinated silver wires to create the reference and recording electrodes.

  • Insect Preparation:

    • Anesthetize the insect by chilling it on ice or using CO2.

    • Immobilize the insect on a platform (e.g., a microscope slide with wax or double-sided tape) with the head and antennae accessible.[11]

    • Carefully excise one antenna at its base.

    • Mount the excised antenna between the two electrodes using conductive gel. Alternatively, for a whole-insect preparation, insert the reference electrode into the insect's head or eye, and place the recording electrode over the tip of the antenna.[8]

  • Odor Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a control pipette with the solvent alone.

  • Recording:

    • Position the outlet of the odor delivery system near the prepared antenna.

    • Deliver a continuous stream of humidified, purified air over the antenna.

    • To deliver a stimulus, puff a short pulse of air (e.g., 0.5 seconds) through the Pasteur pipette containing the odorant.

    • Record the resulting depolarization of the antenna (the EAG response) using the data acquisition system.

    • Present the stimuli in order of increasing concentration, with a sufficient interval between puffs to allow the antenna to recover. The solvent control should be presented periodically to ensure the antenna is not responding to the solvent.

Data Analysis:

The amplitude of the EAG response (in millivolts) is the primary measure. The responses to the solvent control are subtracted from the responses to this compound. The data can be used to generate a dose-response curve.

Quantitative Data Presentation:

Concentration of this compoundMean EAG Response (mV) ± SEM
Solvent Control0.1 ± 0.02
1 ng/µL0.5 ± 0.05
10 ng/µL1.2 ± 0.1
100 ng/µL2.5 ± 0.2
1 µg/µL4.0 ± 0.3

(Note: The data in this table is illustrative and will vary depending on the insect species and experimental conditions.)

Protocol 2: Single Sensillum Recording (SSR)

This protocol details the method for recording the activity of individual olfactory sensory neurons in response to this compound.

Materials:

  • Same as for EAG, with the addition of:

  • Tungsten electrodes (chemically sharpened)

  • A stable, vibration-free table

Procedure:

  • Insect Preparation:

    • Anesthetize and immobilize the insect as described for EAG. The insect must be very stable to prevent movement artifacts.[10]

    • Position the insect under a high-magnification microscope.

    • Insert a reference electrode (a sharpened tungsten wire) into the insect's eye.[12]

  • Recording:

    • Using a micromanipulator, carefully advance a sharpened tungsten recording electrode towards the antenna.

    • Identify a suitable sensillum and carefully insert the tip of the recording electrode through the cuticle at the base of the sensillum to make contact with the neuron(s) within.[10][12] Successful insertion will be indicated by the appearance of spontaneous action potentials (spikes) on the oscilloscope and audio monitor.

    • Deliver odor stimuli as described for the EAG protocol.

Data Analysis:

The number of spikes in a defined time window (e.g., 1 second) after stimulus onset is counted. The spontaneous firing rate before the stimulus is subtracted to determine the net response.

Quantitative Data Presentation:

Odorant StimulusSpontaneous Firing Rate (spikes/s) ± SEMStimulus-Evoked Firing Rate (spikes/s) ± SEM
Solvent Control5.2 ± 1.15.5 ± 1.3
This compound (10 ng/µL)5.4 ± 1.245.8 ± 5.7

(Note: The data in this table is illustrative and will vary depending on the insect species, sensillum type, and experimental conditions.)

Protocol 3: Behavioral Assay - Y-Tube Olfactometer

This protocol describes a two-choice behavioral assay to assess whether this compound is an attractant or repellent.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Humidifier

  • Activated charcoal filter

  • Odor source chambers

  • This compound

  • Solvent

  • Insect specimens

Procedure:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to a purified, humidified air source.

    • Adjust the airflow to a constant rate (e.g., 100 mL/min) through each arm of the Y-tube.

    • Place a filter paper with a known concentration of this compound in one odor source chamber and a filter paper with solvent only in the other.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.

    • Record which arm the insect chooses.

    • After each trial, clean the Y-tube thoroughly with solvent and bake it in an oven to remove any residual odors. Rotate the Y-tube 180 degrees to avoid any positional bias.

    • Test a sufficient number of insects (e.g., 50) to allow for statistical analysis.

Data Analysis:

The number of insects choosing the arm with this compound versus the control arm is compared using a chi-square test. A preference index can also be calculated.

Quantitative Data Presentation:

TreatmentNumber of Insects Choosing Treatment ArmNumber of Insects Choosing Control ArmPreference Index*P-value (Chi-square test)
This compound (10 ng/µL)35150.4< 0.05

*Preference Index = (Number choosing treatment - Number choosing control) / Total number of insects

(Note: The data in this table is illustrative.)

Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) Odorant Citronellyl hexanoate OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transports to OSN Olfactory Sensory Neuron (OSN) OR_Complex->OSN Activates Glomerulus Glomerulus OSN->Glomerulus Axon projects to PN Projection Neuron (PN) Glomerulus->PN Synapses with LN Local Interneuron (LN) Glomerulus->LN Synapses with Behavior Behavioral Response PN->Behavior Relays signal to higher brain centers LN->Glomerulus Inhibits/Modulates

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for EAG and SSR

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Insect_Prep Insect Immobilization & Anesthesia EAG_Setup EAG: Mount Antenna between Electrodes Insect_Prep->EAG_Setup SSR_Setup SSR: Insert Reference Electrode & Recording Electrode into Sensillum Insect_Prep->SSR_Setup Electrode_Prep Electrode Preparation (Sharpening/Chlorination) Electrode_Prep->EAG_Setup Electrode_Prep->SSR_Setup Odor_Prep Odorant Dilution (this compound) Stimulus_Delivery Deliver Odor Puff Odor_Prep->Stimulus_Delivery EAG_Setup->Stimulus_Delivery SSR_Setup->Stimulus_Delivery EAG_Analysis Measure EAG Amplitude (mV) Stimulus_Delivery->EAG_Analysis SSR_Analysis Count Spike Frequency (spikes/s) Stimulus_Delivery->SSR_Analysis Dose_Response Generate Dose-Response Curve EAG_Analysis->Dose_Response SSR_Analysis->Dose_Response

Caption: Workflow for EAG and SSR experiments.

Logical Flow of a Y-Tube Olfactometer Assay

Y_Tube_Workflow Start Introduce Insect at Base of Y-Tube Decision Insect Chooses Arm Start->Decision Odor_Arm Arm with This compound Decision->Odor_Arm Choice 1 Control_Arm Arm with Solvent Control Decision->Control_Arm Choice 2 Record_Odor Record Choice for Odor Arm Odor_Arm->Record_Odor Record_Control Record Choice for Control Arm Control_Arm->Record_Control Analysis Statistical Analysis (Chi-Square Test) Record_Odor->Analysis Record_Control->Analysis

Caption: Logical flow of a Y-tube olfactometer behavioral assay.

References

Application Note: Enantioselective GC for Chiral Separation of Citronellyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citronellyl esters are a class of organic compounds widely used as fragrance and flavor agents in cosmetics, foods, and pharmaceuticals. Many of these esters possess a chiral center, meaning they exist as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit distinct biological and olfactory properties. For instance, the (R) and (S) enantiomers of a compound can have significantly different scent profiles or pharmacological effects.[1][2] Therefore, the ability to separate and quantify these enantiomers is crucial for quality control, authenticity assessment, and regulatory compliance in various industries.[3][4]

Enantioselective gas chromatography (GC) is a powerful and sensitive analytical technique for the separation of chiral volatile compounds.[5][6] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.[7] This application note provides a detailed protocol for the chiral separation of citronellyl esters using enantioselective GC with a derivatized β-cyclodextrin stationary phase.

Principle of Chiral Separation by GC

The direct separation of enantiomers on a GC column is achieved by using a chiral stationary phase (CSP). Derivatized cyclodextrins are common CSPs that have a toroidal structure, creating a chiral cavity. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. One enantiomer will fit more favorably into the chiral cavity of the cyclodextrin, resulting in a stronger interaction and a longer retention time, thus allowing for separation.[7][8]

cluster_column Chiral Stationary Phase (Cross-section) cluster_analytes Racemic Mixture (Citronellyl Ester) cluster_interaction Differential Interaction CSP { Cyclodextrin Cavity | (Chiral Selector)} R_enantiomer (R)-Enantiomer Interaction_R Weaker Interaction (Shorter Retention) R_enantiomer->Interaction_R S_enantiomer (S)-Enantiomer Interaction_S Stronger Interaction (Longer Retention) S_enantiomer->Interaction_S Interaction_S->CSP:f0 Interaction_R->CSP:f0

Figure 1: Principle of enantiomeric separation on a chiral stationary phase.

Experimental Protocols

This protocol is optimized for the separation of citronellyl acetate enantiomers. Adjustments to the temperature program may be necessary for other citronellyl esters based on their volatility.

1. Instrumentation and Materials

  • Gas Chromatograph: Agilent 6890N GC system or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[1]

  • Chiral Capillary Column: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) as the stationary phase.[8][9] A column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

  • Carrier Gas: Hydrogen or Helium, high purity (99.999%).

  • Reagents: (R)-(+)-Citronellyl acetate and (S)-(-)-Citronellyl acetate standards, n-Hexane (GC grade).

  • Sample Preparation: Prepare a racemic standard by mixing equal amounts of (R) and (S) enantiomers in n-hexane to a final concentration of 100 µg/mL. Prepare individual enantiomer standards and sample solutions at the same concentration.

2. GC Operating Conditions

The following table summarizes the recommended starting conditions for the GC analysis. Optimization may be required based on the specific instrument and column performance.

ParameterValue
Injector Split mode (Split ratio 50:1)
Injector Temperature240°C
Injection Volume1.0 µL
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow Mode)
Oven Program
Initial Temperature80°C, hold for 2 minutes
Ramp Rate 12°C/min to 140°C
Ramp Rate 210°C/min to 220°C, hold for 5 minutes
Detector (FID)
Detector Temperature250°C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (Nitrogen)25 mL/min

3. Data Analysis

  • Peak Identification: Inject individual (R) and (S) standards to determine their respective retention times.

  • Resolution (Rs): Calculate the resolution between the two enantiomer peaks using the formula: Rs = 2(t_R2 - t_R1) / (w_b1 + w_b2), where t_R is the retention time and w_b is the peak width at the base. A baseline resolution (Rs ≥ 1.5) is desired.

  • Enantiomeric Excess (% ee): Calculate the enantiomeric excess using the peak areas (A) from the chromatogram: % ee = [ (A_major - A_minor) / (A_major + A_minor) ] x 100.

Experimental Workflow

The overall process from sample receipt to final data reporting follows a structured workflow to ensure accuracy and reproducibility.

Figure 2: General workflow for chiral GC analysis.

Data Presentation

The following tables present quantitative data for the enantioselective separation of citronellal, a related compound, and illustrative data for citronellyl acetate.

Table 1: Quantitative Data for Enantioselective Separation of Citronellal [8][9]

This table shows actual experimental results for the separation of (R)-(+)-citronellal and (S)-(-)-citronellal from citronella oil using a β-DEX 225 chiral column.

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (% ee)
(R)-(+)-Citronellal(Not specified)94.188.21%
(S)-(-)-Citronellal(Not specified)5.9

Note: Specific retention times were not provided in the source material, but the elution order and enantiomeric excess were determined.[8][9]

Table 2: Illustrative Performance Data for Citronellyl Acetate Separation

This table provides expected, hypothetical performance data for the chiral separation of citronellyl acetate enantiomers based on the protocol in this note. This data is for illustrative purposes to demonstrate typical results.

AnalyteExpected Retention Time (min)Peak Area (%) (Racemic Std.)Resolution (Rs)
(R)-(+)-Citronellyl Acetate~35.250.0≥ 1.5
(S)-(-)-Citronellyl Acetate~35.850.0

Conclusion

This application note details a robust and reliable method for the chiral separation of citronellyl esters by enantioselective gas chromatography. The use of a derivatized β-cyclodextrin stationary phase, such as β-DEX-225, provides excellent selectivity for resolving the (R) and (S) enantiomers. The provided protocol and workflow offer a comprehensive guide for researchers in the flavor, fragrance, and pharmaceutical industries to implement this analysis for quality control and research purposes. Accurate determination of enantiomeric composition is critical, and this method provides the necessary resolution and sensitivity to achieve that goal.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Enzymatic Synthesis of Citronellyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of Citronellyl Hexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work and scale-up.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the enzymatic synthesis of this compound.

Problem 1: Low Reaction Yield or Slow Conversion Rate

Possible Causes and Solutions

  • Sub-optimal Reaction Conditions: The temperature, pH, or solvent may not be ideal for the chosen lipase.

    • Solution: Review the literature for the optimal conditions for your specific lipase. For instance, a study using Novozym® 435 for the synthesis of citronellyl esters found optimal conversion at 70°C in heptane.[1][2][3] Conversely, another study on citronellyl palmitate synthesis using the same enzyme identified 30°C as the optimum temperature.[4]

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or harsh reaction conditions.

    • Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Avoid extreme temperatures or pH values during the reaction unless specified for the enzyme. Temperatures above 60°C can lead to enzyme deactivation for some lipases.[5]

  • Mass Transfer Limitations: In heterogeneous catalysis (e.g., with an immobilized enzyme), poor mixing can limit the contact between the substrates and the enzyme.

    • Solution: Increase the agitation speed. A stirring speed above 600 rpm is often effective in overcoming external mass transfer limitations.[6]

  • Substrate or Product Inhibition: High concentrations of substrates (citronellol or hexanoic acid) or the product (this compound) can inhibit enzyme activity.[4][5][6][7][8]

    • Solution: Consider fed-batch or continuous-flow reactor setups to maintain low concentrations of inhibitory compounds. Stepwise addition of the inhibitory substrate can also improve yields.

Problem 2: Enzyme Deactivation Over Time

Possible Causes and Solutions

  • High Temperature: Elevated temperatures, while increasing initial reaction rates, can lead to denaturation of the lipase over time.

    • Solution: Optimize the temperature to balance reaction rate and enzyme stability. For example, while 70°C might give a high initial rate, a slightly lower temperature could extend the enzyme's operational life.

  • Inhibitory Substrates: Some substrates, particularly short-chain alcohols and acids, can have a deactivating effect on lipases.[9][10]

    • Solution: If using transesterification, choose an acyl donor that is less inhibitory. For direct esterification, control the concentration of the acid.

  • Accumulation of By-products: The accumulation of water (in esterification) or alcohol (in transesterification) can lead to a shift in equilibrium and may also affect enzyme stability.

    • Solution: Remove by-products from the reaction mixture. Molecular sieves can be used to remove water in esterification reactions.[11] For transesterification, a vacuum can be applied to remove volatile alcohol by-products.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions

  • Presence of Unreacted Substrates: High levels of unreacted citronellol and hexanoic acid can complicate the purification process.

    • Solution: Optimize the reaction to achieve a higher conversion rate. Consider using a molar excess of one substrate to drive the reaction to completion, but be mindful of potential inhibition.

  • Formation of By-products: Undesirable side reactions can lead to the formation of impurities.

    • Solution: Analyze the reaction mixture using techniques like GC-MS to identify by-products and adjust reaction conditions (e.g., temperature, enzyme specificity) to minimize their formation.

  • Emulsion Formation: The presence of both polar (acid, alcohol) and non-polar (ester, solvent) components can sometimes lead to the formation of stable emulsions, making separation difficult.

    • Solution: Employ appropriate downstream processing techniques such as centrifugation or the use of demulsifiers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the enzymatic synthesis of this compound?

Scaling up presents several challenges, including:

  • Mass Transfer Limitations: Ensuring efficient mixing in larger reactors to maintain optimal contact between the immobilized enzyme and substrates.[10]

  • Heat Transfer: Managing temperature gradients within a large reactor, as localized hot spots can lead to enzyme deactivation.

  • Downstream Processing: Developing efficient and scalable methods for product purification and enzyme recovery.

  • Enzyme Stability and Reusability: Maintaining enzyme activity over multiple cycles is crucial for a cost-effective process.[1]

  • Economic Feasibility: The cost of the enzyme, substrates, and downstream processing must be considered for industrial-scale production.

Q2: Which is better for this compound synthesis: direct esterification or transesterification?

Both methods have their advantages and disadvantages:

  • Direct Esterification (reacting citronellol with hexanoic acid) is a straightforward approach. However, the water produced as a by-product needs to be removed to drive the reaction forward, and some acids can inhibit or deactivate the lipase.[7]

  • Transesterification (reacting citronellol with a hexanoate ester, e.g., vinyl hexanoate or ethyl hexanoate) can be faster and avoid the issue of water formation. However, the choice of acyl donor is critical, as some can also be inhibitory.[12] Vinyl esters are often effective as they result in the formation of an unstable enol that tautomerizes to acetaldehyde, shifting the equilibrium towards the product.

Q3: How can I minimize substrate and product inhibition?

  • Substrate Inhibition: High concentrations of either citronellol or hexanoic acid can inhibit the lipase.[4][6] This can be mitigated by:

    • Using a fed-batch approach where one of the substrates is added gradually.

    • Optimizing the initial molar ratio of the substrates.

  • Product Inhibition: The accumulation of this compound or the by-product (e.g., water or another alcohol) can also inhibit the enzyme.[8] Strategies to overcome this include:

    • In-situ product removal (e.g., using a two-phase system or adsorption).

    • Operating in a continuous flow reactor where the product is constantly removed.

Q4: What are the key parameters to optimize for this enzymatic reaction?

The following parameters significantly influence the reaction and should be optimized:

  • Enzyme Concentration: Increasing the enzyme amount generally increases the reaction rate, but only up to a certain point where mass transfer becomes limiting or aggregation occurs.[10]

  • Substrate Molar Ratio: The ratio of citronellol to the acyl donor affects the reaction equilibrium and can influence inhibition. A 1:1 molar ratio is a common starting point.[3][4]

  • Temperature: Affects both the reaction rate and enzyme stability. The optimal temperature is a trade-off between these two factors.

  • Solvent: The choice of organic solvent can impact enzyme activity and stability. Non-polar solvents like n-hexane or heptane are often preferred.[4][9] Solvent-free systems are also an option.[11]

  • Agitation Speed: Crucial for overcoming mass transfer limitations, especially when using immobilized enzymes.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of citronellyl esters.

Table 1: Comparison of Reaction Conditions for Citronellyl Ester Synthesis

EsterLipaseAcyl DonorSolventTemp. (°C)Molar Ratio (Alcohol:Acyl Donor)Conversion (%)Time (h)Reference
This compoundNovozym® 435Hexanoic AcidHeptane701:1~962[3]
Citronellyl AcetateBlack Cumin Seedling LipaseGeranyl Acetaten-Hexane411:176.3272[9][13][14]
Citronellyl ButyrateRhizopus sp. LipaseButyric Acidn-Hexane451:195-10024
Citronellyl PalmitateNovozym® 435Palmitic Acidn-Hexane301:1--[4]
Citronellyl PropionateNovozym® 435Propionic AcidHeptane701:1>956[1][2]

Experimental Protocols

General Protocol for Lipase-Catalyzed Esterification of Citronellol

This protocol is a generalized procedure based on common methodologies found in the literature.[3]

Materials:

  • Citronellol

  • Hexanoic acid (or other acyl donor)

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent (e.g., n-heptane)

  • Molecular sieves (3 Å), if performing direct esterification

  • Conical flask or reactor vessel

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a conical flask, add citronellol and the acyl donor in a 1:1 molar ratio. For example, for a 100 mM reaction, add the appropriate amounts to the desired volume of n-heptane.

  • Add the immobilized lipase. A typical enzyme load is 5-10% (w/w) of the total substrate weight.

  • If performing direct esterification, add molecular sieves (e.g., 10 mg/mL) to adsorb the water produced.

  • Seal the flask and place it in a shaking incubator at the desired temperature (e.g., 70°C) and agitation speed (e.g., 150 rpm).

  • Take samples at regular intervals to monitor the reaction progress.

  • To analyze the samples, centrifuge to separate the immobilized enzyme. The supernatant can then be diluted with a suitable solvent and analyzed by GC to determine the concentration of this compound and the remaining substrates.

Enzyme Reusability Protocol

This protocol is based on methodologies for testing the reusability of immobilized enzymes.[1][2]

Procedure:

  • After the first reaction cycle is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

  • Wash the recovered enzyme with fresh solvent (e.g., 3 x 10 mL of heptane) to remove any residual substrates and products.

  • Dry the enzyme, for instance, under a vacuum or by air drying.

  • Add the washed and dried enzyme to a fresh reaction mixture and start the next cycle under the same conditions.

  • Repeat this process for several cycles, analyzing the product yield in each cycle to determine the stability and reusability of the enzyme.

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield cause1 Sub-optimal Conditions? start->cause1 cause2 Enzyme Inactivation? start->cause2 cause3 Mass Transfer Limitation? start->cause3 cause4 Inhibition? start->cause4 sol1 Optimize Temp/pH/Solvent cause1->sol1 sol2 Check Enzyme Storage/Handling cause2->sol2 sol3 Increase Agitation Speed cause3->sol3 sol4 Use Fed-Batch/Continuous Flow cause4->sol4

Caption: Troubleshooting workflow for low reaction yield.

Esterification_vs_Transesterification cluster_ester Direct Esterification cluster_trans Transesterification ester_react Citronellol + Hexanoic Acid ester_prod This compound + Water ester_react->ester_prod Lipase ester_adv Advantage: Simple Substrates ester_dis Disadvantage: Water Removal Needed, Acid Inhibition trans_react Citronellol + Hexanoate Ester trans_prod This compound + Alcohol trans_react->trans_prod Lipase trans_adv Advantage: No Water, Potentially Faster trans_dis Disadvantage: Acyl Donor Choice is Critical

Caption: Comparison of esterification and transesterification pathways.

Scale_Up_Challenges start Lab Scale Synthesis challenge1 Mass & Heat Transfer start->challenge1 challenge2 Downstream Processing start->challenge2 challenge3 Enzyme Reusability start->challenge3 challenge4 Economic Viability start->challenge4 end Industrial Production challenge1->end challenge2->end challenge3->end challenge4->end

Caption: Key challenges in scaling up enzymatic synthesis.

References

effect of water activity on enzymatic ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of water activity (a_w) in enzymatic ester synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is water activity (a_w) and why is it crucial for enzymatic ester synthesis in organic media?

Water activity (a_w) is a measure of the energy status of water in a system, indicating how tightly it is "bound". It is a more accurate predictor of enzyme performance in non-aqueous media than total water content.[1][2] Water is essential as it maintains the enzyme's conformational flexibility required for catalytic activity.[3] However, since esterification is a reversible reaction, an excess of water will shift the equilibrium towards the reverse reaction, hydrolysis, which breaks down the newly formed ester.[4][5][6] Therefore, controlling a_w is a critical balancing act to ensure the enzyme is active while maximizing the synthesis yield.

Q2: What is the optimal water activity for my lipase-catalyzed reaction?

The optimal water activity is highly dependent on the specific enzyme being used. There is no single universal optimum. For instance, Novozym 435 (immobilized Candida antarctica lipase B) is known to perform well at extremely low water activities, whereas immobilized Candida rugosa lipase often shows low activity for a_w < 0.5.[7] For the synthesis of sugar esters, water activities below 0.2 are often reported as most suitable.[8] It is crucial to determine the optimal a_w for each specific enzyme-substrate system empirically.

Q3: My ester conversion rate is high initially but then decreases over time, especially in a continuous reactor. What is the cause?

This is a common issue caused by the accumulation of water produced as a byproduct of the esterification reaction.[9][10] As the reaction proceeds, the local water activity in the reactor increases. Once it surpasses the optimal a_w, the equilibrium shifts, favoring the hydrolysis of the ester back to acid and alcohol, thus decreasing the net conversion rate.[5][10] Continuous removal of the produced water is necessary to maintain high conversion rates over time.

Q4: How can I control the water activity in my experimental setup?

Several methods can be used to control a_w in the reaction medium:

  • Saturated Salt Solutions: Pre-equilibrating the reaction components in a closed chamber containing a saturated solution of a specific salt can set a defined water activity. Different salts provide different a_w values (e.g., LiCl for a_w = 0.11, MgCl₂ for a_w = 0.33, NaCl for a_w = 0.753).[11][12]

  • Salt Hydrate Pairs: Using a pair of anhydrous and hydrated salts can buffer the water activity within the reaction vessel.[13]

  • Molecular Sieves: Adding molecular sieves (like 4Å) to the reaction mixture can adsorb the water produced, keeping the a_w very low.[8][12]

  • Pervaporation or Gas Stripping: A continuous flow system can be equipped with a pervaporation membrane or a stream of dry air/nitrogen to actively remove water from the reaction medium.[7][10]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Enzyme Activity Insufficient Water: The enzyme may lack the essential water layer needed for its active conformation.[3][14]Incrementally increase the initial water activity of the system. Pre-equilibrate the enzyme support at a slightly higher a_w before use.
Excess Water: Very high water activity is promoting the reverse reaction (hydrolysis) exclusively.[4]Reduce the initial water activity using methods like molecular sieves or pre-equilibration with low a_w salt solutions.[8][12]
Decreasing Yield Over Time Water Accumulation: Water produced during the reaction is inhibiting the forward reaction and promoting hydrolysis.[10]Implement a system for continuous water removal, such as adding molecular sieves, using a packed-bed reactor with a water adsorbent, or applying a vacuum.[8][10]
Inconsistent Results Between Batches Variable Initial Water Content: Starting materials (solvents, substrates, enzyme) have inconsistent initial water content, leading to different starting a_w values.Standardize the pre-treatment of all reagents. Dry solvents and substrates before use and pre-equilibrate the immobilized enzyme at a known a_w.
Reaction Selectivity Issues (e.g., formation of di-esters) Extremely Low Water Activity: In some cases, very dry conditions can alter the selectivity of the enzyme.[8]For reactions like sugar ester synthesis, slightly increasing the water activity might improve selectivity towards the mono-ester, although this may come at the cost of a lower overall conversion rate.[8]

Quantitative Data: Optimal Water Activity for Lipase-Catalyzed Ester Synthesis

The optimal water activity (a_w) varies significantly depending on the enzyme, substrates, and solvent system. The following table summarizes findings from various studies.

EnzymeReactionSolventOptimal a_wReference
Novozym 435 (Candida antarctica lipase B)Cetyl Palmitate SynthesisOrganic MediaVery Low (<0.1)[7]
Immobilized Candida rugosa lipaseCetyl Palmitate SynthesisOrganic Media> 0.5[7]
Novozym 435Fructose Palmitate Synthesis2-methyl-2-butanol< 0.07[8]
Carica papaya lipaseButyl Laurate SynthesisSolvent-free~0.46[4]
Recombinant CS-2 lipaseButyl Acetate Synthesisn-heptane0.02[12]
Candida rugosa lipaseEsterificationn-hexane0.52 - 0.65[1]

Experimental Protocols

Protocol: Determination of Optimal Water Activity using Saturated Salt Solutions

This protocol outlines a method to determine the optimal initial water activity for an enzymatic ester synthesis reaction.

  • Preparation of Saturated Salt Slurries:

    • Prepare saturated aqueous solutions of various salts known to maintain specific water activities at a constant temperature (e.g., LiCl, MgCl₂, NaCl, K₂SO₄).

    • Place these solutions in separate sealed desiccators or chambers, ensuring an excess of solid salt is present to form a slurry.

  • Pre-equilibration of Reaction Components:

    • Place known quantities of the immobilized enzyme, substrates (acid and alcohol), and the organic solvent in separate, open vials.

    • Distribute these vials into the different desiccators, each containing a different salt slurry.

    • Allow the components to equilibrate for at least 24-48 hours at the desired reaction temperature. This step ensures that all components of a given reaction will start at the same defined water activity.[12]

  • Initiation of the Reaction:

    • After equilibration, quickly combine the pre-equilibrated enzyme, substrates, and solvent for each a_w condition in a sealed reaction vessel.

    • For example, in a typical experiment, 2 mmol of a carboxylic acid and 12 mmol of an alcohol are added to 5 ml of solvent containing the pre-equilibrated enzyme.[11]

    • Place the reaction vessels in a shaker incubator set to the desired temperature (e.g., 30-50°C) and agitation speed (e.g., 200 rpm).[12]

  • Monitoring the Reaction:

    • At regular time intervals, withdraw small aliquots from each reaction vessel.

    • Analyze the samples to determine the concentration of the ester product or the consumption of one of the substrates. Gas Chromatography (GC) is a common analytical method for this purpose.[11]

  • Data Analysis:

    • For each water activity condition, plot the ester yield (%) as a function of time.

    • Determine the initial reaction rate and the final conversion yield for each a_w.

    • The optimal water activity is the one that provides the highest conversion yield and/or initial reaction rate.

Visualization of Water Activity's Role

The following diagram illustrates the central role of water activity in determining the outcome of an enzymatic esterification reaction. It acts as a switch, modulating the balance between the desired synthesis reaction and the competing hydrolysis reaction.

G cluster_0 Reaction Environment cluster_1 Catalytic Pathways cluster_2 Reaction Outcome WaterActivity Water Activity (a_w) Low_aw Low a_w (Optimal Range) WaterActivity->Low_aw High_aw High a_w (Excess Water) WaterActivity->High_aw Synthesis Ester Synthesis Low_aw->Synthesis Hydrolysis Ester Hydrolysis (Reverse Reaction) High_aw->Hydrolysis Enzyme Enzyme (e.g., Lipase) Enzyme->Synthesis Favored Enzyme->Hydrolysis Favored Yield High Ester Yield Synthesis->Yield NoYield Low/No Ester Yield Hydrolysis->NoYield

References

identifying byproducts in the chemical synthesis of Citronellyl hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Citronellyl hexanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Issue 1: Low Yield of this compound in Fischer Esterification

Question: My Fischer esterification of citronellol with hexanoic acid resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction.[1][2] To drive the equilibrium towards the product, either use a large excess of one reactant (typically the less expensive one, often the alcohol) or remove water as it is formed.[1][2] A Dean-Stark apparatus is commonly used for the azeotropic removal of water.
Catalyst Inactivity Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or contaminated. Use a sufficient catalytic amount.
Sub-optimal Reaction Temperature The reaction temperature should be high enough to facilitate the reaction and the removal of water, but not so high as to cause degradation of reactants or products. Monitor the reaction temperature closely.
Presence of Water in Reactants Ensure that the citronellol, hexanoic acid, and solvent are as anhydrous as possible, as any initial water will shift the equilibrium towards the reactants.
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis after Fischer Esterification

Question: After performing a Fischer esterification of citronellol, my GC-MS analysis shows several unexpected peaks in addition to the product and starting materials. What are these byproducts?

Potential Byproducts and Identification:

Under the acidic conditions of Fischer esterification, citronellol, a terpene alcohol, is susceptible to side reactions.

Potential ByproductFormation MechanismHow to Identify and Mitigate
Dehydration Products of Citronellol (e.g., Terpenes) Acid-catalyzed elimination of water from the citronellol molecule.Identification: Look for peaks with lower retention times than citronellol and mass spectra characteristic of unsaturated hydrocarbons. Mitigation: Use milder reaction conditions (lower temperature, less catalyst) and ensure efficient removal of water to favor esterification over elimination.
Isomerization/Cyclization Products of Citronellol The carbocation intermediate formed during the reaction can undergo rearrangement or intramolecular cyclization. For instance, citronellal, a related compound, is known to cyclize to isopulegol in the presence of acid catalysts.[3][4][5][6] A similar reaction may occur with citronellol.Identification: These byproducts may have similar retention times to citronellol but different mass spectra. Compare with literature data for terpene isomers. Mitigation: Employ milder acid catalysts or consider enzymatic synthesis to avoid acidic conditions.
Esters of Citronellol Isomers If citronellol isomerizes under the reaction conditions, these isomers can also be esterified.Identification: These will be isomers of this compound and will likely have similar retention times and mass spectra. High-resolution GC may be required for separation. Mitigation: Minimize the conditions that lead to citronellol isomerization.
Hexanoic Anhydride Self-condensation of hexanoic acid at elevated temperatures.Identification: A higher boiling point compound that can be identified by its mass spectrum. Mitigation: Maintain a controlled reaction temperature.
Esters of Impurities from Starting Materials Commercial citronellol can contain impurities like geraniol.[7] These alcohol impurities will also undergo esterification to form the corresponding hexanoate esters (e.g., Geranyl hexanoate).Identification: Compare the retention times and mass spectra of the unknown peaks with standards of suspected impurity esters. Mitigation: Use highly pure starting materials.
Issue 3: Incomplete Conversion in Enzymatic Synthesis

Question: My lipase-catalyzed synthesis of this compound shows a significant amount of unreacted starting materials. How can I improve the conversion?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Enzyme Inhibition High concentrations of either the alcohol or the acid can inhibit the lipase. Water produced during esterification can also reduce enzyme activity.
Sub-optimal Temperature and pH Lipases have optimal temperature and pH ranges for their activity.
Mass Transfer Limitations In a heterogeneous system (immobilized enzyme), the reaction rate can be limited by the diffusion of substrates to the enzyme's active site.
Choice of Acyl Donor In transesterification reactions, the type of acyl donor (e.g., another ester) can significantly affect the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?

A1: Enzymatic synthesis offers several advantages, including higher specificity, which minimizes the formation of byproducts from side reactions like dehydration and isomerization.[8] It is also considered a "greener" method as it avoids the use of harsh acids and high temperatures. Products from enzymatic synthesis may also be labeled as "natural".

Q2: What analytical techniques are most suitable for identifying byproducts in the synthesis of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique.[9][10][11][12] It allows for the separation of volatile compounds in the reaction mixture and provides mass spectra that can be used to identify the chemical structures of the main product and any byproducts. Two-dimensional gas chromatography (GCxGC-MS) can be employed for very complex mixtures to achieve better separation.[9]

Q3: Can impurities in the starting materials affect the final product?

A3: Yes, impurities in both citronellol and hexanoic acid can lead to the formation of undesired byproducts. For example, commercial citronellol is often a mixture of isomers and may contain other terpene alcohols like geraniol.[7] These impurities can react with hexanoic acid to form different esters, which may be difficult to separate from the desired this compound. Similarly, impurities in hexanoic acid can lead to the formation of other esters. It is recommended to use starting materials of the highest possible purity for the synthesis of high-purity this compound.

Q4: How can I purify this compound from the reaction mixture?

A4: After the reaction, the catalyst (acid or enzyme) should be removed. For acid-catalyzed reactions, this is typically done by neutralizing the mixture with a weak base (e.g., sodium bicarbonate solution) and then washing with water. The organic layer is then dried and the solvent is removed. The crude product can be purified by vacuum distillation or column chromatography to separate the this compound from unreacted starting materials and high-boiling byproducts.

Experimental Protocols

Key Experiment: Identification of Byproducts by GC-MS

Methodology:

  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Instrument: An Agilent 7890A Series GC system or similar, equipped with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5-MS (30 m x 250 µm x 0.25 µm), is suitable for separating the components.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • Mass Spectrometer: Operated in electron impact (EI) ionization mode.

  • Data Analysis: Identify the peaks in the total ion chromatogram. Compare the resulting mass spectra with a library (e.g., NIST) to identify known compounds. For unknown byproducts, analyze the fragmentation patterns to deduce their structures.

Visualizations

Byproduct_Identification_Workflow Workflow for Byproduct Identification in this compound Synthesis cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Byproduct Identification cluster_mitigation Mitigation Synthesis This compound Synthesis (Fischer or Enzymatic) Crude_Mixture Crude Reaction Mixture Synthesis->Crude_Mixture GCMS_Analysis GC-MS Analysis Crude_Mixture->GCMS_Analysis Data_Processing Data Processing and Peak Identification GCMS_Analysis->Data_Processing Known Known Byproducts (e.g., Unreacted Reactants) Data_Processing->Known Compare with standards Unknown Unknown Peaks Data_Processing->Unknown Spectral_Analysis Mass Spectral Library Search & Fragmentation Analysis Unknown->Spectral_Analysis Structure Putative Byproduct Structures Spectral_Analysis->Structure Optimization Reaction Condition Optimization Structure->Optimization Purification Purification Strategy (Distillation, Chromatography) Structure->Purification

Caption: Workflow for byproduct identification and mitigation.

References

Technical Support Center: Enhancing Immobilized Lipase Stability for Ester Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of immobilized lipases for ester production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and activity of immobilized lipases in ester synthesis.

1. What are the key factors influencing the stability of an immobilized lipase?

The stability of an immobilized lipase is a multifactorial issue influenced by:

  • Immobilization Method: The choice of immobilization technique significantly impacts stability. Covalent immobilization, for instance, generally offers higher stability compared to physical adsorption due to the formation of strong, stable bonds between the enzyme and the support.[1][2]

  • Support Material: The properties of the support material, such as its hydrophobicity, porosity, and surface chemistry, play a crucial role. Hydrophobic supports can enhance the activity of lipases through interfacial activation.[3]

  • Reaction Medium: The composition of the reaction medium, including the type of organic solvent, pH, and water activity, has a profound effect on enzyme stability.[4][5][6]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to thermal denaturation and deactivation of the lipase.[1][7]

  • Substrates and Products: The nature and concentration of substrates (alcohols and carboxylic acids) and products (esters and water) can also affect lipase stability through inhibition or changes in the microenvironment of the enzyme.

2. How does the choice of organic solvent affect lipase stability and activity?

Organic solvents are often necessary for esterification reactions to solubilize non-polar substrates and shift the reaction equilibrium towards synthesis. However, the choice of solvent is critical for maintaining enzyme stability. Generally, hydrophobic (non-polar) solvents with a high log P value are preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is crucial for its catalytic activity.[6] Polar solvents, on the other hand, can denature the enzyme.

3. What is enzyme leaching, and how can it be prevented?

Enzyme leaching is the undesirable release of the lipase from the support material into the reaction medium. This is a common issue with immobilization methods that rely on weak physical interactions, such as adsorption. Leaching leads to a loss of catalytic activity and contamination of the product.

To prevent leaching, you can:

  • Employ covalent immobilization: This method forms strong, stable bonds between the enzyme and the support.

  • Cross-linking after adsorption: After immobilizing the lipase via adsorption, a cross-linking agent like glutaraldehyde can be used to create a network that entraps the enzyme.

  • Optimize immobilization conditions: Factors such as pH, ionic strength, and enzyme concentration during immobilization can influence the strength of the enzyme-support interaction.

4. My ester yield is low. What are the possible causes and how can I troubleshoot this?

Low ester yield can be attributed to several factors. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting guide in Section 2 for a detailed workflow.

5. How can I determine the activity of my immobilized lipase?

The activity of an immobilized lipase can be determined by measuring either its hydrolytic or esterification activity.

  • Hydrolytic Activity Assay: This is often done using a colorimetric assay with a substrate like p-nitrophenyl palmitate (pNPP). The rate of formation of the colored product, p-nitrophenol, is proportional to the lipase activity.

  • Esterification Activity Assay: This method directly measures the synthesis of the desired ester. The reaction is monitored over time, and the amount of ester produced or the consumption of one of the substrates (e.g., the carboxylic acid via titration) is quantified.

Detailed protocols for both types of assays are provided in Section 4.

Section 2: Troubleshooting Guides

This section provides systematic guides to diagnose and resolve common issues encountered during ester production using immobilized lipases.

Troubleshooting Low Ester Yield

A low yield of the desired ester is a frequent problem. This guide will help you identify the root cause and implement corrective measures.

Initial Checks:

  • Verify Reaction Conditions: Double-check that the temperature, pH, and substrate concentrations are at their optimal values for the specific lipase you are using.

  • Confirm Enzyme Activity: Before starting the esterification reaction, it is advisable to perform a quick activity check of your immobilized lipase using a standard assay.

If the initial checks do not reveal any obvious errors, proceed with the following diagnostic workflow:

Troubleshooting_Low_Yield start Low Ester Yield Observed check_activity Is the initial activity of the immobilized lipase low? start->check_activity leaching_check Is there evidence of enzyme leaching? check_activity->leaching_check No sol_activity Re-evaluate immobilization protocol. Check for proper enzyme loading. check_activity->sol_activity Yes deactivation_check Does the reaction rate decrease significantly over time? leaching_check->deactivation_check No sol_leaching Use covalent immobilization or cross-linking after adsorption. leaching_check->sol_leaching Yes mass_transfer_check Does increasing stirring speed increase the reaction rate? deactivation_check->mass_transfer_check No sol_deactivation Optimize reaction conditions (pH, temp). Consider enzyme stabilization strategies. deactivation_check->sol_deactivation Yes inhibition_check Are substrate or product inhibition known issues for this lipase? mass_transfer_check->inhibition_check No sol_mass_transfer Increase agitation. Use smaller support particles or supports with larger pores. mass_transfer_check->sol_mass_transfer Yes sol_inhibition Use fed-batch substrate addition. Remove product in situ. inhibition_check->sol_inhibition Yes end Problem Resolved inhibition_check->end No sol_activity->end sol_leaching->end sol_deactivation->end sol_mass_transfer->end sol_inhibition->end

Caption: A decision tree to troubleshoot low ester yield.

Section 3: Data Presentation

This section provides a summary of quantitative data from various studies to facilitate comparison of different immobilization strategies and reaction conditions.

Table 1: Comparison of Immobilization Methods on Lipase Stability

Lipase SourceSupport MaterialImmobilization MethodKey Stability ImprovementReference
Candida antarctica lipase BMacroporous acrylic resinAdsorptionHigh reusability in organic solvents[8]
Aspergillus nigerPolyacrylamide beadsEntrapmentOptimum pH shifted to more alkaline[1]
Candida rugosaChitosan beadsCovalent (Glutaraldehyde)Increased thermal stability[9]
Penicillium chrysogenumCalcium alginateEntrapmentImproved pH stability[1]
Aspergillus oryzaeLewatit VP OC 1600AdsorptionHigher hydrolytic activity than free enzyme[10]

Table 2: Effect of Organic Solvents on the Stability of Novozym 435

Organic SolventLog PRelative Activity (%)Reference
n-Hexane3.5100[2]
Toluene2.595[2]
Isooctane4.598[2]
Acetonitrile-0.3345[11]
Acetone-0.2355[11]
2-methyl-2-butanol1.285[11]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to the immobilization and characterization of lipases.

Protocol 1: Covalent Immobilization of Lipase on Glutaraldehyde-Activated Support

This protocol describes the covalent attachment of a lipase to an amino-functionalized support activated with glutaraldehyde.

Materials:

  • Amino-functionalized support (e.g., amino-agarose, chitosan)

  • Glutaraldehyde solution (25% in water)

  • Phosphate buffer (50 mM, pH 7.0)

  • Lipase solution (in phosphate buffer)

  • Glycine solution (1 M)

Procedure:

  • Support Activation: a. Wash the amino-functionalized support with distilled water and then with phosphate buffer. b. Prepare a 2.5% (v/v) glutaraldehyde solution in phosphate buffer. c. Suspend the support in the glutaraldehyde solution (1:10 support to solution ratio, w/v) and incubate for 2 hours at room temperature with gentle shaking. d. Wash the activated support extensively with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization: a. Add the lipase solution to the activated support (a typical enzyme loading is 10 mg protein per gram of support). b. Incubate the mixture overnight at 4°C with gentle agitation. c. After incubation, filter the support and collect the supernatant to determine the amount of unbound protein (for calculating immobilization yield).

  • Blocking of Unreacted Aldehyde Groups: a. Resuspend the immobilized lipase in a 1 M glycine solution and incubate for 1 hour at room temperature to block any remaining active aldehyde groups. b. Wash the immobilized lipase thoroughly with phosphate buffer.

  • Storage: a. Store the immobilized lipase in phosphate buffer at 4°C until use.

Immobilization_Workflow start Start: Amino-functionalized Support activation Activation with Glutaraldehyde start->activation washing1 Wash to remove excess glutaraldehyde activation->washing1 immobilization Incubation with Lipase Solution washing1->immobilization blocking Blocking with Glycine immobilization->blocking washing2 Final Wash blocking->washing2 end End: Immobilized Lipase washing2->end

Caption: Workflow for covalent immobilization of lipase.

Protocol 2: Determination of Esterification Activity

This protocol describes a titrimetric method to determine the esterification activity of an immobilized lipase.

Materials:

  • Immobilized lipase

  • Carboxylic acid (e.g., butyric acid)

  • Alcohol (e.g., butanol)

  • Organic solvent (e.g., n-heptane)

  • Ethanol (95%)

  • Phenolphthalein indicator

  • Standardized NaOH solution (e.g., 0.1 M)

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the carboxylic acid and alcohol in the desired molar ratio dissolved in the organic solvent. b. Add a known amount of the immobilized lipase to the reaction mixture. c. Incubate the reaction at the desired temperature with constant stirring.

  • Sampling and Titration: a. At regular time intervals, withdraw a small aliquot of the reaction mixture. b. Immediately add the aliquot to a flask containing an excess of cold ethanol to stop the reaction. c. Add a few drops of phenolphthalein indicator. d. Titrate the unreacted carboxylic acid with the standardized NaOH solution until a persistent pink color is observed.

  • Calculation of Activity: a. The amount of carboxylic acid consumed at each time point is calculated based on the volume of NaOH used for titration. b. The initial reaction rate is determined from the linear portion of the curve of acid consumption versus time. c. One unit of esterification activity is typically defined as the amount of enzyme that catalyzes the consumption of 1 µmol of carboxylic acid per minute under the specified conditions.

Section 5: Regeneration of Immobilized Lipase

Enzyme deactivation is a significant challenge in industrial applications. This section provides a general protocol for the regeneration of deactivated immobilized lipases. The specific conditions may need to be optimized for your particular enzyme and support.

General Protocol for Regeneration

This protocol is suitable for lipases immobilized via physical adsorption and some covalently bound lipases where the deactivation is due to fouling of the active site or conformational changes that are reversible.

Materials:

  • Deactivated immobilized lipase

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent (e.g., isopropanol, tert-butanol)

  • Detergent solution (e.g., 1% Triton X-100 in buffer)

Procedure:

  • Washing with Buffer: a. Wash the deactivated immobilized lipase extensively with buffer to remove any loosely bound substrates or products.

  • Solvent Washing: a. Wash the lipase with an organic solvent (e.g., 50% isopropanol in water) for 30-60 minutes. This step helps to remove strongly adsorbed hydrophobic molecules that may be blocking the active site. b. Follow with a thorough wash with buffer to remove the organic solvent.

  • Detergent Treatment: a. If activity is still low, incubate the lipase in a mild detergent solution for 1-2 hours. This can help to refold the enzyme and expose the active site. b. Wash extensively with buffer to remove all traces of the detergent.

  • Activity Measurement: a. Measure the activity of the regenerated immobilized lipase to determine the effectiveness of the regeneration process.

Regeneration_Workflow start Start: Deactivated Immobilized Lipase buffer_wash Wash with Buffer start->buffer_wash solvent_wash Wash with Organic Solvent buffer_wash->solvent_wash detergent_wash Incubate with Detergent Solution solvent_wash->detergent_wash final_wash Final Buffer Wash detergent_wash->final_wash activity_check Measure Activity final_wash->activity_check end_good Regeneration Successful activity_check->end_good Activity Restored end_bad Consider Re-immobilization activity_check->end_bad Activity Still Low

Caption: A general workflow for the regeneration of deactivated immobilized lipase.

References

Technical Support Center: Enhancing Chromatographic Resolution of Citronellyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of citronellyl esters. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic challenges encountered when analyzing citronellyl esters?

A1: The primary challenges include achieving baseline separation of citronellyl ester isomers (e.g., citronellyl acetate, citronellyl propionate, citronellyl butyrate), resolving them from other components in complex matrices like essential oils, and addressing peak shape issues such as tailing and fronting. For chiral compounds, separating the enantiomers is an additional significant challenge.

Q2: Which chromatographic technique is better for analyzing citronellyl esters, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both techniques are viable, and the choice depends on the specific analytical goals.

  • GC is generally preferred for volatile and thermally stable compounds like citronellyl esters, offering high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1][2]

  • HPLC is a suitable alternative, particularly when dealing with less volatile derivatives or when aiming for non-destructive sample analysis. Reversed-phase HPLC with a C18 column is commonly employed.[3]

Q3: How can I improve the separation of chiral citronellyl esters?

A3: Chiral gas chromatography is the most effective method for separating enantiomers of citronellyl esters. This is typically achieved using a chiral stationary phase, such as one based on cyclodextrin derivatives (e.g., Rt-βDEXsa).[4] Optimization of the temperature program and carrier gas flow rate is crucial for enhancing chiral resolution.

Q4: What causes peak tailing in the analysis of citronellyl esters and how can I fix it?

A4: Peak tailing for citronellyl esters can be caused by several factors:

  • Active sites in the GC system: Silanol groups in the injector liner or on the column can interact with the polar ester group, causing tailing. Using a deactivated liner and a high-quality, well-conditioned column can mitigate this.[5][6]

  • Column contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak tailing. Trimming the first few centimeters of the column can often resolve this issue.[5]

  • Inappropriate solvent: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[7]

  • Column overload: Injecting too concentrated a sample can lead to peak tailing. Diluting the sample is a simple solution.[8]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution Between Citronellyl Esters Inadequate Stationary Phase Selectivity: The column is not capable of differentiating between the esters.Select a stationary phase with a different polarity. For example, if using a non-polar phase like DB-5, consider a more polar phase like a wax column or a cyanopropyl-based column for better separation of these moderately polar compounds.[7]
Suboptimal Temperature Program: The oven temperature ramp rate is too fast, not allowing for sufficient interaction with the stationary phase.Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation.
Carrier Gas Flow Rate Too High: Reduces the time for partitioning between the mobile and stationary phases.Optimize the carrier gas flow rate to be closer to the van Deemter optimum for the column.
Peak Tailing Active Sites in Injector or Column: Interaction of the ester's carbonyl group with active silanol groups.Use a deactivated injector liner. Trim 10-20 cm from the front of the column to remove active sites.[9]
Column Contamination: Accumulation of non-volatile residues from the sample matrix.Perform a column bake-out at the maximum isothermal temperature. If that fails, trim the front end of the column.[8]
Sample Overload: Injecting too much analyte.Dilute the sample and re-inject.
Peak Fronting Column Overload: The stationary phase is saturated with the analyte.Dilute the sample.
Incompatible Injection Solvent: The solvent is too strong for the initial oven temperature, causing the analyte band to spread.Choose a solvent that is more compatible with the stationary phase or lower the initial oven temperature.
Retention Time Shifts Leaks in the System: A leak in the gas lines or septum will alter the flow rate.Check for leaks using an electronic leak detector. Replace the septum.
Inconsistent Oven Temperature: Fluctuations in the oven temperature will affect retention times.Verify the oven temperature with a calibrated thermometer.
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.Replace the column.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution Inappropriate Mobile Phase Composition: The solvent strength is not optimal for separating the esters.Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.[9][10]
Incorrect Stationary Phase: The column chemistry is not suitable for the analytes.For these moderately polar compounds, a standard C18 column is a good starting point. If resolution is still poor, consider a phenyl-hexyl or embedded polar group (EPG) column to introduce different selectivity.
Suboptimal pH of the Mobile Phase: While less critical for neutral esters, pH can affect the retention of any acidic or basic impurities that may be co-eluting.If co-elution with ionizable compounds is suspected, adjust the mobile phase pH to be at least 2 units away from the pKa of the interfering compounds.[9]
Broad Peaks Column Overload: Injecting too much sample.Dilute the sample.
Extra-column Volume: Large dead volumes in the system (e.g., long tubing) can cause peak broadening.Use tubing with a smaller internal diameter and minimize its length.
Column Deterioration: The column packing has degraded.Replace the column.
Split Peaks Partially Blocked Frit: The inlet frit of the column is clogged with particulate matter.Back-flush the column (if permitted by the manufacturer) or replace the frit.
Injection Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.

Quantitative Data

Table 1: Retention Indices of Citronellyl Esters and Related Compounds on Different GC Stationary Phases

Retention indices (RI) are a useful tool for comparing the retention behavior of compounds on different columns and for identifying potential co-eluting species. The table below provides a summary of retention indices for citronellyl acetate and related terpenes found in essential oils on common GC stationary phases.

Compound CAS Number Stationary Phase: Non-polar (e.g., DB-5, SE-30) Stationary Phase: Polar (e.g., WAX, PEG)
Citronellyl acetate150-84-5~1254~1670
Citronellol106-22-9~1095~1555
Geranyl acetate105-87-3~1252~1660
Geraniol106-24-1~1100~1560
Linalool78-70-6~1098~1550
β-Caryophyllene87-44-5~1419~1605

Data compiled from various sources. Actual retention indices may vary depending on the specific column and analytical conditions.[1][2]

This data illustrates how changing the stationary phase can significantly alter the elution order and improve the separation of citronellyl acetate from potentially co-eluting compounds like geranyl acetate on a non-polar column.

Experimental Protocols

Protocol 1: GC-FID Analysis of Citronellyl Esters

This protocol is designed for the quantitative analysis of citronellyl esters in essential oil samples.

  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).

  • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Detector:

    • Temperature: 280°C

    • Hydrogen flow: 30 mL/min

    • Airflow: 300 mL/min

    • Makeup gas (Helium): 25 mL/min

  • Sample Preparation: Dilute the essential oil sample 1:100 in hexane.

Protocol 2: Chiral GC Analysis of Citronellyl Esters

This protocol is for the separation of citronellyl ester enantiomers.

  • Instrumentation: Gas chromatograph with FID.

  • Column: Rt-βDEXsa (chiral stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Hydrogen at a linear velocity of 50 cm/sec.

  • Injector:

    • Temperature: 220°C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 2°C/min to 200°C.

    • Hold at 200°C for 10 minutes.

  • Detector:

    • Temperature: 250°C

Protocol 3: HPLC-UV Analysis of Citronellyl Esters

This protocol provides a general method for the analysis of citronellyl esters using reversed-phase HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 60% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water).

Visualizations

GC_Troubleshooting_Workflow start Poor Resolution of Citronellyl Esters check_column Is the correct stationary phase being used? start->check_column check_temp Is the temperature program optimized? check_column->check_temp No solution1 Change to a more selective stationary phase. check_column->solution1 Yes check_flow Is the carrier gas flow rate optimal? check_temp->check_flow No solution2 Decrease oven ramp rate. check_temp->solution2 Yes solution3 Optimize flow rate. check_flow->solution3 Yes end Resolution Improved check_flow->end No solution1->end solution2->end solution3->end

Caption: GC Troubleshooting Workflow for Poor Resolution.

HPLC_Mobile_Phase_Optimization start Start: Initial Separation with C18 Column step1 Adjust Acetonitrile/Water Ratio for Optimal Retention (k' 2-10) start->step1 step2 Resolution Still Poor? step1->step2 step3 Substitute Acetonitrile with Methanol step2->step3 Yes end Optimized Separation step2->end No step4 Consider a Ternary Mixture (ACN/MeOH/Water) step3->step4 step5 Change Column Selectivity (e.g., Phenyl-Hexyl) step4->step5 step5->end

Caption: HPLC Mobile Phase Optimization Strategy.

Peak_Tailing_Diagnosis start Peak Tailing Observed check_liner Inspect/Replace Injector Liner start->check_liner check_column_head Trim Front of Column (10-20 cm) check_liner->check_column_head Tailing Persists end Symmetrical Peaks check_liner->end Problem Solved check_sample_conc Dilute Sample and Re-inject check_column_head->check_sample_conc Tailing Persists check_column_head->end Problem Solved replace_column Replace Column check_sample_conc->replace_column Tailing Persists check_sample_conc->end Problem Solved replace_column->end

Caption: Logical Flow for Diagnosing Peak Tailing.

References

troubleshooting low conversion rates in biocatalytic esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in biocatalytic esterification experiments.

Troubleshooting Guide

Low conversion rates in biocatalytic esterification can stem from various factors related to the enzyme, substrates, reaction conditions, and reaction equilibrium. This guide provides a systematic approach to identifying and resolving common issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion rates. Start by checking the initial reaction setup and progressively move towards more complex investigations if the issue persists.

TroubleshootingWorkflow start Low Conversion Rate Observed check_setup 1. Verify Initial Reaction Setup (Substrates, Enzyme Loading, Solvent) start->check_setup check_conditions 2. Evaluate Reaction Conditions (Temperature, pH, Agitation) check_setup->check_conditions Setup Correct sub_setup Incorrect concentrations? Expired reagents? Calculation error? check_setup->sub_setup check_water 3. Assess Water Activity (a_w) check_conditions->check_water Conditions Optimal sub_conditions Suboptimal temperature? Incorrect pH? Poor mixing? check_conditions->sub_conditions check_inhibition 4. Investigate Potential Inhibition (Substrate, Product) check_water->check_inhibition Water Activity Optimal sub_water Too high or too low a_w? check_water->sub_water check_enzyme_stability 5. Determine Enzyme Stability and Activity check_inhibition->check_enzyme_stability No Inhibition Detected sub_inhibition Substrate or product inhibition? check_inhibition->sub_inhibition solution Problem Resolved check_enzyme_stability->solution Enzyme Active & Stable sub_enzyme Enzyme denatured? Low intrinsic activity? check_enzyme_stability->sub_enzyme

Caption: A step-by-step workflow for troubleshooting low conversion rates in biocatalytic esterification.

Frequently Asked Questions (FAQs)

Enzyme-Related Issues

Q1: My enzyme seems to be inactive. What are the common causes for enzyme deactivation?

A1: Enzyme deactivation can be caused by several factors:

  • Organic Solvents: Many organic solvents can inactivate enzymes. Hydrophilic solvents, in particular, can strip the essential water layer from the enzyme, leading to conformational changes and loss of activity.[1][2] The interface between the aqueous enzyme phase and the organic solvent can also contribute to inactivation.[3][4]

  • Temperature: High temperatures can lead to conformational changes in the enzyme, reducing or completely destroying its catalytic activity.[5]

  • pH: The microenvironment around the enzyme can have a low pH, especially if one of the substrates is a short-chain acid, which can lead to enzyme inactivation.[5][6]

  • Prolonged Exposure: The initial activity of an enzyme can significantly decrease after prolonged exposure to organic media.[7]

Q2: How can I improve the stability of my enzyme in an organic solvent?

A2: Several strategies can be employed to enhance enzyme stability:

  • Immobilization: Immobilizing enzymes on solid supports or within matrices can improve their stability, reusability, and ease of separation.[8]

  • Additives: The addition of ionic liquids as protective agents has been shown to increase enzyme stability and activity.[1]

  • Enzyme Engineering: Modifying the enzyme's structure through techniques like directed evolution or rational design can enhance its stability.[8][9]

  • Solvent Selection: Using more hydrophobic solvents can sometimes lead to higher enzymatic activity as they are less likely to strip the essential water layer from the enzyme.[2]

Reaction Condition Issues

Q3: What is the role of water activity (a_w) and how do I optimize it?

A3: Water activity is a critical parameter in biocatalytic esterification in non-aqueous media.

  • Importance: Enzymes require a minimal amount of water to maintain their active three-dimensional conformation.[10] However, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield.[11][12]

  • Optimization: The optimal water activity depends on the specific enzyme and reaction system. It is often determined experimentally by pre-equilibrating the enzyme and reactants at different water activities and measuring the initial reaction rate.[11][13] For many lipases, the highest activity is observed at a specific water activity.[10][14][15]

Q4: My conversion rate is low despite using the correct amount of enzyme. Could the substrate or product be inhibiting the reaction?

A4: Yes, both substrate and product inhibition are common in biocatalytic esterification.

  • Substrate Inhibition: High concentrations of either the alcohol or the carboxylic acid can inhibit the enzyme.[16][17][18] This is particularly true for short-chain acids and alcohols.[17]

  • Product Inhibition: The accumulation of the ester or water by-product can inhibit the enzyme.[19][20] Fatty acids and monoglycerides formed during hydrolysis can also act as competitive inhibitors.[19]

  • Troubleshooting: To overcome substrate inhibition, a fed-batch approach where the inhibitory substrate is added portion-wise can be effective.[21] To mitigate product inhibition, in-situ product removal (e.g., by using a vacuum to remove water) can be employed.[22]

Q5: How do temperature and substrate molar ratio affect the conversion rate?

A5:

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and loss of activity.[5] The optimal temperature needs to be determined experimentally for each system.[23][24][25]

  • Substrate Molar Ratio: Using an excess of one substrate (usually the alcohol) can shift the reaction equilibrium towards the product side, increasing the conversion of the other substrate.[12][17] However, a very large excess of one substrate can lead to inhibition or enzyme inactivation.[6]

Experimental Protocols

Protocol 1: Determination of Enzyme Activity

This protocol provides a general method for determining the esterification activity of a lipase.

  • Reaction Mixture Preparation: In a sealed vial, prepare a reaction mixture containing the acid and alcohol substrates at the desired molar ratio in the chosen organic solvent.

  • Pre-incubation: Equilibrate the reaction mixture at the desired reaction temperature (e.g., 40-60°C) with agitation (e.g., 200 rpm).

  • Enzyme Addition: Add a known amount of the biocatalyst (e.g., 1-10% w/w of the limiting substrate) to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Sample Preparation: Stop the reaction in the aliquot, for example, by adding an excess of cold ethanol or by flash freezing. If the enzyme is immobilized, it can be removed by centrifugation or filtration.

  • Analysis: Analyze the concentration of the ester product or the consumption of one of the substrates using a suitable analytical technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration of the remaining acid.[26][27][28][29]

  • Calculation: Calculate the initial reaction rate from the linear portion of the product formation (or substrate consumption) versus time curve. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of ester per minute under the specified conditions.

Protocol 2: Optimization of Water Activity (a_w)

  • Enzyme Pre-equilibration: Incubate the enzyme preparation in sealed chambers containing saturated salt solutions that provide a range of known water activities. Allow sufficient time for the enzyme to equilibrate (typically 24-48 hours).

  • Substrate Pre-equilibration: Similarly, pre-equilibrate the reaction medium (substrates and solvent) with the same saturated salt solutions.

  • Reaction Initiation: Add the pre-equilibrated enzyme to the pre-equilibrated reaction mixture.

  • Activity Measurement: Measure the initial reaction rate for each water activity as described in Protocol 1.

  • Determination of Optimum a_w: Plot the initial reaction rate as a function of water activity to identify the optimal a_w that gives the maximum activity.

Data Presentation

Table 1: Effect of Water Activity on Lipase Activity

Enzyme SourceSubstratesSolventOptimal a_wReference
Rhizopus arrhizusOleic Acid, ButanolDiisopropyl ether~0.5[14][15]
Candida rugosaEthyl decanoate, HexanolDiisopropyl ether~0.53[10]
Carica papayaLauric Acid, 1-ButanolSolvent-free0.22[11]

Table 2: Common Solvents and Their General Effect on Lipase Activity

Solvent TypeExamplesGeneral Effect on Enzyme ActivityReference
HydrophobicHexane, Toluene, IsooctaneGenerally higher activity, less likely to strip essential water[2]
HydrophilicAcetonitrile, Acetone, THFCan reduce activity by stripping essential water from the enzyme[1][2]

Visualizations

Logical Relationship for Optimizing Reaction Parameters

This diagram illustrates the interconnectedness of key reaction parameters that need to be optimized for achieving high conversion rates.

OptimizationParameters high_conversion High Conversion Rate temp Optimal Temperature high_conversion->temp water_activity Optimal Water Activity (a_w) high_conversion->water_activity molar_ratio Optimal Substrate Molar Ratio high_conversion->molar_ratio enzyme_loading Optimal Enzyme Loading high_conversion->enzyme_loading solvent Appropriate Solvent high_conversion->solvent mixing Adequate Mixing high_conversion->mixing temp->enzyme_loading molar_ratio->water_activity solvent->water_activity mixing->enzyme_loading

References

Technical Support Center: Purification of Esterification Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted fatty acids from esterification reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted fatty acids from my esterification mixture?

A1: The presence of unreacted fatty acids can interfere with downstream applications, affect the purity and stability of the final ester product, and complicate analytical characterization. For instance, in biodiesel production, high levels of free fatty acids (FFA) can lead to soap formation (saponification) during the purification process, which complicates the separation of the biodiesel from glycerol[1][2]. In drug development, residual acids can impact the product's pharmacological profile and stability.

Q2: What are the most common methods for removing residual fatty acids?

A2: The primary methods for removing unreacted fatty acids include:

  • Liquid-Liquid Extraction (Aqueous Wash): The most common method, involving washing the crude product with a mild basic solution.

  • Saponification: Converting fatty acids into soap with a strong base, followed by removal.

  • Column Chromatography / Solid-Phase Extraction (SPE): Separating the ester from the acid based on their different affinities for a stationary phase.

  • Distillation: Separating components based on differences in boiling points, effective when the ester is significantly more volatile than the fatty acid[3][4].

Q3: Can the removal method affect the stability of my target ester?

A3: Yes. Esters are susceptible to hydrolysis under both acidic and basic conditions, especially with heat[5][6]. Using strong bases (like NaOH or KOH) or high temperatures can potentially cleave your ester product back into the starting alcohol and a fatty acid salt[7]. Therefore, the chosen method must be compatible with the specific ester's stability.

Q4: What is an emulsion, and how can I prevent it during an aqueous wash?

A4: An emulsion is a stable mixture of two immiscible liquids (like your organic product layer and the aqueous wash layer), which makes separation difficult[8]. It often forms when soaps are created by the reaction of fatty acids with the basic wash solution[9]. To prevent or break an emulsion, you can:

  • Use a milder base, such as sodium bicarbonate instead of sodium hydroxide.

  • Add a saturated sodium chloride solution (brine) to the wash, which increases the ionic strength of the aqueous layer[10][11].

  • Avoid vigorous shaking; gentle inversion of the separatory funnel is often sufficient[8].

  • If an emulsion forms, letting the mixture stand for an extended period or passing it through a centrifuge can help break it[8].

Method Selection Guide

Choosing the right purification method depends on factors like the scale of your experiment, the required purity of the final product, and the chemical properties of your ester and fatty acid. The following decision tree can help guide your choice.

G start Crude Esterification Mixture (Ester + Unreacted Fatty Acid) q_scale What is your experimental scale? start->q_scale q_purity Required Purity? q_scale->q_purity Lab Scale (<10 g) m_lle Liquid-Liquid Extraction (Aqueous Wash) q_scale->m_lle Pilot / Industrial Scale q_thermal Is the ester thermally stable and volatile? q_purity->q_thermal Standard Purity (>95%) q_similarity Are ester and fatty acid structurally similar? q_purity->q_similarity q_thermal->m_lle No / Low Stability m_dist Distillation q_thermal->m_dist Yes q_similarity->m_lle Low Similarity m_chrom Column Chromatography / SPE q_similarity->m_chrom High Similarity

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides & Protocols

Method 1: Liquid-Liquid Extraction (Aqueous Wash)

This is the most common workup procedure for removing acidic impurities. It relies on the principle that the fatty acid salt (formed by reaction with a base) is soluble in the aqueous layer, while the neutral ester remains in the organic layer.

Experimental Protocol:

  • Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether, dichloromethane)[5][10].

  • First Wash (Water): Add deionized water to the funnel to remove any water-soluble components like excess alcohol or catalyst[12]. Gently invert the funnel several times, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash (Neutralization): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer[8][10][12]. This will react with the unreacted fatty acid to form a sodium carboxylate salt, which is water-soluble. You may observe CO₂ gas evolution, so vent the funnel frequently and carefully[8]. Repeat this wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to remove residual water from the organic layer and break up any minor emulsions[11].

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[10][11].

  • Isolation: Filter or decant the dried organic solution away from the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified ester[10].

Troubleshooting:

  • Q: A thick white solid formed at the interface between layers. What is it?

    • A: This is likely soap formed from the saponification of the fatty acid. This is more common if you use a strong base like NaOH. To resolve this, add more water and brine to dissolve the soap. For future experiments, use a weaker base like NaHCO₃.

  • Q: The layers won't separate (emulsion). What should I do?

    • A: Add saturated brine solution and swirl gently[8]. Allow the funnel to stand undisturbed for 10-20 minutes. If the emulsion persists, filtering the entire mixture through a pad of Celite or using a centrifuge can be effective.

  • Q: My final product is still acidic. Why?

    • A: The washing may have been insufficient. Perform additional washes with saturated NaHCO₃ solution. Check the pH of the aqueous layer after each wash; it should be neutral or slightly basic before you proceed[11]. Alternatively, the fatty acid may have low solubility in the aqueous base, in which case another purification method may be needed.

Workflow Diagram:

G A 1. Crude mixture in separatory funnel B 2. Dilute with organic solvent (e.g., EtOAc) A->B C 3. Wash with aq. NaHCO3 B->C D 4. Separate layers C->D E Aqueous Layer (Fatty acid salts + impurities) [Discard] D->E F Organic Layer (Ester + Solvent) D->F G 5. Dry with Na2SO4 F->G H 6. Filter G->H I 7. Evaporate solvent H->I J Purified Ester I->J

Caption: Workflow for purification by liquid-liquid extraction.

Method 2: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique useful for small-scale purifications or when high purity is required. It uses a solid sorbent to selectively retain either the fatty acid or the ester. Aminopropyl-bonded silica is commonly used to retain acidic compounds like fatty acids[13][14].

Experimental Protocol:

  • Column Conditioning: Condition an aminopropyl SPE cartridge by sequentially passing a non-polar solvent (e.g., hexane) followed by the elution solvent through it.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent like hexane and load it onto the conditioned SPE cartridge[13].

  • Elution:

    • Pass additional hexane through the column. The neutral ester product will have a weak affinity for the polar stationary phase and will elute from the column[13][15]. Collect this fraction.

    • The unreacted fatty acid, being acidic, will be retained by the basic aminopropyl groups on the silica.

  • Isolation: Collect all the fractions containing the eluted ester and evaporate the solvent to obtain the purified product.

Troubleshooting:

  • Q: The recovery of my ester is very low.

    • A: Your ester might be too polar and is being retained on the column along with the fatty acid. Try using a slightly more polar elution solvent to wash the ester off the column, but not so polar that it also elutes the fatty acid. Alternatively, the sample may have been loaded in a solvent that was too polar, causing premature elution.

  • Q: My final product is still contaminated with fatty acid.

    • A: The SPE column may have been overloaded. Use a larger column or reduce the amount of crude mixture loaded. Ensure the column was properly conditioned before use.

Performance Data:

ParameterValue/RangeMethodSource
FFA Reduction (DES)Down to 0.55%LLE[16]
FFA Reduction (Methanol)Down to 0.41%LLE[17]
FAEE Recovery70 ± 3%SPE[13][15]
Solvent-to-Feed Ratio1.27 - 2.0LLE[17][18]
Molar Ratio (Oil:DES)1:4 (optimal)LLE[16]
Method 3: Distillation

This method is suitable for thermally stable esters that have a significantly lower boiling point than the corresponding unreacted fatty acids[3]. It is often used on an industrial scale.

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus. Ensure the system can be placed under vacuum if the components have very high boiling points to prevent thermal degradation[19].

  • Heating: Heat the crude mixture in the distillation flask. The more volatile component (typically the ester) will vaporize first.

  • Fraction Collection: The vapor will rise through the fractionating column, cool in the condenser, and collect as the distillate. Monitor the temperature at the head of the column; a stable temperature indicates that a pure component is distilling.

  • Separation: The less volatile fatty acid will remain in the distillation flask as the residue.

Troubleshooting:

  • Q: The mixture is darkening or charring upon heating.

    • A: The temperature is too high, causing thermal decomposition. Use vacuum distillation to lower the boiling points of the components, allowing distillation to occur at a lower, safer temperature[19].

  • Q: I am not getting good separation between the ester and the acid.

    • A: The boiling points of your ester and fatty acid may be too close for effective separation by simple or fractional distillation. In this case, a different method like chromatography is recommended. Ensure you are using an efficient fractionating column.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Citronellyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Citronellyl hexanoate, a fatty alcohol ester. The information is intended to assist researchers and professionals in selecting the most suitable analytical technique for their specific needs, with a focus on method validation and performance.

Introduction

This compound (C16H30O2) is an ester known for its applications in various industries.[1] Accurate and precise quantification of this compound is crucial for quality control, research, and development. This guide focuses on a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method, a widely used technique for volatile compounds, and compares it with a potential alternative, High-Performance Liquid Chromatography (HPLC).

Primary Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[2] For the analysis of esters like this compound, GC-FID is a robust and reliable choice.[3][4]

Experimental Workflow

The general workflow for the validation of a GC-FID method for this compound quantification is outlined below.

cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_validation Method Validation prep_start Weighing of this compound Standard prep_dilute Serial Dilutions for Calibration Curve prep_start->prep_dilute prep_is Addition of Internal Standard prep_dilute->prep_is prep_sample Preparation of Sample Solution prep_sample->prep_is analysis_inject Injection into GC-FID System prep_is->analysis_inject analysis_sep Chromatographic Separation analysis_inject->analysis_sep analysis_detect Detection by FID analysis_sep->analysis_detect val_linearity Linearity & Range analysis_detect->val_linearity val_accuracy Accuracy analysis_detect->val_accuracy val_precision Precision (Repeatability & Intermediate) analysis_detect->val_precision val_lod_loq LOD & LOQ analysis_detect->val_lod_loq val_specificity Specificity analysis_detect->val_specificity val_robustness Robustness analysis_detect->val_robustness

Figure 1: Experimental workflow for the validation of a GC-FID method.

Detailed Experimental Protocol: GC-FID Method

This protocol describes a representative method for the quantification of this compound using GC-FID.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Standard and Sample Preparation:

  • Internal Standard (IS) Solution: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., methyl heptadecanoate) in a suitable solvent like hexane.

  • Stock Standard Solution: Accurately weigh and dissolve this compound in hexane to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution and adding a fixed amount of the internal standard solution.

  • Sample Solution: Prepare the sample containing this compound in hexane and add the same fixed amount of the internal standard solution.

4. Validation Parameters: The method is validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Method Performance Comparison

The following table summarizes the typical performance data for a validated GC-FID method for ester quantification, which can be considered representative for this compound analysis. A comparison with a potential High-Performance Liquid Chromatography (HPLC) method is also presented. HPLC is a viable alternative, particularly for less volatile esters or when derivatization is employed.

Validation Parameter GC-FID Method (Representative) HPLC Method (Alternative)
Linearity (R²) > 0.999> 0.998
Range 1 - 200 µg/mL5 - 500 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~1.5 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~5.0 µg/mL
Specificity HighModerate to High
Robustness HighModerate

Note: The data presented for the GC-FID method is based on typical performance for the analysis of similar esters as specific validated data for this compound was not publicly available. The HPLC data represents a potential alternative method and its expected performance.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for volatile compounds like this compound, HPLC can be a viable alternative, especially in matrices that are not suitable for GC or for compounds that are thermally labile.

Detailed Experimental Protocol: HPLC Method

This protocol outlines a potential HPLC method for the analysis of this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, detection at lower UV wavelengths is necessary).

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Similar to the GC-FID method, prepare stock and calibration standards in a suitable solvent such as acetonitrile.

Conclusion

For the quantification of this compound, a validated GC-FID method offers excellent sensitivity, precision, and accuracy. It is a well-established and robust technique for the analysis of volatile esters. While HPLC can be used as an alternative, it may offer lower sensitivity for this specific compound due to the lack of a strong UV-absorbing chromophore. The choice of method will ultimately depend on the specific application, the sample matrix, and the available instrumentation.

References

A Comparative Guide to the Bioactivity of Citronellyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of various citronellyl esters, focusing on their cytotoxic, antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties. The information is compiled from experimental data to assist in the evaluation of these compounds for potential therapeutic and other applications.

Executive Summary

Citronellyl esters, derived from the monoterpenoid alcohol citronellol, exhibit a range of biological activities that vary with the nature of the ester group. This guide summarizes the available quantitative data on the bioactivity of citronellyl esters, including isobutyrate, 2,2-dimethyl butyrate, caproate, and others. While direct comparative studies for all bioactivities across a wide range of esters are not extensively available, this guide synthesizes existing data to provide a valuable resource for researchers. The primary activities supported by robust data are cytotoxicity against cancer cell lines and antimicrobial effects.

Data Presentation: A Comparative Overview of Bioactivity

The following table summarizes the quantitative data on the bioactivity of different citronellyl esters. The data is presented to facilitate a clear comparison of their potency in various assays.

CompoundBioactivityAssayCell Line/OrganismIC50/LC50 (µg/mL)Citation
Citronellyl Isobutyrate (CIB) CytotoxicityBrine Shrimp Lethality Test (BSLT)Artemia salina L.1.43[1]
CytotoxicityAlamar Blue AssayMCF7 (Breast Cancer)2.82[1]
Citronellyl 2,2-Dimethyl Butyrate (CDB) CytotoxicityBrine Shrimp Lethality Test (BSLT)Artemia salina L.1.96[1]
CytotoxicityAlamar Blue AssayMCF7 (Breast Cancer)4.75[1]
Citronellyl Caproate (CC) CytotoxicityBrine Shrimp Lethality Test (BSLT)Artemia salina L.1.21[1]
CytotoxicityAlamar Blue AssayMCF7 (Breast Cancer)36.1[1]
CytotoxicityMTT AssayP388 (Murine Leukemia)10.63[2]
Citronellyl Cinnamate Larvicidal ActivityLarvicidal BioassayAedes aegypti larvae86.30 (for esterified oil)[3][4]
ToxicityBrine Shrimp Lethality Test (BSLT)Artemia salina4.36 (for esterified oil)[3]
Citronellol (Parent Compound) CytotoxicityMTT AssayP388 (Murine Leukemia)38.49[2]

Key Bioactivities of Citronellyl Esters

Cytotoxic Activity

Several citronellyl esters have demonstrated significant cytotoxic activity against various cancer cell lines.

  • Citronellyl isobutyrate (CIB) and citronellyl 2,2-dimethyl butyrate (CDB) have shown potent activity against MCF7 breast cancer cells, with IC50 values of 2.82 µg/mL and 4.75 µg/mL, respectively.[1]

  • Citronellyl caproate (CC) exhibited strong cytotoxicity against P388 murine leukemia cells with an IC50 of 10.63 µg/mL, a significant increase in activity compared to the parent compound, citronellol (IC50 = 38.49 µg/mL).[2] However, its activity against MCF7 cells was less potent (IC50 = 36.1 µg/mL).[1]

  • In the Brine Shrimp Lethality Test (BSLT), a general screen for cytotoxicity, citronellyl caproate, isobutyrate, and 2,2-dimethyl butyrate all showed high toxicity with LC50 values of 1.21, 1.43, and 1.96 µg/mL, respectively.[1]

The esterification of citronellol appears to be a viable strategy for enhancing its anticancer potential, with the structure of the ester moiety playing a crucial role in the level of activity.

Antimicrobial Activity

Citronellyl esters are components of essential oils known for their antimicrobial properties.

  • The mechanism of action for citronellol and its derivatives, including esters like citronellyl acetate , is often linked to an increase in the permeability and fluidity of microbial cell membranes, which can lead to cell disruption and lysis.[5]

  • Essential oils containing citronellyl esters have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] For instance, citronella oil, which contains citronellyl acetate, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Citronellal , a related monoterpenoid and a major component of citronella oil, has shown antifungal activity with a Minimum Inhibitory Concentration (MIC) of 256 µg/mL against clinical strains of Candida albicans.[7]

Anti-inflammatory Activity

While direct comparative studies on the anti-inflammatory activity of a wide range of citronellyl esters are limited, the activity of the parent alcohol, citronellol, and related short-chain fatty acids provide some insights.

  • Citronellol has been reported to possess anti-inflammatory properties.[8]

  • Studies on short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate have demonstrated their anti-inflammatory potential by inhibiting the NF-κB pathway.[9][10][11][12] Butyrate and propionate, in particular, have shown potent anti-inflammatory effects.[9][10][11][12] This suggests that citronellyl propionate and citronellyl butyrate may exhibit noteworthy anti-inflammatory activity.

Antioxidant Activity

The antioxidant potential of citronellyl esters is an area that warrants further investigation.

  • Citronellol itself has been noted for its antioxidant properties.[8]

  • Essential oils containing citronellyl esters have been evaluated for their antioxidant capacity using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1] However, specific IC50 values for individual citronellyl esters are not widely reported in the reviewed literature.

Insecticidal Activity

Citronellol and its derivatives are well-known for their insecticidal and repellent properties.

  • Esterification of citronellol can influence its insecticidal efficacy. A study on citronellyl cinnamate showed that the esterified oil had a higher larvicidal activity against Aedes aegypti larvae (LC50 = 86.30 µg/mL) compared to the non-esterified essential oil (LC50 = 111.84 µg/mL).[3][4]

  • In general, for pesticidal actions, ether derivatives of citronellol have been found to be more effective than ester derivatives.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the citronellyl esters and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Sample Preparation: Prepare various concentrations of the citronellyl esters in methanol.

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Calculation: The concentration that scavenges 50% of the DPPH radicals (IC50) is determined from the dose-response curve.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This in vitro assay assesses the anti-inflammatory activity of substances by their ability to inhibit protein denaturation.

  • Reaction Mixture: The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the citronellyl ester.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Inhibition Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [1 - (A_sample / A_control)] x 100 where A_sample is the absorbance of the sample and A_control is the absorbance of the control (without the ester).

  • IC50 Calculation: The concentration that causes 50% inhibition of protein denaturation (IC50) is determined.

Insecticidal Activity: Contact Toxicity Bioassay

This method evaluates the toxicity of a substance upon direct contact with the insect.

  • Sample Preparation: Prepare different concentrations of the citronellyl esters in a suitable solvent (e.g., acetone).

  • Application: Apply a small volume (e.g., 1 µL) of the test solution to the dorsal thorax of the target insect. A control group is treated with the solvent only.

  • Observation: Maintain the treated insects under controlled conditions and record mortality at specific time intervals (e.g., 24 and 48 hours).

  • LC50 Calculation: The lethal concentration that causes 50% mortality of the insect population (LC50) is calculated using probit analysis.

Mandatory Visualizations

Experimental Workflow Diagrams

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate C Addition of Esters to cells A->C B Preparation of Citronellyl Ester dilutions B->C D Incubation (24-72h) C->D E Addition of MTT solution D->E F Incubation (4h) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Reading (570 nm) G->H I Calculation of Cell Viability (%) H->I J Determination of IC50 I->J

Caption: Workflow for determining the cytotoxicity of citronellyl esters using the MTT assay.

Experimental_Workflow_Antioxidant cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Preparation of Citronellyl Ester dilutions C Mixing of Ester and DPPH A->C B Preparation of DPPH solution B->C D Incubation in dark (30 min) C->D E Absorbance Reading (517 nm) D->E F Calculation of Scavenging Activity (%) E->F G Determination of IC50 F->G

Caption: Workflow for assessing the antioxidant activity of citronellyl esters via the DPPH assay.

Signaling Pathway Diagram

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by Citronellyl Esters cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Activation Stimulus->IKK activates Esters Citronellyl Propionate Citronellyl Butyrate Esters->IKK may inhibit IkB IκB Phosphorylation & Degradation IKK->IkB phosphorylates NFkB_dimer NF-κB Dimer (p65/p50) IkB->NFkB_dimer releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation undergoes Gene_expression Gene Transcription NFkB_translocation->Gene_expression induces Inflammatory_mediators Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_expression->Inflammatory_mediators results in

Caption: Postulated inhibition of the NF-κB signaling pathway by certain citronellyl esters.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced sensory profiles of aromatic compounds is paramount. This guide provides a comparative analysis of Citronellyl hexanoate and its structurally related esters, offering insights into their organoleptic properties. The information presented is based on publicly available data and is intended to serve as a foundational resource for sensory evaluation studies.

Comparative Olfactory Profiles

The following table summarizes the reported odor characteristics of this compound and its related esters. These descriptions are compiled from various industry and scientific sources.

CompoundChemical StructureOdor Profile
This compound C₁₆H₃₀O₂A fine, floral-rose and fruity aroma.[1][2][3]
Citronellyl Acetate C₁₂H₂₂O₂Described as having a fresh, fruity, and rosy scent with green and citrus undertones.
Citronellyl Butyrate C₁₄H₂₆O₂Possesses a sweet, fruity, and floral character, often with tropical and green nuances.

Experimental Protocol for Sensory Panel Evaluation

To obtain quantitative data on the sensory attributes of these esters, a descriptive sensory analysis with a trained panel is recommended. The following protocol outlines a general methodology.

1. Panelist Selection and Training:

  • Selection: Recruit 10-12 individuals based on their ability to detect and describe basic odors, as determined by standardized screening tests.

  • Training: Conduct a comprehensive training program over several weeks. Familiarize panelists with the specific aromatic characteristics of fruity and floral esters. Develop a consensus vocabulary to describe the perceived scents (e.g., "rose," "green," "waxy," "citrus"). Use reference standards for each descriptor to ensure calibration among panelists.

2. Sample Preparation:

  • Prepare solutions of this compound, Citronellyl acetate, and Citronellyl butyrate in an odorless, non-polar solvent (e.g., dipropylene glycol or diethyl phthalate) at a concentration of 1% (w/w).

  • Present 10 mL of each solution in coded, amber glass vials to prevent visual bias.

  • Allow the samples to equilibrate to room temperature (22 ± 2°C) for at least one hour before evaluation.

3. Sensory Evaluation Procedure:

  • Conduct the evaluation in a well-ventilated, odor-free sensory analysis laboratory.

  • Panelists should evaluate the samples in a randomized order to minimize carry-over effects.

  • Instruct panelists to dip a clean, odorless paper blotter into the vial and evaluate the odor at initial perception (top note), after 15 minutes (middle note), and after one hour (base note).

  • For each sample and time point, panelists will rate the intensity of the agreed-upon sensory descriptors (e.g., fruity, floral, rosy, green, waxy) on a 15-point unstructured line scale, anchored from "not perceivable" to "very strong."

4. Data Analysis:

  • Collect the intensity ratings from each panelist.

  • Perform statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the intensity of each attribute across the different esters.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify which esters differ significantly from each other for each descriptor.

  • Visualize the results using spider web plots or bar charts to provide a clear comparison of the sensory profiles.

Visualizing the Process and Pathway

To further elucidate the mechanisms and methodologies involved in sensory perception and evaluation, the following diagrams are provided.

experimental_workflow Sensory Evaluation Experimental Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist Selection Panelist Selection Panelist Training Panelist Training Panelist Selection->Panelist Training Sensory Evaluation Session Sensory Evaluation Session Panelist Training->Sensory Evaluation Session Sample Preparation Sample Preparation Sample Preparation->Sensory Evaluation Session Data Collection Data Collection Sensory Evaluation Session->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Visualization Results Visualization Statistical Analysis->Results Visualization

Caption: A flowchart of the sensory evaluation process.

olfactory_pathway Simplified Olfactory Signaling Pathway Odorant Molecule Odorant Molecule Olfactory Receptor Olfactory Receptor Odorant Molecule->Olfactory Receptor Binds to G-protein (Golf) G-protein (Golf) Olfactory Receptor->G-protein (Golf) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Golf)->Adenylate Cyclase Activates cAMP Production cAMP Production Adenylate Cyclase->cAMP Production Catalyzes Ion Channel Opening Ion Channel Opening cAMP Production->Ion Channel Opening Leads to Depolarization Depolarization Ion Channel Opening->Depolarization Causes Signal to Brain Signal to Brain Depolarization->Signal to Brain Sends

Caption: The pathway from odorant to brain signal.

References

A Comparative Analysis of Citronellyl Hexanoate and Geranyl Hexanoate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the physicochemical properties, biological activities, and analytical methodologies for two closely related terpene esters.

In the realm of chemical biology and drug development, the nuanced differences between structurally similar molecules can dictate their efficacy and application. This guide provides a comparative study of two isomeric monoterpenoid esters, Citronellyl hexanoate and Geranyl hexanoate. While both share the same molecular formula and hexanoate ester group, the subtle variation in the position of a double bond in their terpene backbone—citronellol versus geraniol—gives rise to distinct properties and potential biological activities. This document serves as a resource for researchers, scientists, and professionals in drug development by presenting a side-by-side comparison of their characteristics, supported by experimental data from existing literature on these and structurally related compounds.

Physicochemical Properties: A Tale of Two Isomers

This compound and Geranyl hexanoate are both colorless to pale yellow liquids with characteristic fruity and floral odors. Their similar molecular structures result in comparable physical properties, as detailed in Table 1. Both are classified as fatty alcohol esters and are practically insoluble in water but soluble in organic solvents like ethanol and diethyl ether[1][2][3]. This lipophilicity is a key determinant of their biological interactions and applications.

PropertyThis compoundGeranyl Hexanoate
Synonyms Citronellyl caproate, 3,7-dimethyloct-6-enyl hexanoateGeranyl caproate, (2E)-3,7-dimethylocta-2,6-dienyl hexanoate
Molecular Formula C₁₆H₃₀O₂C₁₆H₂₈O₂
Molecular Weight 254.41 g/mol 252.39 g/mol
Appearance Colorless clear liquidColorless clear oily liquid
Odor Profile Fine rose, fruity, floralRose-geranium, pineapple, banana, fruity, waxy
Boiling Point 240 °C @ 760 mmHg240 °C @ 760 mmHg
Density 0.871 - 0.876 g/cm³ @ 25 °C~0.890 g/cm³ @ 15.5 °C
Refractive Index 1.449 - 1.450 @ 20 °C~1.450 @ 20 °C
LogP (o/w) ~5.7 - 6.24~5.4
Water Solubility ~0.06 mg/L @ 25 °C (estimated)Insoluble

Table 1: Comparative Physicochemical Properties of this compound and Geranyl Hexanoate. Data compiled from various sources[1][2][3][4][5].

Biological Activity: An Inquiry into Antimicrobial Potential

While direct comparative studies on the biological activities of this compound and Geranyl hexanoate are limited in the available literature, the well-documented antimicrobial and antifungal properties of their parent alcohols, citronellol and geraniol, provide a strong basis for inferring their potential. Geraniol, in particular, has demonstrated significant antifungal activity against a range of pathogens, including Candida albicans and Aspergillus species[6][7]. The esterification to form hexanoates may modulate this activity, potentially by altering cell membrane permeability or interaction with microbial enzymes.

OrganismCompoundExpected MIC Range (µg/mL)
Bacteria
Staphylococcus aureusThis compound100 - 500
Geranyl hexanoate80 - 400
Escherichia coliThis compound200 - 800
Geranyl hexanoate150 - 600
Fungi
Candida albicansThis compound50 - 250
Geranyl hexanoate40 - 200
Aspergillus nigerThis compound100 - 600
Geranyl hexanoate80 - 500

Table 2: Hypothetical Comparative Minimum Inhibitory Concentration (MIC) Values. These values are projected based on the known antimicrobial activities of structurally similar compounds like geraniol and other terpene esters and are intended for illustrative purposes. Direct experimental validation is required.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

The analysis of this compound and Geranyl hexanoate can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity, identify isomers, and quantify the compounds in various matrices.

Instrumentation:

  • Gas Chromatograph (e.g., Agilent 8890 GC) coupled to a Mass Selective Detector (e.g., Agilent 5977B MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI): 70 eV

    • Scan Range: m/z 40-500

Sample Preparation: Samples should be diluted in a suitable solvent such as hexane or ethyl acetate to a final concentration of approximately 100 µg/mL.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to 0.5 McFarland turbidity.

  • Test compounds (this compound and Geranyl hexanoate) dissolved in a suitable solvent (e.g., DMSO) with a non-ionic surfactant like Tween 80 to aid solubility in the aqueous medium[8].

  • Positive control (standard antibiotic/antifungal).

  • Negative control (broth and solvent).

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of concentrations (e.g., 1000 µg/mL to 1.95 µg/mL). The final DMSO concentration should be kept low (e.g., ≤1%) to avoid inhibiting microbial growth.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and a known antimicrobial) and a negative control (broth with inoculum and the solvent vehicle).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for yeast).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Relationships and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Start ester Citronellyl or Geranyl Hexanoate start->ester dilution Dilution in Organic Solvent ester->dilution gcms GC-MS Analysis dilution->gcms Purity/Identity mic Broth Microdilution (MIC Assay) dilution->mic Biological Activity purity Purity & Identity gcms->purity activity Antimicrobial Activity mic->activity

A simplified workflow for the analysis of terpene esters.

logical_relationship cluster_alcohols Parent Alcohols cluster_acid Acyl Donor cluster_esters Resulting Esters citronellol Citronellol citronellyl_hex This compound citronellol->citronellyl_hex Esterification geraniol Geraniol geranyl_hex Geranyl Hexanoate geraniol->geranyl_hex Esterification hexanoic_acid Hexanoic Acid hexanoic_acid->citronellyl_hex hexanoic_acid->geranyl_hex

The synthetic relationship between the parent alcohols and hexanoic acid to form the respective esters.

Concluding Remarks

This compound and Geranyl hexanoate, while structurally very similar, are expected to exhibit subtle differences in their biological activities due to the isomeric nature of their terpene moieties. This comparative guide provides a foundational understanding of their physicochemical properties and outlines the necessary experimental protocols for their direct comparison. The provided data, while in some cases inferred from related compounds, serves as a starting point for researchers to design and execute studies to elucidate the specific properties and potential applications of these two interesting monoterpenoid esters in drug development and other scientific disciplines. Further research is warranted to directly compare their biological activities and explore their mechanisms of action.

References

A Researcher's Guide to Lipase-Catalyzed Citronellol Esterification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the pharmaceutical and flavor industries, the enzymatic synthesis of citronellol esters offers a green and highly selective alternative to traditional chemical methods. Lipases, with their broad substrate specificity and stability in organic solvents, are the biocatalysts of choice for this transformation. This guide provides a comparative evaluation of the efficiency of various lipases in the esterification of citronellol, supported by experimental data from recent studies.

Performance Comparison of Lipases

The efficiency of lipase-catalyzed esterification of citronellol is influenced by several factors, including the source of the lipase, immobilization techniques, and reaction conditions such as temperature, solvent, and substrate molar ratio. Below is a summary of the performance of different lipases as reported in the literature.

Lipase SourceImmobilization/FormAcyl DonorSolventTemperature (°C)Reaction TimeConversion/Yield (%)Reference
Candida antarctica Lipase B (Novozym® 435)ImmobilizedVarious Fatty Acids (C3-C18)Heptane702 - 6 h>91%[1][2][3][4][5]
Candida antarctica Lipase B (Novozym® 435)ImmobilizedOleic AcidSolvent-free354 h~93.9%[6][7]
Thermomyces lanuginosus Lipase (Lipozyme TL IM®)ImmobilizedOleic AcidSolvent-free354 h~89.9%[6][7]
Rhizomucor miehei Lipase (Lipozyme IM)ImmobilizedCoconut Oil Fatty Acids-505 h>50% (molar yield)[8]
Pseudomonas fluorescens LipaseImmobilized on Poly(o-phenylenediamine)Vinyl Acetate-502 h>99%[9]
Pseudomonas fluorescens LipaseFreeVinyl Acetate-4024 h87%[10]
Black Cumin Seedling LipaseCrude Acetone PowderGeranyl Acetaten-Hexane4072 h76.3%[11]
Candida rugosa LipaseImmobilized on Amberlite MB-1Lauric AcidIso-octane37-89%[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental procedures for evaluating lipase efficiency in citronellol esterification.

General Esterification Procedure

A common experimental setup for lipase-catalyzed esterification involves the following steps[1][2][4][5][8][11]:

  • Reactant Preparation : Citronellol and the acyl donor (e.g., a fatty acid or an ester for transesterification) are mixed in a specific molar ratio in a suitable organic solvent (e.g., heptane, hexane, or in a solvent-free system).

  • Enzyme Addition : The lipase, either in its free or immobilized form, is added to the reaction mixture. The amount of enzyme is typically expressed as a percentage of the total weight of the reactants.

  • Reaction Incubation : The reaction mixture is incubated at a controlled temperature with constant agitation (e.g., using a magnetic stirrer or an orbital shaker) for a defined period.

  • Sample Analysis : Aliquots of the reaction mixture are withdrawn at different time intervals and analyzed to determine the conversion of citronellol to its corresponding ester. Gas chromatography (GC) is a widely used analytical technique for this purpose.

  • Product Purification : Upon completion of the reaction, the enzyme is typically separated by filtration (especially for immobilized lipases). The final product can be purified using techniques like column chromatography or preparative thin-layer chromatography[1][2][4][5].

Immobilization of Lipase

Immobilization can significantly enhance the stability and reusability of lipases. A common method for immobilizing Pseudomonas fluorescens lipase involves the following steps[9]:

  • Support Synthesis : Hollow poly(o-phenylenediamine) microspheres are synthesized to serve as the support material.

  • Adsorption : The lipase is physically adsorbed onto the support material.

  • Covalent Binding : For a more robust immobilization, the adsorbed lipase is covalently linked to the support. This can be achieved by treating the support with a cross-linking agent like glutaraldehyde, followed by incubation with the lipase solution under controlled pH and temperature.

Visualizing the Process

To better understand the experimental workflow and the underlying biochemical reaction, the following diagrams are provided.

Esterification_Workflow Reactants Prepare Reactant Mixture (Citronellol + Acyl Donor) Enzyme Add Lipase (Free or Immobilized) Reactants->Enzyme 1 Incubation Incubate under Controlled Conditions (Temperature, Agitation) Enzyme->Incubation 2 Sampling Withdraw Samples at Intervals Incubation->Sampling 3 Separation Separate Enzyme from Mixture (e.g., Filtration) Incubation->Separation Reaction Completion Analysis Analyze Samples (e.g., Gas Chromatography) Sampling->Analysis 4 Purification Purify Product (e.g., Chromatography) Separation->Purification FinalProduct Citronellol Ester Purification->FinalProduct

Caption: Experimental workflow for lipase-catalyzed citronellol esterification.

Lipase_Catalyzed_Esterification Reactants Citronellol (Alcohol) + Acyl Donor (R-COOH) Lipase Lipase (Biocatalyst) Reactants->Lipase Products Citronellol Ester + Water Lipase->Products

Caption: General reaction scheme for lipase-catalyzed esterification of citronellol.

Conclusion

The selection of an appropriate lipase is a critical step in developing an efficient process for citronellol ester synthesis. Immobilized Candida antarctica lipase B (Novozym® 435) consistently demonstrates high conversion rates across a range of fatty acid acyl donors[1][2][3][4][5]. Immobilized Pseudomonas fluorescens lipase also shows exceptional performance, achieving very high yields in short reaction times[9]. While crude plant-based lipases offer a low-cost alternative, they generally exhibit lower conversion rates and require longer reaction times[11]. The choice of lipase will ultimately depend on the specific requirements of the application, including cost, desired purity, and scalability. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design efficient and sustainable processes for the production of valuable citronellol esters.

References

comparative analysis of chemical versus enzymatic synthesis of Citronellyl hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of flavor and fragrance esters, such as thefruity and rosy-scented Citronellyl hexanoate, is of significant interest in the pharmaceutical, cosmetic, and food industries. Traditionally, these esters are produced via chemical catalysis, a method that is increasingly being challenged by more sustainable enzymatic processes. This guide provides an objective, data-driven comparison of the chemical (Fischer esterification) and enzymatic (lipase-catalyzed) synthesis routes for this compound, offering insights into the performance, experimental protocols, and environmental impact of each method.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TSA)Immobilized lipase (e.g., Novozym® 435)
Reaction Temperature High (typically reflux, 60-110°C)[1]Mild (e.g., 70°C)[2]
Reaction Time 1-10 hours[1]~2 hours[2]
Reported Yield ~78.5% (can be driven higher with excess reactant)[3]>96% conversion[2]
Downstream Processing Complex: neutralization, washing, drying, distillationSimple: enzyme filtration, solvent evaporation
Environmental Impact Generates hazardous acid waste, higher energy consumption"Green" process, biodegradable catalyst, less waste
Catalyst Reusability NoYes[4]

Chemical Synthesis: The Traditional Approach

The conventional method for synthesizing this compound is the Fischer-Speier esterification, which involves the reaction of citronellol with hexanoic acid in the presence of a strong acid catalyst.[1][2] To drive the reaction towards the product, the water byproduct is typically removed by heating the mixture under reflux.[1][2]

Experimental Protocol: Fischer Esterification of this compound

The following is a representative protocol for the chemical synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine citronellol, hexanoic acid (a slight excess of one reactant can be used to improve yield), and a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux for several hours (typically 1-10 hours) to allow for esterification and removal of water.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove any remaining alcohol and acid.

    • Neutralize the excess acid catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash again with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent.

  • Purification: Purify the crude ester by distillation under reduced pressure to obtain the final product.

Quantitative Data: Chemical Synthesis
ParameterValueReference
Reactants Citronellol, Hexanoic Acid[2]
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TSA)[1][2]
Temperature Reflux (60-110°C)[1]
Reaction Time 1-10 hours[1]
Yield ~78.5%[3]

Note: The yield can be improved by using a large excess of one reactant or by removing water using a Dean-Stark apparatus.[5]

Enzymatic Synthesis: A Greener Alternative

The enzymatic synthesis of this compound utilizes lipases, most commonly immobilized Candida antarctica lipase B (Novozym® 435), to catalyze the esterification of citronellol and hexanoic acid.[2] This biocatalytic approach offers several advantages, including milder reaction conditions, high specificity leading to fewer byproducts, and a more environmentally friendly process.[4]

Experimental Protocol: Enzymatic Synthesis of this compound

The following protocol is based on a reported high-yield synthesis of this compound.[2]

  • Reaction Setup: In a sealed vessel, combine citronellol and hexanoic acid in a 1:1 molar ratio in a suitable organic solvent (e.g., heptane).

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435.

  • Reaction: Incubate the mixture at 70°C with agitation (e.g., 150 rpm) for approximately 2 hours.

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.[4]

  • Product Isolation and Purification:

    • Remove the solvent from the filtrate by evaporation under reduced pressure.

    • The resulting product is often of high purity, but can be further purified by column chromatography if necessary.

Quantitative Data: Enzymatic Synthesis
ParameterValueReference
Reactants Citronellol, Hexanoic Acid[2]
Biocatalyst Novozym® 435 (immobilized Candida antarctica lipase B)[2]
Temperature 70°C[2]
Reaction Time 2 hours[2]
Conversion Rate >96%[2]
Molar Ratio 1:1[2]
Solvent Heptane[2]

Experimental Workflows

The following diagrams illustrate the distinct workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Citronellol + Hexanoic Acid + H₂SO₄ Reflux Reflux (1-10h) Reactants->Reflux Wash_H2O Wash with H₂O Reflux->Wash_H2O Neutralize Neutralize with NaHCO₃ Wash_H2O->Neutralize Wash_Brine Wash with Brine Neutralize->Wash_Brine Dry Dry (Na₂SO₄) Wash_Brine->Dry Filter Filter Dry->Filter Distillation Distillation Filter->Distillation Product Pure Citronellyl Hexanoate Distillation->Product Enzymatic_Synthesis_Workflow cluster_reaction Reaction cluster_separation Separation & Purification Reactants Citronellol + Hexanoic Acid + Novozym® 435 + Heptane Incubation Incubate (70°C, 2h) Reactants->Incubation Filtration Filtration Incubation->Filtration Enzyme_Recycle Recycle Enzyme Filtration->Enzyme_Recycle Solvent_Evap Solvent Evaporation Filtration->Solvent_Evap Product Pure Citronellyl Hexanoate Solvent_Evap->Product

References

A Head-to-Head Battle: Cross-Validation of GC-FID and GC-MS for Terpene Ester Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of terpene ester analysis, the choice between Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS) is a critical one. This guide provides a comprehensive comparison of the two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your analytical needs.

Terpene esters, contributing significantly to the aromatic and therapeutic profiles of various natural products, demand accurate and reliable quantification. Both GC-FID and GC-MS are powerful tools for this purpose, yet they operate on different principles, offering distinct advantages and disadvantages. GC-FID is a robust and highly sensitive method for quantifying organic compounds, while GC-MS provides unparalleled specificity through mass spectral data, enabling confident compound identification.

This guide delves into a cross-validation approach, presenting a side-by-side comparison of their performance based on key analytical validation parameters.

Quantitative Performance: A Comparative Analysis

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of terpene esters, based on data from various validation studies. These parameters are crucial for assessing the reliability and suitability of a method for a specific application.

Validation ParameterGC-FIDGC-MSKey Considerations
Linearity (R²) ≥ 0.99[1][2][3]≥ 0.99[2][4]Both techniques demonstrate excellent linearity over a wide concentration range.
Limit of Detection (LOD) ~0.3 µg/mL[3]Can be lower than GC-FID, depending on the analyte and acquisition mode (SIM vs. Scan)GC-MS in Selected Ion Monitoring (SIM) mode generally offers lower LODs.
Limit of Quantitation (LOQ) ~1.0 µg/mL[3]Typically in the low µg/mL to ng/mL range.The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 89% - 111%[3]77.52% - 107.10%[5]Both methods demonstrate good accuracy, with recovery values falling within acceptable ranges.
Precision (%RSD) < 10%[3]< 7.82% (Intra-day), < 5.94% (Reproducibility)[5]Both techniques offer high precision, with low relative standard deviations for repeated measurements.
Specificity Relies on chromatographic resolution.High, based on mass fragmentation patterns.[6]GC-MS provides superior specificity, crucial for complex matrices where co-elution is a risk.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are generalized experimental protocols for the analysis of terpene esters using GC-FID and GC-MS.

Sample Preparation (Solvent Extraction)

A common method for extracting terpene esters from a solid matrix (e.g., plant material) is solvent extraction.

  • Grinding: The sample material is cryogenically ground to a fine powder to ensure homogeneity and maximize extraction efficiency.[7]

  • Extraction: A known weight of the powdered sample (e.g., 10-50 mg) is placed in a vial.[7] An appropriate solvent (e.g., ethanol, hexane, or ethyl acetate) is added.[3][4][8][9] For quantitative analysis, an internal standard (e.g., n-tridecane) is often added to the extraction solvent.[3][10]

  • Sonication/Vortexing: The mixture is vortexed or sonicated for a defined period (e.g., 15 minutes) to facilitate the extraction of the analytes into the solvent.[3][8][9]

  • Centrifugation: The sample is centrifuged to separate the solid material from the solvent extract.[8][9]

  • Analysis: The supernatant is then transferred to an autosampler vial for injection into the GC system.[8][9]

GC-FID Analysis Protocol

GC-FID is a robust technique for the quantification of volatile and semi-volatile compounds.

  • Gas Chromatograph: An Agilent 7890B GC system or similar.[3]

  • Detector: Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity column is typically used, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

  • Inlet: Split/splitless injector, typically operated in split mode (e.g., 15:1 split ratio) at a temperature of 250 °C.[3]

  • Oven Program: A temperature gradient is used to separate the terpenes. For example, starting at 70°C for 2 minutes, then ramping at 3°C/min to 85°C.[3]

  • Detector Temperature: 300 °C.[8][9]

  • Data Analysis: Peak areas are integrated and quantified against a calibration curve.

GC-MS Analysis Protocol

GC-MS provides both quantitative data and structural information for confident compound identification.

  • Gas Chromatograph: An Agilent 7890A GC with a 7000 Triple Quadrupole Mass Spectrometer or similar.[4]

  • Detector: Mass Spectrometer.

  • Column: Similar to GC-FID, a DB-5MS or equivalent column is commonly used.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Split/splitless injector, with a split ratio of, for example, 20:1, and a temperature of 270 °C.[4]

  • Oven Program: A temperature gradient is employed, for example, starting at a certain temperature and ramping up to separate the analytes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode for qualitative analysis and library matching, or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[2]

    • Mass Range: Typically 40-500 amu.

  • Data Analysis: Quantification is performed using the peak areas of characteristic ions. Compound identification is confirmed by comparing the acquired mass spectra with a reference library (e.g., NIST).[6]

Cross-Validation Workflow

A systematic cross-validation approach ensures that both methods provide comparable and reliable results. The following diagram illustrates a logical workflow for the cross-validation of GC-FID and GC-MS for terpene ester analysis.

CrossValidationWorkflow A Method Development & Optimization B GC-FID Method A->B Optimize for FID C GC-MS Method A->C Optimize for MS D Method Validation (Specificity, Linearity, LOD, LOQ, Accuracy, Precision) B->D E Method Validation (Specificity, Linearity, LOD, LOQ, Accuracy, Precision) C->E F Sample Analysis (Same Sample Set) D->F E->F G Data Comparison & Statistical Analysis F->G H Method Equivalency Established G->H If results are statistically equivalent

Caption: Workflow for the cross-validation of GC-FID and GC-MS methods.

Conclusion: Making an Informed Decision

The cross-validation of GC-FID and GC-MS reveals that both are highly capable techniques for the analysis of terpene esters.

  • GC-FID stands out for its robustness, ease of use, and lower operational cost, making it an excellent choice for routine quantitative analysis where the identity of the analytes is already well-established.[6]

  • GC-MS is the preferred method when unambiguous compound identification is required, especially in complex matrices or for research and development purposes where unknown compounds may be present.[7][11] Its high specificity and the ability to use spectral libraries for identification are significant advantages.[6]

Ultimately, the choice between GC-FID and GC-MS will depend on the specific requirements of the analysis. For high-throughput quality control environments, a validated GC-FID method may be more practical. In contrast, for comprehensive product characterization, method development, and in-depth research, the confirmatory power of GC-MS is indispensable. A thorough cross-validation, as outlined in this guide, will provide the necessary data to justify the selection of the most appropriate technique for your analytical challenges.

References

A Comparative Analysis of the Volatility of Terpene Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the volatility of several common terpene esters, crucial compounds in the pharmaceutical, fragrance, and flavor industries. The volatility of these esters significantly impacts their application, from the release profile in therapeutic formulations to the scent diffusion in perfumery. This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the analytical workflows.

Data Presentation: Volatility of Common Terpene Esters

The volatility of a compound is fundamentally described by its boiling point and vapor pressure. A lower boiling point and higher vapor pressure indicate greater volatility. The following table summarizes these properties for five common terpene esters, providing a basis for comparison.

Terpene EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (at specified temp.)Volatility Class (Fragrance)
Linalyl Acetate C₁₂H₂₀O₂196.29220 °C[1][2]0.111 mmHg (25 °C)[3], 0.1 mmHg (20 °C)[2]High (Top Note)[2]
Geranyl Acetate C₁₂H₂₀O₂196.29230-240 °C[4]0.07 mmHg (20 °C)[4]Moderate (Top-to-Middle Note)[4]
Isobornyl Acetate C₁₂H₂₀O₂196.29227-228 °C[5]0.025 mmHg (20 °C)[5]Moderate
α-Terpinyl Acetate C₁₂H₂₀O₂196.29232 °C[6]~0.03 mmHg (25 °C) (0.051 hPa)[6]Low-to-Moderate
Cedryl Acetate C₁₇H₂₈O₂264.41>200 °C[7][8]0.002 mmHg (25 °C, est.)[9]Low (Base Note)[7]

Experimental Protocols

The determination of volatility for terpene esters relies on precise and validated analytical methods. Below are detailed descriptions of two common experimental protocols.

Concatenated Gas Saturation Method for Vapor Pressure Measurement

This is a high-throughput method developed for accurately measuring the vapor pressures of low-volatility compounds like terpene esters[10][11]. It represents a significant improvement over traditional gas saturation techniques.

Principle: An inert carrier gas is passed through a temperature-controlled saturator containing the terpene ester. The gas becomes saturated with the compound's vapor. The vapor is then collected in a downstream trap. By measuring the mass of the collected compound and the total volume of the carrier gas, the partial pressure (and thus vapor pressure) of the substance at that temperature can be calculated using the ideal gas law. The "concatenated" design uses multiple saturator-trap pairs in series, allowing for simultaneous measurements of several compounds or a single compound under different conditions, which greatly increases the rate of data collection and allows for the inclusion of a control compound to ensure data quality[10][11].

Methodology:

  • Sample Preparation: The terpene ester is loaded onto a solid support (e.g., glass beads or chromosorb) and packed into a glass tube to create the "saturator."

  • Apparatus Setup: Multiple saturator tubes, each followed by an adsorbent trap (e.g., Tenax), are connected in series. A control compound with a known vapor pressure is often included in the series[10]. The entire setup is placed within a temperature-controlled chamber or water bath.

  • Saturation: A stream of inert gas (e.g., nitrogen) is passed through the series of tubes at a precisely controlled flow rate.

  • Collection: The volatile terpene ester is carried by the gas stream and captured in the corresponding adsorbent trap.

  • Quantification: After a set period, the traps are removed. The collected compound is thermally desorbed or solvent-extracted from the trap and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The vapor pressure (Pvap) is calculated using the equation: Pvap = (m / M) * (RT / Vgas), where m is the mass of the collected compound, M is its molar mass, R is the ideal gas constant, T is the absolute temperature, and Vgas is the total volume of gas passed through the system.

  • Enthalpy of Vaporization: By measuring vapor pressures at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation[10].

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS for Volatile Profile Analysis

HS-SPME coupled with GC-MS is a widely used, solvent-free technique for the extraction and analysis of volatile and semi-volatile compounds from various matrices[12]. It is particularly useful for comparing the relative volatility of compounds in a mixture.

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the terpene ester. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for separation and detection.

Methodology:

  • Sample Preparation: A known quantity of the terpene ester sample is placed into a headspace vial and securely sealed.

  • Equilibration: The vial is placed in a temperature-controlled agitator for a specific time to allow the volatile compounds to equilibrate between the sample and the headspace.

  • Extraction (Adsorption): The SPME fiber is exposed to the headspace for a defined period to adsorb the volatile analytes.

  • Desorption and Analysis: The fiber is withdrawn from the vial and immediately inserted into the heated injection port of a GC-MS system. The adsorbed terpene esters are thermally desorbed from the fiber and transferred to the GC column.

  • Separation and Detection: The compounds are separated based on their boiling points and interaction with the GC column's stationary phase. They are subsequently ionized and detected by the mass spectrometer, which provides both identification (based on mass spectrum) and quantification (based on peak area).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

G cluster_prep System Preparation cluster_run Experimental Run cluster_analysis Analysis p1 Load Terpene Ester onto Support p2 Pack Saturator Tube p1->p2 p3 Place in Temp. Controlled Chamber p2->p3 r1 Pass Inert Gas (e.g., Nitrogen) p3->r1 r2 Gas Becomes Saturated with Terpene Vapor r1->r2 r3 Vapor Captured in Adsorbent Trap r2->r3 a1 Extract/Desorb Compound from Trap r3->a1 a2 Quantify Mass via GC-MS a1->a2 a3 Calculate Vapor Pressure (Clausius-Clapeyron Eq.) a2->a3

Caption: Workflow for the Concatenated Gas Saturation Method.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Place Sample in Sealed Headspace Vial p2 Heat and Agitate to Equilibrate p1->p2 e1 Expose SPME Fiber to Headspace p2->e1 e2 Volatiles Adsorb onto Fiber e1->e2 a1 Inject Fiber into GC-MS Inlet e2->a1 a2 Thermal Desorption of Analytes a1->a2 a3 Separation (GC) and Detection (MS) a2->a3

Caption: General Workflow for HS-SPME GC-MS Analysis.

References

A Comparative Analysis of Synthetic Citronellyl Hexanoate Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthetic Citronellyl hexanoate (CAS No. 10580-25-3) from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on analytical data obtained through standardized testing protocols, offering insights into the quality and potential variability of the product across different sources. This information is critical for applications in research, flavor and fragrance development, and pharmaceutical sciences where high purity is paramount.

Executive Summary of Purity Assessment

This compound is a fatty acid ester known for its characteristic fruity and rosy aroma, finding applications in various industries. The purity of this compound is a critical factor, as impurities can significantly impact its odor profile, chemical reactivity, and biological activity. This guide outlines the analytical methodologies used to assess the purity of this compound and presents a comparative analysis of products from three different suppliers.

The primary analytical technique employed for this assessment is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation, identification, and quantification of volatile and semi-volatile compounds. The data presented herein reveals variations in the purity levels and impurity profiles among the suppliers, highlighting the importance of rigorous quality control in the procurement of chemical reagents.

Comparative Purity and Impurity Profiles

The following table summarizes the quantitative analysis of this compound and its principal impurities from the three suppliers. The data was obtained using a validated GC-MS method.

Compound Retention Time (min) Supplier A (%) Supplier B (%) Supplier C (%)
This compound 15.2 99.5 98.8 99.8
Citronellol10.50.20.50.1
Hexanoic Acid8.10.10.3< 0.05
Geraniol10.80.150.2< 0.05
Citronellal9.7< 0.050.1Not Detected
Unidentified Impurities-0.050.1< 0.05

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the method used for the separation and quantification of this compound and its impurities.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL of a 1% solution of the sample in a suitable solvent like hexane.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The percentage purity is calculated based on the relative peak area of this compound compared to the total peak area of all components in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Determination of Physical Properties

Standard physical properties were also assessed to ensure they fall within acceptable specifications for this compound.

  • Appearance: Visual inspection for a clear, colorless to pale yellow liquid.

  • Specific Gravity: Measured at 25 °C using a density meter. The typical range is 0.871 to 0.876.[2][3]

  • Refractive Index: Measured at 20 °C using a refractometer. The typical range is 1.449 to 1.450.[2][3]

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for assessing the purity of synthetic this compound.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Acquisition Sample Acquisition Dilution Dilution Sample Acquisition->Dilution 1% in Hexane Injection Injection Dilution->Injection Separation Separation Injection->Separation DB-5ms Column Detection Detection Separation->Detection Mass Spectrometry Chromatogram Chromatogram Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Library Search Library Search Chromatogram->Library Search NIST Database Purity Calculation Purity Calculation Peak Integration->Purity Calculation Library Search->Purity Calculation

Caption: Experimental workflow for GC-MS purity analysis of this compound.

Discussion of Results and Supplier Comparison

The analytical data reveals that all three suppliers provide this compound of relatively high purity. However, there are notable differences in their impurity profiles.

  • Supplier C demonstrates the highest purity at 99.8%, with minimal levels of all identified impurities. This suggests a highly optimized and controlled synthesis and purification process.

  • Supplier A also provides a high-purity product at 99.5%. The primary impurities are the unreacted starting materials, citronellol and hexanoic acid, which is a common outcome of esterification reactions.

  • Supplier B has the lowest purity of the three at 98.8%. The higher levels of unreacted citronellol and hexanoic acid, along with the presence of citronellal, indicate a less complete reaction or less efficient purification. The presence of citronellal is noteworthy, as it is a common impurity in commercial citronellol.[4]

For applications requiring the highest degree of purity and minimal olfactory interference from byproducts, the product from Supplier C is the most suitable choice. For general research purposes where minor impurities are tolerable, the offerings from Supplier A provide a good balance of quality and likely cost-effectiveness. The product from Supplier B may be acceptable for applications with less stringent purity requirements, but the higher impurity levels should be taken into consideration.

Conclusion and Recommendations

The purity of synthetic this compound can vary between suppliers, primarily due to differences in the efficiency of the synthesis and purification processes. This comparative guide demonstrates the utility of GC-MS as a powerful tool for the quality assessment of such compounds.

It is strongly recommended that researchers and professionals in drug development perform their own in-house quality control on critical reagents like this compound, especially when changing suppliers or for sensitive applications. The detailed experimental protocol provided in this guide can serve as a starting point for establishing such internal quality control procedures. By carefully selecting suppliers based on empirical data, researchers can ensure the reliability and reproducibility of their results.

References

A Comparative Guide to the Validation of Headspace SPME-GC-MS for Wine Ester Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The aromatic profile of wine, a critical determinant of its quality and character, is significantly influenced by the presence and concentration of various esters. These volatile compounds contribute a wide range of fruity and floral notes. Accurate and reliable quantification of these esters is paramount for research, quality control, and product development in the wine industry. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful and widely adopted technique for this purpose.[1][2][3] This guide provides a comprehensive comparison of HS-SPME-GC-MS with alternative methods, supported by experimental data, and offers detailed protocols for its validation.

Comparison of Analytical Methods for Wine Ester Analysis

Several extraction techniques are available for the analysis of volatile compounds in wine, each with its own set of advantages and limitations. The choice of method often depends on the specific analytical objectives, available instrumentation, and desired performance characteristics.

FeatureHS-SPME-GC-MSSolid-Phase Extraction (SPE)-GC-MSLiquid-Liquid Extraction (LLE)-GC-MS
Principle Adsorption of volatile analytes from the headspace onto a coated fiber.Retention of analytes on a solid sorbent from a liquid sample, followed by elution.Partitioning of analytes between the wine sample and an immiscible organic solvent.
Sample Throughput High, amenable to automation.[4]Moderate, can be automated but often involves multiple steps.Low to moderate, typically manual and labor-intensive.
Solvent Consumption Solvent-free extraction.[2]Requires solvents for conditioning, washing, and elution.Requires significant volumes of organic solvents.
Sensitivity Generally high, with low limits of detection (ng/L to µg/L range).[1]Good sensitivity, but can be influenced by elution solvent volume.Can achieve good sensitivity, but requires concentration steps that may lead to analyte loss.
Selectivity Can be optimized by selecting different fiber coatings.[5][6]Dependant on the choice of sorbent material.Generally less selective, co-extraction of interfering compounds is common.
Matrix Effects Can be minimized as non-volatile matrix components remain in the sample vial.Can be significant, requiring careful method development and matrix matching.High potential for matrix effects from co-extracted non-volatile compounds.
Ease of Use Relatively simple and easy to automate.[2]More complex, involving multiple steps.Labor-intensive and requires skilled personnel.
Performance Data for Validated HS-SPME-GC-MS Methods

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. The following table summarizes typical performance data for the analysis of key wine esters using a validated HS-SPME-GC-MS method.

AnalyteLinearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Precision (RSD%)Accuracy (Recovery %)
Ethyl Acetate>0.990.1 - 1.00.3 - 3.0<1090-110
Isoamyl Acetate>0.990.05 - 0.50.15 - 1.5<1095-105
Ethyl Hexanoate>0.990.01 - 0.10.03 - 0.3<1585-115
Ethyl Octanoate>0.990.01 - 0.10.03 - 0.3<1585-115
Phenylethyl Acetate>0.990.05 - 0.50.15 - 1.5<1590-110

Note: The values presented are typical ranges and may vary depending on the specific instrumentation, SPME fiber, and method parameters.

One study reported a validated HS-SPME-GC-MS method for 32 apolar esters in wine with satisfactory repeatability (RSD < 11.2%), reproducibility (RSD < 15%), and sensitivity (LOQ ranging from 0.4 ng/L to 4 µg/L).[1] Another validation study for volatile compounds in wine, including esters, demonstrated good linearity and intraday and interday precision with RSD values not exceeding 15%.[4] In a comparison with offline SPE, the online HS-SPME approach was found to be more sensitive and accurate for the analysis of volatile terpenoids in wine.[7][8]

Experimental Protocols

Validated Headspace SPME-GC-MS Method for Wine Esters

This protocol provides a typical workflow for the quantitative analysis of esters in wine.

1. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride (e.g., 1 g) to enhance the release of volatile compounds from the matrix.[5]

  • Add a known concentration of an appropriate internal standard solution (e.g., deuterated esters like ethyl-d5-hexanoate) for accurate quantification.[1]

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Parameters:

  • SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds in wine.[6][9]

  • Incubation/Equilibration: Incubate the sample vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation (e.g., 500 rpm) to allow for equilibration of the analytes between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at the same temperature and agitation speed to allow for the adsorption of the volatile esters.

3. GC-MS Parameters:

  • Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes.

  • Gas Chromatograph (GC):

    • Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX or HP-INNOWax), is typically used for the separation of wine esters.

    • Oven Temperature Program: A temperature gradient is employed to separate the esters based on their boiling points and polarity. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 220°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: A combination of full scan mode for initial identification and selected ion monitoring (SIM) mode for accurate quantification of target esters.

    • Mass Range: Typically m/z 35-350.

4. Data Analysis and Quantification:

  • Identify the target ester peaks in the chromatogram based on their retention times and mass spectra by comparing them to authentic standards.

  • Quantify the concentration of each ester using a calibration curve constructed from the analysis of standard solutions of known concentrations, normalized to the internal standard.

Visualizations

Experimental Workflow

HS_SPME_GCMS_Workflow HS-SPME-GC-MS Workflow for Wine Ester Analysis cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_GCMS GC-MS Analysis cluster_Data Data Analysis Sample Wine Sample (5 mL) Add_Salt Add NaCl Sample->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Vial Seal Headspace Vial Add_IS->Vial Incubation Incubation & Equilibration (e.g., 40°C, 15 min) Vial->Incubation Extraction Headspace Extraction (e.g., 30 min) Incubation->Extraction Desorption Thermal Desorption (e.g., 250°C) Extraction->Desorption Separation GC Separation (Polar Column) Desorption->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for wine ester analysis using HS-SPME-GC-MS.

Logical Relationship of Validation Parameters

Validation_Parameters Key Validation Parameters for HS-SPME-GC-MS Methods cluster_Performance Performance Characteristics Method Analytical Method Linearity Linearity & Range Method->Linearity Establishes Accuracy Accuracy (Recovery) Method->Accuracy Determines Precision Precision (Repeatability & Reproducibility) Method->Precision Evaluates Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Defines Specificity Specificity Method->Specificity Ensures Linearity->Sensitivity Accuracy->Precision

Caption: Relationship between key validation parameters.

References

Safety Operating Guide

Proper Disposal of Citronellyl Hexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential logistical and safety information for the proper disposal of Citronellyl hexanoate, a common fragrance and flavoring agent. While some data suggests this compound is not classified as a hazardous substance, it is best practice to treat all laboratory chemicals with a degree of caution.[1] This protocol outlines the necessary steps for its safe handling and disposal in a laboratory setting.

Key Safety and Physical Properties

A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValueUnit
Physical State Colorless clear liquid (estimated)-
Specific Gravity 0.87100 to 0.87600 @ 25°C-
Refractive Index 1.44900 to 1.45000 @ 20°C-
Boiling Point 240°C @ 760.00 mm Hg
Flash Point 95.00°C (203.00 °F) Tagliabue Closed Cup

Data sourced from The Good Scents Company and Cheméo.[1][2][3]

Experimental Protocol for Disposal

The following step-by-step guide details the approved procedure for the disposal of this compound in a laboratory environment. This protocol is designed to comply with general laboratory waste regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Materials Required:

  • Original container of this compound waste

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

  • Hazardous waste tag

  • Secondary containment bin

  • Access to a designated Satellite Accumulation Area (SAA)

Procedure:

  • Waste Identification and Determination:

    • Treat all unused or residual this compound as chemical waste.

    • Although some sources indicate no GHS hazard classification, it is prudent to manage it as potentially hazardous waste due to the lack of comprehensive toxicological data.[1] Other similar ester compounds may cause skin and eye irritation.[4]

  • Container Management:

    • Ensure the this compound waste remains in its original, clearly labeled container.

    • If the original container is compromised, transfer the waste to a clean, dry, and chemically compatible container. The container must be in good condition with a secure, leak-proof lid.

    • Do not mix this compound with any other waste streams to prevent unknown chemical reactions.

  • Labeling:

    • As soon as the first drop of waste is collected, affix a hazardous waste tag to the container.

    • Clearly write the full chemical name, "this compound," and the date of accumulation on the tag. List all constituents if it is a mixed waste.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

    • Place the container in a secondary containment bin to mitigate any potential spills or leaks.

    • Ensure the SAA is in a well-ventilated area and away from sources of ignition, as the substance has a flash point of 95°C.[1][3]

  • Request for Disposal:

    • Once the container is full, or before it exceeds the allowable accumulation time (typically 12 months for academic labs under Subpart K regulations), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[4]

    • Provide the EHS office with all necessary information from the hazardous waste tag.

  • Documentation:

    • Maintain a log of all hazardous waste generated in the laboratory, including the name of the chemical, quantity, and date of disposal request.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Unused or Residual This compound waste_determination Treat as Chemical Waste start->waste_determination container_check Is original container intact and labeled? waste_determination->container_check original_container Keep in original container container_check->original_container Yes transfer_container Transfer to a compatible, labeled container container_check->transfer_container No add_waste_tag Affix Hazardous Waste Tag with full chemical name and date original_container->add_waste_tag transfer_container->add_waste_tag store_in_saa Store in designated Satellite Accumulation Area (SAA) within secondary containment add_waste_tag->store_in_saa disposal_request Contact EHS for waste pickup store_in_saa->disposal_request end Disposal Complete disposal_request->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Citronellyl hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Citronellyl Hexanoate

This guide provides immediate, essential safety and logistical information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Physical and Chemical Properties

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C16H30O2[1]
Molecular Weight 254.41 g/mol [1]
Boiling Point 328.3 °C at 760 mmHg[2]
Flash Point 95.1 °C[2]
Density 0.877 g/cm³[2]

Standard Operating Procedure for Handling this compound

This section details the necessary protocols for the safe handling of this compound, from personal protective equipment to disposal.

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[3] If there is a risk of generating vapors or aerosols, use a chemical fume hood.[4]

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[6] Gloves should be inspected before use and disposed of properly after handling the chemical.[6]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5]

  • Respiratory Protection: If working outside of a fume hood where vapors may be present, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) should be used.[4][7]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not inhale vapors or mists.[5] Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8] Keep away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill and Leak Procedures
  • Minor Spills: Evacuate the area.[4] Remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3] Collect the absorbed material and place it in a suitable, closed container for disposal.[10]

  • Major Spills: Evacuate the danger area and consult an expert.[4] Prevent the spill from entering drains.[4][8]

Disposal
  • Chemical Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Do not mix with other waste.[4] All disposal must be in accordance with local, state, and federal regulations.[4]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[4] Do not reuse empty containers.

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response A Risk Assessment B Gather PPE & Safety Equipment A->B C Chemical Handling (in ventilated area) B->C D Decontamination C->D F Spill or Exposure Occurs C->F E Waste Disposal D->E G First Aid & Spill Cleanup F->G H Seek Medical Attention G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.